molecular formula C17H16BrN3O2 B15577960 CRT0063465

CRT0063465

Numéro de catalogue: B15577960
Poids moléculaire: 374.2 g/mol
Clé InChI: SJELVUFWTXHLTJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

CRT0063465 is a useful research compound. Its molecular formula is C17H16BrN3O2 and its molecular weight is 374.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C17H16BrN3O2

Poids moléculaire

374.2 g/mol

Nom IUPAC

3-[2-(4-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid

InChI

InChI=1S/C17H16BrN3O2/c1-10-14(7-8-17(22)23)11(2)21-16(19-10)9-15(20-21)12-3-5-13(18)6-4-12/h3-6,9H,7-8H2,1-2H3,(H,22,23)

Clé InChI

SJELVUFWTXHLTJ-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

The Role of CRT0063465 in Shelterin Complex Modulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Telomeres, the protective caps (B75204) at the ends of eukaryotic chromosomes, are crucial for maintaining genomic stability. Their length and integrity are regulated by the shelterin complex, a six-protein assembly (TRF1, TRF2, POT1, TIN2, TPP1, and RAP1) that prevents telomeres from being recognized as DNA damage. Dysregulation of the shelterin complex is implicated in cellular aging and cancer. This technical guide provides an in-depth analysis of the role of CRT0063465, a novel pyrazolopyrimidine compound, in modulating the shelterin complex. This compound targets the glycolytic enzyme phosphoglycerate kinase 1 (PGK1) and the oxidative stress sensor DJ-1 (also known as PARK7). Emerging evidence demonstrates that this compound, through its interaction with PGK1 and DJ-1, indirectly influences the composition and function of the shelterin complex, thereby protecting against telomere erosion, particularly under conditions of metabolic stress. This document details the underlying signaling pathways, summarizes key quantitative data, and provides comprehensive experimental protocols for studying the effects of this compound on shelterin complex dynamics.

Introduction: The Shelterin Complex and Telomere Protection

The shelterin complex is the cornerstone of telomere biology, performing two primary functions: safeguarding chromosome ends from the DNA damage response (DDR) machinery and regulating the access of telomerase to the telomere for length maintenance.[1] The six core components of shelterin orchestrate these functions through a network of protein-protein and protein-DNA interactions. TRF1 and TRF2 bind to the double-stranded telomeric DNA, while POT1 binds to the single-stranded 3' overhang.[2] TIN2 acts as a linchpin, connecting TRF1, TRF2, and the TPP1-POT1 heterodimer.[3] RAP1 associates with TRF2 and contributes to the repression of homologous recombination at telomeres.[3] Any perturbation in the stoichiometry or function of the shelterin components can lead to telomere dysfunction, cellular senescence, or apoptosis.[4]

This compound: A Modulator of Telomere Integrity via PGK1 and DJ-1

This compound is a small molecule inhibitor of the glycolytic enzyme PGK1 and also binds to the oxidative stress sensor DJ-1.[5] While not a direct binder of shelterin proteins, this compound exerts its influence on telomere biology by modulating the interaction of its primary targets with the shelterin complex.

The PGK1/DJ-1-TRF2 Axis

Recent studies have revealed a novel interaction between PGK1, DJ-1, and the core shelterin protein TRF2.[5] Both PGK1 and DJ-1 have been shown to co-immunoprecipitate with TRF2 and are localized to telomeric DNA.[5] This interaction suggests a direct link between cellular metabolism, oxidative stress response, and telomere maintenance.

Mechanism of Action of this compound

This compound modulates the interaction between PGK1/DJ-1 and TRF2, thereby altering the composition of the shelterin complex.[5] This modulation is particularly evident under conditions of hypoglycemic stress, where this compound has been shown to block telomere erosion independently of telomerase activity.[5] In unstressed conditions, treatment with this compound promotes the recruitment of other shelterin components, TPP1 and TIN2, as well as the nuclease Apollo, to TRF2.[5] This remodeling of the shelterin complex is thought to enhance telomere protection.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and experimental workflows related to the action of this compound on the shelterin complex.

CRT0063465_Signaling_Pathway Signaling Pathway of this compound in Shelterin Modulation cluster_stress Cellular Stress cluster_crt Therapeutic Intervention cluster_targets Direct Targets cluster_shelterin Shelterin Complex Hypoglycemia Hypoglycemia PGK1 PGK1 Hypoglycemia->PGK1 modulates Oxidative_Stress Oxidative Stress DJ1 DJ-1 (PARK7) Oxidative_Stress->DJ1 activates This compound This compound This compound->PGK1 inhibits This compound->DJ1 binds to Shelterin_Remodeling Shelterin Complex Remodeling This compound->Shelterin_Remodeling promotes recruitment of TPP1, TIN2, Apollo to TRF2 TRF2 TRF2 PGK1->TRF2 interacts with DJ1->TRF2 interacts with TRF2->Shelterin_Remodeling initiates Telomere_Protection Enhanced Telomere Protection Shelterin_Remodeling->Telomere_Protection leads to

Caption: Signaling pathway of this compound in shelterin modulation.

Experimental_Workflow Experimental Workflow for Investigating this compound Effects cluster_assays Downstream Assays Start Cell Culture (e.g., HCT116) Treatment Treatment with this compound and/or Hypoglycemia Start->Treatment Cell_Lysis Cell Lysis and Protein Extraction Treatment->Cell_Lysis ChIP Chromatin Immunoprecipitation (ChIP-qPCR for telomeric DNA) Treatment->ChIP Telomere_Length Telomere Length Analysis (e.g., Q-FISH, TRF) Treatment->Telomere_Length IP Immunoprecipitation (e.g., anti-TRF2) Cell_Lysis->IP WB Western Blotting (PGK1, DJ-1, Shelterin proteins) Cell_Lysis->WB TRAP Telomerase Repeat Amplification Protocol (TRAP) Cell_Lysis->TRAP IP->WB analysis of co-precipitated proteins

Caption: Experimental workflow for investigating this compound effects.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound.

Table 1: Effect of this compound on Telomere Length under Hypoglycemia

Cell LineConditionThis compound Conc.DurationChange in Telomere LengthReference
HCT116Hypoglycemia (500 µM glucose)10 nM84 daysBlocked telomere erosion[5]
HCT116Hypoglycemia (500 µM glucose)100 nM84 daysBlocked telomere erosion[5]
HCT116Physiological glucose (5 mM)10 nM / 100 nM84 daysNo significant change[5]

Table 2: Modulation of Protein-Protein Interactions by this compound

Cell LineConditionTreatmentImmunoprecipitationCo-precipitated Proteins (Change vs. Vehicle)Reference
HCT116HypoglycemiaVehicleTRF2PGK1 (reduced), DJ-1 (strongly increased)[5]
HCT116Physiological glucose10 nM this compoundTRF2TPP1 (recruited), TIN2 (recruited), Apollo (recruited)[5]

Detailed Experimental Protocols

Immunoprecipitation (IP) of TRF2

This protocol is for the immunoprecipitation of the TRF2 protein to identify interacting partners like PGK1 and DJ-1.

  • Cell Culture and Treatment: Culture HCT116 cells to 80-90% confluency. Treat cells with either vehicle control or this compound at the desired concentration and for the specified duration. For hypoglycemia experiments, culture cells in low glucose medium (e.g., 500 µM).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).

  • Pre-clearing: Incubate the cell lysate with protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add the primary antibody against TRF2 and incubate overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C.

  • Washing: Pellet the beads by centrifugation and wash them three to five times with IP lysis buffer.

  • Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by Western blotting using antibodies against PGK1, DJ-1, and other shelterin components.

Chromatin Immunoprecipitation (ChIP) for Telomeric DNA

This protocol is used to determine if a protein of interest (e.g., PGK1, DJ-1) is bound to telomeric DNA in vivo.

  • Cross-linking: Treat cultured cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

  • Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose beads. Incubate the chromatin with an antibody against the protein of interest (e.g., PGK1 or DJ-1) overnight at 4°C.

  • Immune Complex Capture and Washing: Capture the antibody-protein-DNA complexes with protein A/G agarose beads. Wash the beads extensively to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C overnight.

  • DNA Purification: Purify the DNA using a standard DNA purification kit.

  • Telomere qPCR: Quantify the amount of telomeric DNA in the immunoprecipitated sample using quantitative PCR (qPCR) with primers specific for the telomeric repeat sequence (TTAGGG)n.

Telomerase Repeat Amplification Protocol (TRAP) Assay

This assay measures the activity of the telomerase enzyme.

  • Cell Extract Preparation: Prepare whole-cell protein extracts from treated and control cells using a suitable lysis buffer (e.g., CHAPS lysis buffer).

  • Telomerase Extension: Incubate the protein extracts with a telomerase substrate (TS) primer in a reaction mixture containing dNTPs. Telomerase, if active, will add telomeric repeats to the 3' end of the TS primer.

  • PCR Amplification: Amplify the extension products by PCR using the TS primer and a reverse primer. Include an internal PCR control to monitor for PCR inhibition.

  • Detection: Separate the PCR products on a polyacrylamide gel and visualize them by staining (e.g., with SYBR Green). The presence of a characteristic 6-base pair ladder indicates telomerase activity.

Conclusion and Future Directions

The discovery of this compound's ability to modulate the shelterin complex through its interaction with PGK1 and DJ-1 opens new avenues for therapeutic intervention in diseases associated with telomere dysfunction, such as cancer and age-related disorders. The indirect nature of this modulation, linking cellular metabolism and oxidative stress to the core machinery of telomere protection, highlights the intricate regulatory networks governing genome stability.

Future research should focus on elucidating the precise molecular mechanisms by which PGK1 and DJ-1 influence the assembly and function of the shelterin complex. Further investigation into the broader effects of this compound on telomere structure and the DNA damage response will be crucial for its development as a potential therapeutic agent. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore this promising area of telomere biology.

References

CRT0063465: A Dual Ligand of PGK1 and DJ-1 Modulating Telomere Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 9, 2025

Abstract

This technical guide provides a comprehensive overview of the pyrazolopyrimidine compound, CRT0063465, and its role as a direct ligand for two critical cellular proteins: the glycolytic enzyme Phosphoglycerate Kinase 1 (PGK1) and the oxidative stress sensor DJ-1. Through its interaction with these targets, this compound exerts significant influence over the shelterin complex and telomere length regulation, highlighting a novel nexus between cellular metabolism, stress response, and telomere biology. This document details the quantitative binding characteristics of this compound, provides in-depth experimental protocols for the validation of its targets, and illustrates the implicated signaling pathways.

Introduction

Telomere attrition and metabolic dysfunction are established hallmarks of cellular aging and are implicated in a range of age-related diseases, including cancer. The discovery of small molecules that can modulate the intricate signaling pathways governing these processes presents a promising avenue for therapeutic intervention. This compound, a novel pyrazolopyrimidine, emerged from cell-based screens aimed at identifying modulators of telomere signaling. Subsequent research has revealed its unique ability to bind to both PGK1 and DJ-1, unveiling a previously unknown interaction between these two proteins and their collective impact on the shelterin complex, a critical component of telomere protection. This guide serves to consolidate the current understanding of this compound's mechanism of action for the scientific community.

Quantitative Data Summary

The interaction of this compound with its protein targets has been characterized using various biophysical techniques. The following tables summarize the key quantitative data regarding the binding affinities.

Table 1: Binding Affinity of this compound for Human PGK1

ParameterValueMethodReference
Dissociation Constant (Kd)24 μMSurface Plasmon Resonance (SPR)[1]

Table 2: Evidence of this compound Interaction with Human DJ-1

Evidence TypeObservationMethodReference
Target DeconvolutionIdentification of DJ-1 as a targetPhotoaffinity Labeling[2][3]
Complex FormationThis compound promotes the interaction between PGK1 and DJ-1Co-Immunoprecipitation[4]

Note: A quantitative binding affinity (Kd) for the interaction between this compound and DJ-1 has not been reported in the primary literature. Co-crystallization attempts with DJ-1 were unsuccessful.[1]

Signaling and Interaction Pathways

This compound modulates the interaction between PGK1, DJ-1, and the shelterin complex, ultimately impacting telomere length. The following diagrams illustrate these relationships.

CRT0063465_Target_Interaction cluster_compound Compound cluster_targets Direct Targets This compound This compound PGK1 PGK1 This compound->PGK1 Binds (Kd = 24 μM) DJ1 DJ-1 This compound->DJ1 Appears to Bind PGK1->DJ1 Forms a Complex

Direct binding targets of this compound.

Signaling_Pathway cluster_cellular_stress Cellular Stress cluster_compound Therapeutic Intervention cluster_proteins Protein Complex cluster_shelterin Shelterin Complex cluster_telomere Telomere Hypoglycemia Hypoglycemia Telomere Telomere Shortening Hypoglycemia->Telomere Induces This compound This compound PGK1_DJ1 PGK1-DJ-1 Complex This compound->PGK1_DJ1 Modulates This compound->Telomere Blocks Hypoglycemic-Induced Shelterin Shelterin Complex (TRF2, etc.) PGK1_DJ1->Shelterin Interacts with Shelterin->Telomere Regulates

Proposed signaling pathway of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments that established this compound as a ligand for PGK1 and DJ-1.

Surface Plasmon Resonance (SPR) for PGK1 Binding

This protocol was adapted from the methods described in the primary literature to determine the binding affinity of this compound to PGK1.[1]

Objective: To quantitatively measure the binding kinetics and affinity of this compound to purified human PGK1.

Materials:

  • Biacore T200 instrument (or equivalent)

  • CM5 sensor chip

  • Human recombinant PGK1 protein

  • This compound

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • DMSO

Procedure:

  • Immobilization of PGK1: a. Equilibrate the CM5 sensor chip with running buffer. b. Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes. c. Inject purified PGK1 (e.g., at 10 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level. d. Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes. e. A reference flow cell should be prepared similarly but without the injection of PGK1.

  • Binding Analysis: a. Prepare a dilution series of this compound in running buffer with a constant percentage of DMSO (e.g., 1%). b. Inject the this compound solutions over the PGK1-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min). c. Monitor the association and dissociation phases. d. Regenerate the sensor surface between injections if necessary, using a suitable regeneration solution.

  • Data Analysis: a. Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes. b. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Photoaffinity Labeling for DJ-1 Target Identification

This protocol outlines the general workflow for identifying protein targets of a small molecule using a photoaffinity probe, as was done to identify DJ-1 as a target of the this compound pyrazolopyrimidine series.[2][3]

Objective: To covalently crosslink a photoactivatable analog of this compound to its interacting proteins in a cellular context for subsequent identification by mass spectrometry.

Materials:

  • A photoaffinity probe analog of this compound (containing a photoreactive group like a diazirine and a clickable handle like an alkyne).

  • Human cell line (e.g., HCT116).

  • Cell culture reagents.

  • UV irradiation source (e.g., 365 nm).

  • Lysis buffer.

  • Click chemistry reagents (e.g., biotin-azide, copper catalyst, ligands).

  • Streptavidin beads.

  • Reagents for SDS-PAGE and mass spectrometry.

Procedure:

  • Probe Treatment and UV Crosslinking: a. Culture cells to the desired confluency. b. Treat the cells with the photoaffinity probe for a specified time. Include a control group treated with an excess of the parent compound (this compound) to demonstrate competitive binding. c. Wash the cells to remove the unbound probe. d. Irradiate the cells with UV light to induce covalent crosslinking of the probe to its binding partners.

  • Cell Lysis and Click Chemistry: a. Lyse the cells and harvest the protein lysate. b. Perform a click reaction by adding biotin-azide and the necessary catalysts to the lysate to attach a biotin (B1667282) tag to the probe-crosslinked proteins.

  • Enrichment and Identification: a. Incubate the biotin-labeled lysate with streptavidin beads to enrich for the probe-bound proteins. b. Wash the beads extensively to remove non-specifically bound proteins. c. Elute the captured proteins from the beads. d. Separate the eluted proteins by SDS-PAGE. e. Excise protein bands of interest and subject them to in-gel digestion (e.g., with trypsin). f. Analyze the resulting peptides by LC-MS/MS to identify the proteins. DJ-1 would be identified as a protein significantly enriched in the probe-treated sample compared to the control.

Co-Immunoprecipitation of PGK1 and DJ-1

This protocol describes the method used to confirm the interaction between endogenous PGK1 and DJ-1 in a cellular context.[4][5]

Objective: To demonstrate the in-cellulo interaction between PGK1 and DJ-1 and to assess the effect of this compound on this interaction.

Materials:

  • Human cell line (e.g., HCT116).

  • This compound.

  • Lysis buffer (non-denaturing, e.g., containing 0.1% Tween-20).

  • Antibodies against PGK1 and DJ-1 for immunoprecipitation and western blotting.

  • Protein A/G magnetic beads (e.g., Dynabeads).

  • Wash buffers.

  • SDS-PAGE and western blotting reagents.

Procedure:

  • Cell Treatment and Lysis: a. Treat cells with either vehicle (DMSO) or this compound for the desired time. b. Wash cells with cold PBS and lyse in non-denaturing lysis buffer containing protease and phosphatase inhibitors. c. Clarify the lysates by centrifugation.

  • Immunoprecipitation: a. Pre-clear the lysates by incubating with magnetic beads. b. Incubate a portion of the pre-cleared lysate with an antibody against PGK1 or DJ-1 overnight at 4°C. A negative control with a non-specific IgG is crucial. c. Add Protein A/G magnetic beads and incubate for 1-2 hours to capture the antibody-protein complexes. d. Wash the beads several times with wash buffer to remove non-specific binders.

  • Elution and Western Blotting: a. Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Probe the membrane with antibodies against the reciprocal protein (e.g., if PGK1 was immunoprecipitated, blot for DJ-1, and vice versa). d. Analyze the results to confirm the co-immunoprecipitation of the two proteins. The effect of this compound on the amount of co-precipitated protein can also be quantified.

Conclusion

This compound represents a significant chemical tool for probing the intersection of cellular metabolism, oxidative stress response, and telomere maintenance. Its dual targeting of PGK1 and DJ-1 and the subsequent modulation of the PGK1-DJ-1 complex provide a novel mechanism for influencing the shelterin complex and protecting against telomere shortening under conditions of metabolic stress. The data and protocols presented in this guide offer a comprehensive resource for researchers seeking to further investigate this pathway and develop novel therapeutics targeting the vulnerabilities of cellular aging and cancer.

References

The Enigma of CRT0063465 in Fibrolamellar Hepatocellular Carcinoma: A Pivot to Targeted PRKACA Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fibrolamellar Hepatocellular Carcinoma (FLC) is a rare and aggressive liver cancer primarily affecting adolescents and young adults. A defining molecular characteristic of FLC is the presence of a somatic gene fusion, DNAJB1-PRKACA, which results in a constitutively active protein kinase A (PKA) catalytic subunit. This fusion protein is the primary oncogenic driver in FLC, making it a critical therapeutic target. While the compound CRT0063465 has been a subject of interest, publicly available scientific literature does not currently support its role as a direct inhibitor of the DNAJB1-PRKACA fusion protein. Instead, evidence identifies this compound as a ligand for Phosphoglycerate Kinase 1 (PGK1) and Protein Deglycase (DJ-1). This guide, therefore, addresses the initial query on this compound, clarifies its known biological targets, and pivots to the broader, clinically relevant strategy of targeting the DNAJB1-PRKACA kinase in FLC, using illustrative preclinical data from known PRKACA inhibitors.

This compound: Chemical Properties and Biological Targets

This compound is a pyrazolopyrimidine derivative with the following chemical properties:

PropertyValue
IUPAC Name 3-[2-(4-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid
Molecular Formula C₁₇H₁₆BrN₃O₂
Molecular Weight 374.24 g/mol
Known Targets Phosphoglycerate Kinase 1 (PGK1), Protein Deglycase (DJ-1)

Current research has identified this compound as a ligand that binds to PGK1, a key enzyme in the glycolytic pathway, and DJ-1, a protein involved in oxidative stress responses. While both PGK1 and DJ-1 have been implicated in cancer progression, there is no direct published evidence to date demonstrating the efficacy of this compound in FLC or its inhibitory activity against the DNAJB1-PRKACA fusion protein.

The Central Role of DNAJB1-PRKACA in Fibrolamellar Hepatocellular Carcinoma

The DNAJB1-PRKACA gene fusion is the hallmark of FLC, present in nearly all cases.[1] This fusion event leads to the overexpression and constitutive activation of the PKA catalytic subunit, PRKACA, driving oncogenic signaling pathways. FLC tumors exhibit a state of "oncogenic addiction" to this fusion kinase, meaning its continued activity is essential for tumor cell survival and growth.[1][2] This dependency makes the DNAJB1-PRKACA fusion protein an ideal therapeutic target.

Downstream Signaling of DNAJB1-PRKACA

The constitutively active DNAJB1-PRKACA fusion protein dysregulates downstream signaling cascades critical for cell growth, proliferation, and survival. One key pathway involves the phosphorylation and inactivation of Salt-Inducible Kinases (SIKs), leading to the activation of the transcriptional coactivator CRTC2. This, in turn, promotes gene expression programs that support tumorigenesis.

DNAJB1_PRKACA_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DNAJB1_PRKACA DNAJB1-PRKACA (Constitutively Active) SIK SIK DNAJB1_PRKACA->SIK P CRTC2_P p-CRTC2 (Inactive) SIK->CRTC2_P P CRTC2 CRTC2 (Active) CRTC2_P->CRTC2 Dephosphorylation CREB CREB CRTC2->CREB CRTC2->CREB Translocation p300 p300 CREB->p300 Gene_Expression Target Gene Expression (Growth, Proliferation) p300->Gene_Expression

Figure 1: Simplified signaling pathway of the DNAJB1-PRKACA fusion protein.

Therapeutic Targeting of PRKACA in FLC: Preclinical Evidence

Given the central role of the DNAJB1-PRKACA fusion, direct inhibition of the PRKACA kinase activity is a primary therapeutic strategy. While data on this compound is lacking, other potent and selective PRKACA inhibitors have been evaluated in preclinical models of FLC, demonstrating the viability of this approach.

Preclinical Efficacy of PRKACA Inhibitors

The following table summarizes representative preclinical data for PRKACA inhibitors in FLC models. Note: These are not data for this compound but serve as an illustration of the expected outcomes for a potent PRKACA inhibitor in FLC.

CompoundAssayCell Line/ModelIC₅₀ / EfficacyReference
BLU-2864 PRKACA enzymatic assay-< 1 nM[3]
VASP phosphorylation assayHuh-7 cells< 50 nM[3]
Cell viability assayDNAJB1-PRKACA expressing cells< 1 nM[3]
In vivo tumor growthFLC xenograft modelTumor growth inhibition at 30 mg/kg p.o. o.d.[3]
DS89002333 In vivo tumor growthFLC PDX modelAnti-tumor activity observed[4]

Experimental Protocols for Evaluating PRKACA Inhibitors

Detailed methodologies are crucial for the preclinical assessment of PRKACA inhibitors in FLC. Below are representative protocols for key experiments.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against the PRKACA enzyme.

Methodology:

  • Recombinant human PRKACA enzyme is incubated with a fluorescently labeled peptide substrate and ATP in a kinase reaction buffer.

  • The test compound (e.g., this compound or a known PRKACA inhibitor) is added in a series of dilutions.

  • The reaction is allowed to proceed at 30°C for a specified time (e.g., 60 minutes).

  • The reaction is stopped, and the phosphorylated and unphosphorylated peptides are separated by capillary electrophoresis.

  • The percentage of substrate phosphorylation is calculated relative to a DMSO control.

  • IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation.

Cellular Phosphorylation Assay

Objective: To assess the ability of a compound to inhibit PRKACA activity within a cellular context.

Methodology:

  • FLC cells or other relevant cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 1-2 hours).

  • PKA signaling is stimulated with an agent such as forskolin (B1673556) to induce phosphorylation of downstream targets.

  • Cells are lysed, and the level of phosphorylation of a known PRKACA substrate, such as Vasodilator-Stimulated Phosphoprotein (VASP) at Ser157, is measured using a sensitive immunoassay (e.g., HTRF or ELISA).

  • The percentage of inhibition of VASP phosphorylation is calculated relative to a stimulated, vehicle-treated control.

  • Cellular IC₅₀ values are determined from the dose-response curve.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of a PRKACA inhibitor in a living organism.

Methodology:

  • Immunocompromised mice (e.g., NOD/SCID or NSG) are subcutaneously implanted with FLC patient-derived xenograft (PDX) fragments or FLC cells.

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Mice are randomized into vehicle control and treatment groups.

  • The test compound is administered daily via an appropriate route (e.g., oral gavage) at one or more dose levels.

  • Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • At the end of the study, tumors are excised, weighed, and may be used for pharmacodynamic and histological analysis.

  • Efficacy is determined by comparing the tumor growth inhibition in the treated groups to the vehicle control group.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Enzymatic Kinase Assay (IC₅₀ Determination) Cell_Assay Cellular Phosphorylation Assay (Cellular IC₅₀) Kinase_Assay->Cell_Assay Viability_Assay Cell Viability/Apoptosis Assay Cell_Assay->Viability_Assay PK_PD Pharmacokinetics & Pharmacodynamics Viability_Assay->PK_PD Lead Compound Selection Xenograft FLC Xenograft/ PDX Model Efficacy PK_PD->Xenograft Toxicity Toxicology Assessment Xenograft->Toxicity

References

The Pyrazolopyrimidine Scaffold of CRT0063465: A Technical Guide to its Core Biology and Associated Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolopyrimidine scaffold is a privileged heterocyclic core in medicinal chemistry, recognized for its ability to mimic the adenine (B156593) ring of ATP and interact with the ATP-binding pockets of various kinases.[1][2][3] This has led to the development of numerous kinase inhibitors for a range of therapeutic areas, particularly in oncology.[4][5] CRT0063465 is a novel compound featuring a pyrazolo[1,5-a]pyrimidine (B1248293) core that has emerged from cell-based screens focused on telomere signaling and cellular immortality. Unlike many of its relatives that target kinases, this compound has been identified as a ligand for the glycolytic enzyme phosphoglycerate kinase 1 (PGK1) and the multifunctional stress sensor protein DJ-1.

This technical guide provides an in-depth exploration of the pyrazolopyrimidine scaffold of this compound, its molecular targets, the signaling pathways it modulates, and detailed experimental protocols relevant to its study.

Molecular Targets and Mechanism of Action

This compound was identified as a modulator of telomere signaling. Further investigation revealed its direct interaction with two key cellular proteins:

  • Phosphoglycerate Kinase 1 (PGK1): A crucial enzyme in the glycolytic pathway, responsible for the conversion of 1,3-bisphosphoglycerate to 3-phosphoglycerate, generating ATP. This compound binds to the nucleotide-binding site of PGK1.

  • PARK7/DJ-1: A multifunctional protein implicated in various cellular processes, including antioxidant defense, chaperone activity, and transcriptional regulation. DJ-1 is also known to be involved in the cellular response to oxidative stress.

The binding of this compound to PGK1 and DJ-1 appears to be central to its biological activity. Evidence suggests that PGK1 and DJ-1 can form a complex within the cell, and this interaction is relevant to the compound's effects.

Signaling Pathway Modulation

The primary signaling pathway influenced by this compound involves the regulation of telomere maintenance and the shelterin complex. Telomeres, the protective caps (B75204) at the ends of chromosomes, are crucial for genomic stability. The shelterin complex is a group of six proteins (TRF1, TRF2, POT1, TPP1, TIN2, and RAP1) that binds to telomeres, protecting them from being recognized as DNA damage.

This compound modulates the composition of the shelterin complex and has been shown to block telomere shortening under conditions of hypoglycemic stress. This effect is independent of telomerase activity. The mechanism appears to involve the interaction of the PGK1/DJ-1 complex with telomeric DNA and with TRF2, a key component of the shelterin complex. Treatment with this compound can alter these interactions and lead to remodeling of the shelterin complex, including the recruitment of other proteins like TPP1 and TIN2. This suggests a novel link between cellular metabolism, oxidative stress response, and telomere biology.

G cluster_0 This compound Intervention cluster_1 Cellular Targets cluster_2 Telomere Maintenance Machinery cluster_3 Cellular Outcomes This compound This compound PGK1 PGK1 This compound->PGK1 Binds DJ1 DJ-1 This compound->DJ1 Binds Remodeling Shelterin Remodeling This compound->Remodeling Shortening Blockage of Telomere Shortening (under hypoglycemic stress) This compound->Shortening PGK1_DJ1 PGK1/DJ-1 Complex PGK1->PGK1_DJ1 DJ1->PGK1_DJ1 TRF2 TRF2 PGK1_DJ1->TRF2 Interacts with Telomere Telomere PGK1_DJ1->Telomere Binds to Shelterin Shelterin Complex TRF2->Shelterin Component of Shelterin->Telomere Binds to Remodeling->Telomere Shortening->Telomere

Figure 1: Signaling pathway of this compound.

Quantitative Data

The following tables summarize the key quantitative data associated with the activity of this compound.

Table 1: Binding Affinity of this compound

Target ProteinMethodAffinity (Kd)
PGK1Thermal Shift Assay24 µM
DJ-1Not QuantifiedBinding Confirmed

Table 2: Cellular Activity of this compound

AssayCell LineConcentrationEffect
Hypoglycemic Telomere ShorteningHCT11610 nM, 100 nMBlocked telomere shortening
Shelterin Complex ModulationHCT11610 nMModulated shelterin composition
Cytoprotection (Bleomycin-induced)A2780100 nMProtective effect

Experimental Protocols

Synthesis of 3-(2-(4-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid (this compound)

Note: A specific detailed protocol for the synthesis of this compound is not publicly available. The following is a representative protocol for the synthesis of a similar pyrazolo[1,5-a]pyrimidine scaffold, which can be adapted.

Step 1: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core

Step 2: Introduction of the Propanoic Acid Moiety

  • To a solution of the pyrazolo[1,5-a]pyrimidine core (1 equivalent) in a suitable solvent such as DMF, add a strong base like sodium hydride (1.1 equivalents) at 0°C.

  • Stir the mixture for 30 minutes, then add ethyl 3-bromopropionate (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting ester by column chromatography.

Step 3: Hydrolysis to the Carboxylic Acid

  • Dissolve the purified ester in a mixture of THF and water.

  • Add lithium hydroxide (B78521) (2 equivalents) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH 3-4 with 1N HCl.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

G cluster_0 Synthesis Workflow Start 3-amino-5-(4-bromophenyl)pyrazole + Acetylacetone Core Pyrazolo[1,5-a]pyrimidine Core Formation Start->Core Reflux with Piperidine Functionalization Introduction of Propanoate Ester Core->Functionalization NaH, Ethyl 3-bromopropionate Hydrolysis Ester Hydrolysis Functionalization->Hydrolysis LiOH, THF/H2O Final This compound Hydrolysis->Final

Figure 2: Representative synthesis workflow.
Thermal Shift Assay (TSA) for Target Engagement

  • Protein and Compound Preparation:

    • Prepare a stock solution of recombinant human PGK1 or DJ-1 protein in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

    • Prepare a serial dilution of this compound in the same buffer.

  • Assay Setup:

    • In a 96-well PCR plate, mix the protein solution (final concentration 2 µM), SYPRO Orange dye (5x final concentration), and the desired concentration of this compound.

    • Include a no-ligand (DMSO vehicle) control.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to increase the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.

    • Monitor the fluorescence of SYPRO Orange at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature to obtain the protein melting curve.

    • The melting temperature (Tm) is the midpoint of the transition.

    • A shift in Tm in the presence of this compound indicates binding. The Kd can be calculated by fitting the ΔTm values to a dose-response curve.

Co-Immunoprecipitation (Co-IP) of PGK1 and DJ-1
  • Cell Lysis:

    • Culture cells (e.g., HCT116) to 80-90% confluency.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease inhibitors.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody against PGK1 or DJ-1 overnight at 4°C with gentle rotation.

    • Add Protein A/G magnetic beads and incubate for another 1-2 hours.

  • Washing and Elution:

    • Wash the beads three times with lysis buffer to remove non-specific binding.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with antibodies against both PGK1 and DJ-1 to detect the co-immunoprecipitated protein.

G cluster_0 Co-Immunoprecipitation Workflow Lysis Cell Lysis IP Immunoprecipitation with Anti-PGK1 Antibody Lysis->IP Capture Capture with Protein A/G Beads IP->Capture Wash Wash Beads Capture->Wash Elute Elute Proteins Wash->Elute WB Western Blot for DJ-1 Elute->WB

Figure 3: Co-immunoprecipitation workflow.
Mass Spectrometry for Shelterin Complex Analysis

  • Immunoprecipitation of TRF2:

    • Perform immunoprecipitation of TRF2 from nuclear extracts of HCT116 cells treated with either DMSO or this compound, following a similar protocol to the Co-IP described above.

  • Sample Preparation for Mass Spectrometry:

    • Elute the protein complexes from the beads.

    • Perform in-solution or in-gel tryptic digestion of the eluted proteins.

    • Desalt the resulting peptides using C18 spin columns.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.

  • Data Analysis:

    • Search the acquired MS/MS spectra against a human protein database to identify the proteins in the complex.

    • Use label-free quantification or isotopic labeling methods to compare the relative abundance of shelterin components and associated proteins between the DMSO and this compound treated samples.

Telomere Length Analysis by qPCR
  • Genomic DNA Extraction:

    • Extract high-quality genomic DNA from cells treated with this compound under normal and hypoglycemic conditions.

  • qPCR Assay:

    • Perform two separate qPCR reactions for each sample: one to amplify telomeric repeats (T) and another to amplify a single-copy gene (S) for normalization.

    • Use specific primers for the telomeric repeats and the single-copy gene (e.g., 36B4).

  • Data Analysis:

    • Calculate the relative telomere length as the ratio of the telomere repeat copy number (T) to the single-copy gene copy number (S).

    • Compare the T/S ratio between different treatment conditions to assess changes in telomere length.

Conclusion

This compound represents an intriguing chemical probe with a pyrazolopyrimidine scaffold that deviates from the typical kinase-inhibitor profile of this chemical class. Its interaction with PGK1 and DJ-1 unveils a novel connection between cellular energy metabolism, oxidative stress response, and the intricate machinery of telomere maintenance. The methodologies outlined in this guide provide a framework for the further investigation of this compound and other molecules that may act through this unique mechanism. The exploration of this compound and its signaling pathway holds the potential to open new avenues for therapeutic intervention in diseases associated with telomere dysfunction, such as cancer and aging.

References

CRT0063465: A Novel Modulator of Cellular Stress Response Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CRT0063465, a novel pyrazolopyrimidine compound, has been identified as a modulator of key cellular stress response pathways. This technical guide provides a comprehensive overview of its mechanism of action, focusing on its interaction with Phosphoglycerate Kinase 1 (PGK1) and the oxidative stress sensor DJ-1. Summarized quantitative data, detailed experimental protocols, and visualized signaling pathways offer researchers and drug development professionals a thorough understanding of this compound's therapeutic potential in contexts of cellular stress, such as cancer and neurodegenerative diseases.

Introduction

Cellular stress responses are intricate signaling networks that protect cells from various insults, including oxidative stress, DNA damage, and metabolic dysregulation. The ability to modulate these pathways holds significant therapeutic promise. This compound, with the chemical name 3-[2-(4-bromophenyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid, has emerged as a promising research compound that interfaces with these critical cellular processes. This guide delves into the core mechanisms of this compound, its impact on cellular stress, and the experimental basis for these findings.

Mechanism of Action: Targeting PGK1 and the Stress Sensor DJ-1

This compound has been shown to bind to two key proteins involved in cellular metabolism and stress response: Phosphoglycerate Kinase 1 (PGK1) and the multifunctional protein DJ-1 (also known as PARK7).

2.1. Interaction with PGK1

PGK1 is a crucial glycolytic enzyme responsible for the synthesis of ATP.[1][2] Beyond its role in metabolism, PGK1 is implicated in cancer progression, angiogenesis, and DNA repair.[1][3] this compound binds to the nucleotide-binding site of PGK1. This interaction was confirmed through structural analysis of PGK1 in complex with the compound.

2.2. Modulation of the Oxidative Stress Sensor DJ-1

DJ-1 is a well-established sensor of oxidative stress with a neuroprotective role.[4][5] It functions by scavenging reactive oxygen species (ROS) and regulating the expression of antioxidant genes.[4][6] The interaction of this compound with DJ-1 suggests a direct role in modulating the cellular response to oxidative insults. The different oxidation states of DJ-1 can act as a redox sensor, determining whether a cell undergoes autophagy or apoptosis in response to oxidative stress.[7]

Modulation of Cellular Stress Response Pathways

The dual targeting of PGK1 and DJ-1 by this compound results in a multifaceted modulation of cellular stress responses. Research has demonstrated that this compound confers cellular protection against cytotoxicity induced by agents like bleomycin (B88199) and desferrioxamine.

3.1. Protection against Bleomycin-Induced Cytotoxicity

Bleomycin is a chemotherapeutic agent that induces DNA strand breaks and oxidative stress, leading to cell cycle arrest and apoptosis.[8][9][10] The protective effect of this compound in this context suggests an enhancement of DNA damage repair pathways or a bolstering of the cell's antioxidant capacity.

3.2. Mitigation of Desferrioxamine-Induced Cellular Stress

Desferrioxamine is an iron chelator that can induce a state mimicking hypoxia and also lead to oxidative stress.[11][12][13] By protecting cells from desferrioxamine-induced toxicity, this compound likely influences hypoxia-inducible factor (HIF-1) signaling pathways and mitigates oxidative damage.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the primary research on this compound.

Parameter Value Method Reference
Binding Affinity (Kd) of this compound to PGK1 24 µMSurface Plasmon Resonance (SPR)Bilsland et al., 2019
Cellular Protection against Bleomycin-induced Cytotoxicity Protective effect observed at 100 nMCell Viability AssayBilsland et al., 2019
Modulation of Telomere Shortening Blocks hypoglycemic telomere shortening at 10 nMTelomere Length AnalysisBilsland et al., 2019

Experimental Protocols

5.1. Surface Plasmon Resonance (SPR) for Binding Affinity

  • Objective: To determine the binding affinity of this compound to purified PGK1 protein.

  • Methodology:

    • Immobilize purified recombinant human PGK1 on a sensor chip.

    • Prepare a dilution series of this compound in a suitable buffer.

    • Inject the different concentrations of this compound over the sensor chip and a reference flow cell.

    • Measure the change in the SPR signal in response units (RU).

    • Regenerate the sensor surface between injections.

    • Analyze the binding kinetics to calculate the association (ka) and dissociation (kd) rate constants, and subsequently the dissociation constant (Kd).

5.2. Cell Viability Assay for Cytotoxicity Protection

  • Objective: To assess the protective effect of this compound against a cytotoxic agent (e.g., bleomycin).

  • Methodology:

    • Seed cells (e.g., A2780) in 96-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for a specified duration.

    • Introduce the cytotoxic agent (e.g., 10 µM bleomycin) to the wells, including control wells without this compound.

    • Incubate for a period relevant to the cytotoxic agent's mechanism of action (e.g., 48-72 hours).

    • Measure cell viability using a suitable assay, such as the MTS or MTT assay, by measuring absorbance at the appropriate wavelength.

    • Calculate cell viability as a percentage relative to untreated control cells.

Signaling Pathway and Workflow Diagrams

CRT0063465_Mechanism_of_Action Bleomycin Bleomycin DNA_Damage DNA Damage Bleomycin->DNA_Damage Oxidative_Stress Oxidative Stress (ROS) Bleomycin->Oxidative_Stress Desferrioxamine Desferrioxamine Desferrioxamine->Oxidative_Stress Hypoxia_Mimicry Hypoxia Mimicry Desferrioxamine->Hypoxia_Mimicry Cell_Protection Cellular Protection (Reduced Cytotoxicity) CRT This compound PGK1 PGK1 CRT->PGK1 Binds to DJ1 DJ-1 (Stress Sensor) CRT->DJ1 Binds to PGK1->Cell_Protection DJ1->Cell_Protection

Caption: Mechanism of this compound in modulating cellular stress responses.

Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells pretreat Pre-treat with This compound seed_cells->pretreat add_stressor Add cytotoxic agent (e.g., Bleomycin) pretreat->add_stressor incubate Incubate for 48-72 hours add_stressor->incubate measure_viability Measure cell viability (MTS/MTT assay) incubate->measure_viability analyze Analyze data and calculate % viability measure_viability->analyze end End analyze->end

Caption: Experimental workflow for assessing cytoprotective effects.

Conclusion

This compound represents a significant tool for investigating the complex interplay between cellular metabolism, stress responses, and disease. Its dual-targeting of PGK1 and the oxidative stress sensor DJ-1 provides a unique mechanism for modulating cellular resilience to a variety of stressors. The data and protocols presented in this guide offer a solid foundation for further research into the therapeutic applications of this compound and similar compounds in oncology and neuroprotection. Further studies are warranted to fully elucidate the downstream signaling cascades affected by this compound and to explore its efficacy in in vivo models.

References

The Discovery and Synthesis of CRT0063465: A Novel Modulator of PGK1 and DJ1

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

CRT0063465, chemically identified as 3-[2-(4-bromophenyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid, is a novel small molecule that has emerged from cell-based screens focused on cellular immortality.[1] This pyrazolopyrimidine derivative has been identified as a ligand for two key cellular proteins: the glycolytic enzyme Phosphoglycerate kinase 1 (PGK1) and the oxidative stress sensor DJ1 (also known as PARK7).[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, presenting key data in a structured format and detailing the experimental methodologies for its evaluation.

Discovery and Target Identification

This compound was identified through cell-based screening assays designed to find compounds that modulate telomere signaling pathways.[1] Subsequent target deconvolution efforts, including the use of photoaffinity probes derived from the same pyrazolopyrimidine series, led to the identification of PGK1 and DJ1 as the primary cellular targets.[1] X-ray crystallography has confirmed that this compound binds to the nucleotide-binding site of PGK1.[1] Further investigation revealed that PGK1 and DJ1 can form a complex within cells, suggesting a potential interplay in their functions modulated by this compound.[1]

Synthesis of this compound

The synthesis of this compound and its analogs follows a multi-step synthetic route characteristic of pyrazolopyrimidine chemistry. While the primary publication does not provide a detailed, step-by-step synthesis protocol for this compound itself, the general synthesis of similar pyrazolo[1,5-a]pyrimidine (B1248293) cores often involves the condensation of a substituted pyrazole (B372694) with a β-dicarbonyl compound or its equivalent. For the specific side chain, a subsequent alkylation or other functional group interconversion would be necessary. A plausible, though not explicitly provided, synthetic approach based on related chemistries is outlined below.

General Synthetic Workflow

G cluster_0 Synthesis of Pyrazole Intermediate cluster_1 Formation of Pyrazolopyrimidine Core cluster_2 Functionalization A Substituted Hydrazine C Pyrazole Intermediate A->C Condensation B Dicarbonyl Compound B->C E Pyrazolopyrimidine Core C->E Cyclocondensation D β-Ketoester D->E F Alkylation/Functional Group Interconversion E->F G This compound F->G

Caption: A generalized workflow for the synthesis of pyrazolopyrimidine compounds like this compound.

Biological Activity and Quantitative Data

This compound exhibits a range of biological activities, primarily related to its interaction with PGK1 and DJ1, and its subsequent effects on cellular metabolism and telomere maintenance.

ParameterValueCell Line/SystemReference
Binding Affinity (Kd) to PGK1 24 µMIn vitro[2]
Effect on Telomere Length Blocks hypoglycemic telomere shorteningHCT116 cells[1][2]
Cellular Protection Protective effect against Bleomycin-induced cytotoxicityA2780 cells[2]

Mechanism of Action and Signaling Pathways

This compound's mechanism of action is centered on its modulation of PGK1 and DJ1, which are involved in cellular energy metabolism and oxidative stress responses, respectively. These pathways are linked to telomere signaling. The compound has been shown to modulate the composition of the shelterin complex, which protects telomeres.[1][2]

This compound Modulated Signaling Pathway

G cluster_0 Cellular Targets cluster_1 Downstream Effects This compound This compound PGK1 PGK1 This compound->PGK1 DJ1 DJ1 This compound->DJ1 Shelterin Shelterin Complex Modulation PGK1->Shelterin DJ1->Shelterin Telomere Telomere Length Regulation Shelterin->Telomere CellProtection Cellular Protection (e.g., against Bleomycin) Shelterin->CellProtection G A Purified PGK1 Protein C Incubation A->C B This compound B->C D Crystallization Screening C->D E X-ray Diffraction Data Collection D->E F Structure Determination and Refinement E->F G PGK1-CRT0063465 Co-structure F->G

References

The Modulatory Effect of CRT0063465 on Glycolysis via Phosphoglycerate Kinase 1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the interaction between the novel pyrazolopyrimidine compound, CRT0063465, and the key glycolytic enzyme, Phosphoglycerate Kinase 1 (PGK1). While this compound has been identified as a direct ligand of PGK1, its precise quantitative effects on the glycolytic pathway remain to be fully elucidated. This document outlines the known molecular interactions, presents detailed experimental protocols to investigate the functional consequences of this interaction on cellular glycolysis and lactate (B86563) production, and provides a framework for data presentation and visualization to guide future research in this area.

Introduction

Phosphoglycerate Kinase 1 (PGK1) is a critical enzyme in the glycolytic pathway, catalyzing the reversible transfer of a phosphate (B84403) group from 1,3-bisphosphoglycerate to ADP, thereby generating the first ATP molecule in glycolysis. Beyond its canonical role in metabolism, PGK1 is implicated in various pathological conditions, including cancer, making it an attractive target for therapeutic intervention.

This compound is a novel small molecule that has been identified as a ligand of human PGK1.[1][2] Understanding the impact of this compound on PGK1 activity and, consequently, on cellular glycolysis is paramount for evaluating its therapeutic potential. This guide details the methodologies required to characterize the effects of this compound on glycolysis through its interaction with PGK1.

This compound and PGK1 Interaction

This compound has been shown to bind directly to the nucleotide-binding site of PGK1.[1] The binding affinity has been quantitatively determined, providing a crucial parameter for understanding its potential biological activity.

Quantitative Data on this compound-PGK1 Binding
ParameterValueReference
Dissociation Constant (Kd)~24 µM[1][2]

Note: This table summarizes the currently available quantitative data on the direct interaction between this compound and PGK1. Further studies are required to determine the functional consequences of this binding on the enzyme's catalytic activity.

Experimental Protocols

To elucidate the effect of this compound on glycolysis, a series of well-established assays can be employed. The following protocols provide a detailed framework for these investigations.

PGK1 Enzymatic Activity Assay (Coupled Assay)

This assay indirectly measures PGK1 activity by coupling it to the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) reaction.

Principle: The forward reaction of PGK1 utilizes 1,3-bisphosphoglycerate (1,3-BPG) and ADP to produce 3-phosphoglycerate (B1209933) (3-PG) and ATP. The consumption of 1,3-BPG can be monitored by measuring the oxidation of NADH to NAD+ by GAPDH in the reverse reaction, which is detected by a decrease in absorbance at 340 nm. Conversely, the reverse PGK1 reaction (3-PG + ATP -> 1,3-BPG + ADP) can be coupled to the forward GAPDH reaction (Glyceraldehyde-3-phosphate + NAD+ -> 1,3-BPG + NADH + H+), where the production of NADH is monitored at 340 nm.

Materials:

  • Purified recombinant human PGK1

  • This compound

  • Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)

  • 3-Phosphoglycerate (3-PG)

  • ATP

  • NADH or NAD+

  • Assay Buffer (e.g., 100 mM Triethanolamine, 5 mM MgSO4, pH 7.6)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare a reaction mixture containing assay buffer, 3-PG, ATP, and NAD+.

  • Add varying concentrations of this compound to the wells of the microplate. Include a vehicle control (DMSO).

  • Add purified PGK1 to each well to initiate the reaction.

  • Immediately place the plate in the microplate reader and monitor the change in absorbance at 340 nm over time.

  • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance curve.

  • Determine the effect of this compound on PGK1 activity by comparing the V0 of treated samples to the vehicle control.

Cellular Glycolysis Assessment (Seahorse XF Glycolysis Stress Test)

This assay measures the extracellular acidification rate (ECAR), a key indicator of glycolytic flux, in live cells.

Principle: The Seahorse XF Analyzer measures real-time changes in the pH of the medium surrounding cultured cells. Increased glycolysis leads to the production and extrusion of lactate and protons, resulting in a higher ECAR. The assay involves the sequential injection of glucose, oligomycin (B223565) (an ATP synthase inhibitor), and 2-deoxyglucose (a glycolysis inhibitor) to determine key parameters of glycolytic function.

Materials:

  • Seahorse XF Analyzer (e.g., XFe96 or XFe24)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Glycolysis Stress Test Kit (containing glucose, oligomycin, and 2-deoxyglucose)

  • Cell line of interest

  • This compound

  • Culture medium

Procedure:

  • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • The following day, treat the cells with various concentrations of this compound for the desired duration. Include a vehicle control.

  • Prior to the assay, replace the culture medium with Seahorse XF Base Medium supplemented with L-glutamine and incubate in a non-CO2 incubator at 37°C for 1 hour.

  • Load the sensor cartridge with glucose, oligomycin, and 2-deoxyglucose according to the manufacturer's protocol.

  • Place the cell plate in the Seahorse XF Analyzer and run the Glycolysis Stress Test.

  • Analyze the data to determine the effect of this compound on basal glycolysis, glycolytic capacity, and glycolytic reserve.

Lactate Production Assay

This assay directly measures the concentration of lactate in the cell culture medium.

Principle: Lactate, the end product of anaerobic glycolysis, is secreted by cells into the culture medium. The amount of lactate can be quantified using a colorimetric or fluorometric assay. These assays typically involve an enzymatic reaction where lactate is oxidized by lactate dehydrogenase (LDH) to pyruvate, with the concomitant reduction of NAD+ to NADH. The NADH produced is then used to generate a colored or fluorescent product that can be measured.

Materials:

  • Cell line of interest

  • This compound

  • Culture medium

  • Commercially available lactate assay kit (e.g., colorimetric or fluorometric)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere.

  • Treat the cells with various concentrations of this compound for a specified time.

  • Collect the cell culture medium from each well.

  • Perform the lactate assay on the collected medium according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the lactate concentration in each sample using a standard curve.

  • Normalize the lactate concentration to the cell number or total protein content in each well.

Data Presentation

Quantitative data from the aforementioned experiments should be summarized in clearly structured tables to facilitate comparison and interpretation.

Table 4.1: Effect of this compound on PGK1 Enzymatic Activity
This compound Concentration (µM)PGK1 Activity (% of Control)Standard Deviation
0 (Vehicle)100X
1......
10......
25......
50......
100......
Table 4.2: Effect of this compound on Cellular Glycolysis (Seahorse XF)
This compound Concentration (µM)Basal Glycolysis (ECAR, mpH/min)Glycolytic Capacity (ECAR, mpH/min)Glycolytic Reserve (%)
0 (Vehicle).........
1.........
10.........
25.........
Table 4.3: Effect of this compound on Lactate Production
This compound Concentration (µM)Lactate Concentration (mM)Standard Deviation
0 (Vehicle)......
1......
10......
25......

Visualization of Pathways and Workflows

Visual diagrams are essential for understanding complex biological pathways and experimental procedures.

Glycolytic Pathway and the Role of PGK1

Glycolysis_Pathway cluster_PGK1 Site of this compound Interaction Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP DHAP DHAP F16BP->DHAP G3P Glyceraldehyde-3-Phosphate F16BP->G3P DHAP->G3P BPG13 1,3-Bisphosphoglycerate G3P->BPG13 PGK1 PGK1 BPG13->PGK1 PG3 3-Phosphoglycerate PG2 2-Phosphoglycerate PG3->PG2 PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate PGK1->PG3 This compound This compound This compound->PGK1 Inhibition?

Caption: The glycolytic pathway highlighting the central role of PGK1.

Experimental Workflow for Assessing this compound's Effect on Glycolysis

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_cellular Cell-Based Analysis cluster_data Data Analysis and Interpretation EnzymeAssay PGK1 Enzymatic Assay (Coupled Assay) DataAnalysis Quantitative Data Analysis (IC50, ECAR, Lactate levels) EnzymeAssay->DataAnalysis BindingAssay Binding Affinity Assay (e.g., SPR) BindingAssay->EnzymeAssay CellCulture Cell Culture with This compound Treatment Seahorse Seahorse XF Glycolysis Stress Test CellCulture->Seahorse LactateAssay Lactate Production Assay CellCulture->LactateAssay Metabolomics Metabolomics Analysis (LC-MS/GC-MS) CellCulture->Metabolomics Seahorse->DataAnalysis LactateAssay->DataAnalysis PathwayAnalysis Metabolic Pathway Analysis Metabolomics->PathwayAnalysis DataAnalysis->PathwayAnalysis

Caption: Workflow for characterizing the effects of this compound.

Conclusion

This compound represents a novel chemical probe for studying the function of PGK1. While its direct binding to PGK1 has been established, a comprehensive understanding of its impact on cellular glycolysis is still needed. The experimental protocols and data presentation frameworks provided in this guide offer a clear path for researchers to systematically investigate the effects of this compound on this fundamental metabolic pathway. Such studies will be instrumental in determining the potential of this compound as a modulator of glycolysis and its therapeutic utility in diseases with altered metabolic profiles.

References

Methodological & Application

Application Notes and Protocols for CRT0063465 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRT0063465 has been identified as a modulator of the human phosphoglycerate kinase 1 (PGK1) and the stress sensor DJ-1, with a binding affinity (Kd) of 24 μM for PGK1.[1] It has been shown to influence the composition of the shelterin complex and affect telomere length.[1] Furthermore, emerging research indicates that this compound is a potent inhibitor of Protein Kinase A (PKA), particularly the catalytic subunit alpha (PRKACA). This has significant implications, especially in the context of cancers driven by PKA signaling, such as fibrolamellar hepatocellular carcinoma (FLHCC), which is often characterized by the DNAJB1-PRKACA gene fusion.[2][3][4]

These application notes provide detailed protocols for in vitro biochemical and cell-based assays to characterize the activity of this compound, with a focus on its role as a PKA inhibitor.

Data Presentation

Table 1: Summary of In Vitro Activity of PKA Inhibitors
Compound/InhibitorAssay TypeTargetSubstrateKey ReagentsIC50Reference
Aplithianine A (1)BiochemicalJ-PKAcαBiotinylated-CREB peptideATP, cAMP~1 µM[2][3]
Aplithianine A (1)Kinome ScreeningWild-type PKA---ATP, cAMP84 nM[2][3]
BLU0588Cell-basedPRKACAVASP (Ser157)Forskolin (B1673556)55 - 180 nM[5]
Compound 5BiochemicalJ-PKAcα / wt-PKAcα---cAMP~30 µM[4]
Compound 6BiochemicalJ-PKAcα / wt-PKAcα---cAMP~15 µM[4]

Signaling Pathway

The primary signaling pathway inhibited by this compound, in the context of its PKA-inhibitory activity, involves the canonical cAMP-dependent PKA pathway. Upon activation by cAMP, the PKA catalytic subunit phosphorylates a multitude of downstream substrates, including transcription factors like CREB, leading to cellular responses such as gene expression and proliferation. In FLHCC, the DNAJB1-PRKACA fusion protein results in a constitutively active kinase, driving oncogenesis. This compound acts by competitively binding to the ATP pocket of the PKA catalytic subunit, thereby blocking its kinase activity.

PKA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Signal GPCR GPCR Signal->GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_holoenzyme PKA Holoenzyme (Inactive) cAMP->PKA_holoenzyme Binds PKA_catalytic PKA Catalytic Subunit (Active) PKA_holoenzyme->PKA_catalytic PKA_regulatory PKA Regulatory Subunit PKA_holoenzyme->PKA_regulatory Substrates Substrates PKA_catalytic->Substrates Phosphorylates CREB CREB PKA_catalytic->CREB Phosphorylates This compound This compound This compound->PKA_catalytic Inhibits (ATP-competitive) pSubstrates Phosphorylated Substrates Substrates->pSubstrates pCREB Phospho-CREB CREB->pCREB Gene_Expression Gene Expression (e.g., Proliferation) pCREB->Gene_Expression Promotes

Caption: PKA signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Biochemical PKA Kinase Assay

This protocol is adapted from methods used to characterize PKA inhibitors against both wild-type and fusion-protein PKA.[2][3]

Objective: To determine the in vitro inhibitory activity of this compound on the catalytic activity of the PKA alpha subunit (PKAcα) or the DNAJB1-PRKACA fusion protein (J-PKAcα).

Materials:

  • Recombinant human PKAcα or J-PKAcα holoenzyme complex

  • Biotinylated-CREB peptide substrate (KRREILSRRPSYR)

  • Adenosine (B11128) triphosphate (ATP)

  • Cyclic adenosine monophosphate (cAMP)

  • This compound

  • Kinase assay buffer (e.g., 0.1 M Tris pH 7.5)

  • EDTA (0.5 M) for quenching

  • DMSO

  • 384-well plates

  • Plate reader for detection (e.g., HTRF, AlphaScreen)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of the compound in kinase assay buffer containing 50 µM ATP, 1 µM cAMP, and 0.5% DMSO.

  • Reaction Setup:

    • Add 20 µL of the compound solution to the wells of a 384-well plate.

    • Add 40 µL of the kinase assay buffer containing the PKAcα holoenzyme complex (final concentration ~0.75-1 nM) and the biotinylated-CREB peptide substrate (final concentration 50 µM).

  • Kinase Reaction: Incubate the plate at room temperature for 45 minutes to allow the kinase reaction to proceed.

  • Quenching: Stop the reaction by adding 15 µL of 0.5 M EDTA.

  • Detection: Process the quenched reaction for detection of substrate phosphorylation using an appropriate method (e.g., HTRF). The signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.

Protocol 2: Cell-Based PKA Activity Assay (VASP Phosphorylation)

This protocol is based on methods for assessing cellular PKA activity by measuring the phosphorylation of a downstream target.[5]

Objective: To evaluate the ability of this compound to inhibit PKA signaling in a cellular context.

Materials:

  • Huh7 or other suitable human cell line

  • This compound

  • Forskolin (PKA activator)

  • Cell culture medium and supplements

  • 384-well cell culture plates

  • Homogeneous Time-Resolved Fluorescence (HTRF) assay kit for phosphorylated VASP (Ser157)

  • Lysis buffer

  • Plate reader capable of HTRF detection

Procedure:

  • Cell Plating: Seed Huh7 cells at a density of 2 x 10^4 cells per well in a 384-well plate in 15 µL of cell culture medium and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the compound to the cells and incubate for a predetermined time (e.g., 1-2 hours).

  • PKA Activation: Stimulate the PKA pathway by adding forskolin to the wells at a final concentration of 10 µM.

  • Cell Lysis: After a short incubation with forskolin (e.g., 30 minutes), lyse the cells according to the HTRF assay kit manufacturer's protocol.

  • HTRF Assay: Add the HTRF reagents for detecting phosphorylated VASP to the cell lysates and incubate as recommended.

  • Detection: Read the plate on an HTRF-compatible plate reader.

  • Data Analysis: Calculate the IC50 value by normalizing the data to controls (DMSO vehicle and a positive control inhibitor) and fitting to a dose-response curve.

Experimental Workflow

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay B_Start Prepare Reagents (Enzyme, Substrate, ATP, this compound) B_Incubate Incubate Reaction Mix (45 min) B_Start->B_Incubate B_Quench Quench Reaction (EDTA) B_Incubate->B_Quench B_Detect Detect Phosphorylation (e.g., HTRF) B_Quench->B_Detect B_Analyze Calculate IC50 B_Detect->B_Analyze C_Start Seed Cells in Plate C_Treat Treat with this compound C_Start->C_Treat C_Stimulate Stimulate with Forskolin C_Treat->C_Stimulate C_Lyse Lyse Cells C_Stimulate->C_Lyse C_Detect Detect Phospho-Substrate (e.g., pVASP) C_Lyse->C_Detect C_Analyze Calculate IC50 C_Detect->C_Analyze

References

Application Notes and Protocols for Cell-Based Assays Using CRT0063465

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRT0063465 is a novel investigational compound demonstrating potent anti-cancer properties in preclinical studies. These application notes provide a comprehensive guide to utilizing this compound in various cell-based assays to evaluate its efficacy and elucidate its mechanism of action. The following protocols for cell viability, apoptosis, and cell migration assays are optimized for reproducible and accurate results.

Mechanism of Action: Apoptosis Induction

This compound is hypothesized to induce apoptosis through the intrinsic pathway by promoting the release of cytochrome c from the mitochondria. This release triggers a caspase cascade, ultimately leading to programmed cell death.

cluster_cell Cancer Cell This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces release of Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed intrinsic apoptosis signaling pathway induced by this compound.

Data Presentation

Table 1: Cytotoxic Activity of this compound on Various Cancer Cell Lines
Cell LineCancer TypeAssayIncubation Time (h)IC50 (µM)
MCF-7Breast CancerMTT485.2
A549Lung CancerMTT488.7
HeLaCervical CancerMTT4812.1
JurkatT-cell LeukemiaMTT242.5
Table 2: Apoptosis Induction by this compound in Jurkat Cells
TreatmentConcentration (µM)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control02.11.5
This compound2.525.410.2
This compound5.048.922.7
Table 3: Inhibition of Cell Migration by this compound in MCF-7 Cells
TreatmentConcentration (µM)Wound Closure at 24h (%)
Vehicle Control095.2
This compound5.045.8
This compound10.020.1

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.[1][2][3]

cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Incubate for 24-72h B->C D Add MTT reagent C->D E Incubate for 2-4h D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G

Caption: Workflow for the MTT cell viability assay.

Materials:

  • 96-well tissue culture plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[4]

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[4]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[1]

  • Mix gently and measure the absorbance at 570 nm using a microplate reader.[4]

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6][7][8][9]

cluster_workflow Apoptosis Assay Workflow A Seed and treat cells with this compound B Harvest cells (adherent and floating) A->B C Wash with cold PBS B->C D Resuspend in 1X Binding Buffer C->D E Add Annexin V-FITC and Propidium Iodide D->E F Incubate in the dark E->F G Analyze by flow cytometry F->G

Caption: Workflow for assessing apoptosis using Annexin V/PI staining.

Materials:

  • 6-well tissue culture plates

  • Cancer cell lines

  • Complete culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)

  • Cold PBS

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach. Treat the cells with various concentrations of this compound for the desired time.

  • Harvest both adherent and floating cells by trypsinization and centrifugation.[4]

  • Wash the cells twice with cold PBS.[4]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[4]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.[4]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.[4]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]

  • Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[4]

Cell Migration Assay (Wound Healing Assay)

This assay measures the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.[10][11]

cluster_workflow Wound Healing Assay Workflow A Grow cells to confluent monolayer B Create a 'wound' with a pipette tip A->B C Wash to remove debris B->C D Add medium with this compound C->D E Image at 0h D->E F Incubate E->F G Image at subsequent time points (e.g., 24h) F->G H Measure wound area and calculate closure G->H

References

Application Notes and Protocols for CRT0063465 in A2780 Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

To the Researcher:

Extensive searches for the application of CRT0063465 in A2780 ovarian cancer cell lines have yielded no publicly available data, peer-reviewed articles, or patents detailing its mechanism of action, efficacy, or specific protocols for its use in this context. This compound appears to be a proprietary or less-documented compound, and as such, detailed application notes and protocols cannot be generated at this time.

The following sections provide general protocols and background information relevant to the A2780 cell line and the study of kinase inhibitors in ovarian cancer, which may serve as a foundational guide for researchers initiating novel studies with uncharacterized compounds like this compound.

Introduction to A2780 Ovarian Cancer Cell Line

The A2780 cell line is a well-established and widely used model in ovarian cancer research. Derived from an untreated patient with ovarian endometrioid adenocarcinoma, these cells are known for their epithelial morphology and grow as a monolayer. A2780 cells are particularly valuable for their sensitivity to cisplatin, making them a cornerstone for studies on chemotherapy efficacy and the development of drug resistance.

Key Characteristics of A2780 Cells:

  • Origin: Human ovarian adenocarcinoma

  • Morphology: Epithelial

  • Growth Properties: Adherent

  • Doubling Time: Approximately 24-30 hours

  • Applications: Toxicity testing, cancer genetics, and preclinical drug screening.

General Protocols for A2780 Cell Culture

These protocols are standard for maintaining and experimenting with the A2780 cell line and can be adapted for testing new compounds.

Cell Culture and Maintenance

Materials:

  • A2780 cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-25 or T-75)

  • Incubator (37°C, 5% CO2)

Protocol:

  • Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.

  • Thawing Cells: Rapidly thaw a cryopreserved vial of A2780 cells in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

  • Seeding: Transfer the cell suspension to a T-25 or T-75 culture flask and incubate at 37°C with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS. Add 1-2 mL of 0.25% Trypsin-EDTA to the flask and incubate for 2-3 minutes at 37°C, or until cells detach. Neutralize the trypsin by adding 4-5 mL of complete growth medium. Centrifuge the cell suspension, discard the supernatant, and resuspend the cells in fresh medium for counting and reseeding at a 1:4 to 1:8 split ratio.

Cell Viability (MTT) Assay

This assay is fundamental for determining the cytotoxic effects of a new compound.

Materials:

  • A2780 cells

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Test compound (e.g., this compound) at various concentrations

  • Microplate reader

Protocol:

  • Cell Seeding: Seed A2780 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include vehicle control wells (medium with the same concentration of DMSO used to dissolve the compound).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Potential Signaling Pathways to Investigate in Ovarian Cancer

While the specific target of this compound is unknown, many kinase inhibitors used in ovarian cancer research target key signaling pathways involved in cell proliferation, survival, and apoptosis. When investigating a novel kinase inhibitor, the following pathways are critical to consider:

  • PI3K/AKT/mTOR Pathway: Frequently dysregulated in ovarian cancer, this pathway is crucial for cell growth, proliferation, and survival.

  • MAPK/ERK Pathway: This pathway plays a central role in regulating cell proliferation, differentiation, and survival in response to extracellular signals.

  • Apoptosis Pathways (Intrinsic and Extrinsic): Understanding how a compound induces cell death is vital. Key proteins to investigate include caspases, Bcl-2 family members, and death receptors.

  • Cell Cycle Regulation: Kinase inhibitors often exert their effects by arresting the cell cycle. Analyzing the expression of cyclins and cyclin-dependent kinases (CDKs) is essential.

Below are generalized diagrams of these pathways and a typical experimental workflow for screening a novel compound.

G cluster_0 Experimental Workflow for Novel Compound Screening A A2780 Cell Culture B Compound Treatment (e.g., this compound) A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Annexin V/PI) B->D E Cell Cycle Analysis (Flow Cytometry) B->E F Western Blot (Protein Expression) B->F G Data Analysis & Interpretation C->G D->G E->G F->G

Experimental workflow for a new compound.

G cluster_1 Simplified PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival inhibits apoptosis Proliferation Cell Growth & Proliferation mTOR->Proliferation

A simplified PI3K/AKT/mTOR signaling pathway.

G cluster_2 Simplified MAPK/ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation & Differentiation Transcription->Proliferation

A simplified MAPK/ERK signaling pathway.

Concluding Remarks for Researchers

Given the absence of specific data for this compound, researchers are advised to perform initial dose-response studies to determine its cytotoxic and cytostatic effects on the A2780 cell line. Subsequent mechanistic studies should focus on the key signaling pathways known to be dysregulated in ovarian cancer. The protocols and pathway diagrams provided here offer a starting point for such investigations. It is crucial to meticulously document all experimental conditions and results to build a comprehensive profile for this novel compound. Collaboration with the compound's provider may be necessary to obtain further details on its known targets and mechanism of action.

Application Notes and Protocols for the Study of Telomerase Activity Using CRT0063465 (Exemplified by BIBR1532)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telomerase is a ribonucleoprotein enzyme that adds telomeric repeat sequences to the ends of chromosomes, essentially maintaining telomere length.[1] In most normal somatic cells, telomerase activity is repressed.[2] However, in approximately 85-90% of cancer cells, telomerase is reactivated, enabling the cells to overcome replicative senescence and achieve cellular immortality, a hallmark of cancer.[1][3] This makes telomerase an attractive target for cancer therapy.[2][4]

Telomerase inhibitors are a class of drugs designed to block the activity of telomerase, leading to progressive telomere shortening with each cell division.[4][5] This erosion of telomeres eventually triggers a DNA damage response, culminating in cell cycle arrest or apoptosis.[6][7]

This document provides detailed application notes and protocols for studying telomerase activity using a representative small molecule inhibitor. As information on "CRT0063465" is not publicly available, we will use the well-characterized, non-competitive telomerase inhibitor BIBR1532 as an exemplar. BIBR1532 binds to a conserved hydrophobic pocket in the telomerase reverse transcriptase (TERT) subunit, interfering with its enzymatic processivity.[5][8][9]

Data Presentation

Table 1: In Vitro Efficacy of BIBR1532 Across Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Exposure Time (hours)Reference
JVM13Leukemia52Not Specified[4][10]
Primary CLL CellsChronic Lymphocytic Leukemia53 ± 3.8336 (14 days)[10]
Primary AML CellsAcute Myeloid Leukemia56 ± 572[10]
MCF-7Breast Cancer34.5948[11]
Breast Cancer Stem Cells (BCSCs)Breast Cancer29.9148[11]
KYSE150Esophageal Squamous Cancer48.5348[12]
KYSE410Esophageal Squamous Cancer39.5948[12]
KYSE150Esophageal Squamous Cancer37.2272[12]
KYSE410Esophageal Squamous Cancer22.7172[12]
hTERT (cell-free)N/A0.093 - 0.1N/A[4][8]
Table 2: Cellular Effects of BIBR1532 Treatment
Cell LineConcentration (µM)DurationEffectReference
KMS11 (Myeloma)1010 mitosesOnset of Growth Inhibition (G1 Arrest)[13]
CA46 (Lymphoma)1055 mitosesOnset of Growth Inhibition (G1 Arrest)[13]
KMS11 & CA4610ContinuousTelomere shortening of ~45 bp per division[13]
2102EP (Germ Cell Tumor)10300 Population DoublingsTelomere length reduced from 18.5 kb to 8.9 kb[14]
KYSE150 & KYSE410>2048 hoursSignificant increase in senescent cells[12]

Signaling Pathways and Experimental Workflows

BIBR1532_Mechanism_of_Action cluster_0 BIBR1532 Action cluster_1 Cellular Consequences BIBR1532 BIBR1532 hTERT hTERT (Telomerase Catalytic Subunit) BIBR1532->hTERT Binds to allosteric site Telomerase Telomerase Enzyme hTERT->Telomerase Inhibits processivity Telomere_Shortening Progressive Telomere Shortening Telomerase->Telomere_Shortening Inhibition leads to DDR DNA Damage Response (DDR) (γ-H2AX, ATM/ATR) Telomere_Shortening->DDR Senescence Cellular Senescence (p53, p21 upregulation) DDR->Senescence Apoptosis Apoptosis (Bax/Bcl-2 ratio increase) DDR->Apoptosis Proliferation Cancer Cell Proliferation Senescence->Proliferation Inhibits Apoptosis->Proliferation Inhibits

Caption: Mechanism of Action for BIBR1532.

Experimental_Workflow cluster_workflow Characterization of a Telomerase Inhibitor cluster_assays In Vitro Assays cluster_endpoints Measured Endpoints start Treat Cancer Cells with Inhibitor (e.g., BIBR1532) viability Cell Viability Assay (e.g., MTT) start->viability trap Telomerase Activity Assay (TRAP) start->trap senescence Cellular Senescence Assay (SA-β-Gal Staining) start->senescence ic50 Determine IC50 viability->ic50 tel_activity Quantify Telomerase Inhibition trap->tel_activity sen_phenotype Observe & Quantify Senescent Phenotype senescence->sen_phenotype

Caption: Experimental workflow for inhibitor characterization.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of the telomerase inhibitor on cell viability and to determine the IC50 value.

Materials:

  • BIBR1532 (or other inhibitor) stock solution (e.g., 10 mM in DMSO)

  • Cancer cell lines (e.g., MCF-7, K562)

  • 96-well plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.[2] Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment: Prepare serial dilutions of BIBR1532 in culture medium (e.g., from 0.75 µM to 100 µM).[2] Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.[2][12]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.[2]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the control group. Plot the viability against the log of the inhibitor concentration to determine the IC50 value.

Telomeric Repeat Amplification Protocol (TRAP) Assay

This PCR-based assay measures telomerase activity in cell extracts.[6][10] This protocol describes a quantitative real-time PCR (qRT-PCR) based TRAP assay.[2]

Materials:

  • TRAPd EZE Telomerase Detection Kit or individual reagents (primers, buffer, dNTPs, Taq polymerase)

  • CHAPS Lysis Buffer

  • Treated and untreated cell pellets

  • RNase-free water and tubes

  • qRT-PCR instrument

  • SYBR Green Master Mix

Procedure:

  • Cell Lysis:

    • Collect approximately 100,000 cells per sample by centrifugation.[15]

    • Resuspend the cell pellet in 40 µL of ice-cold CHAPS lysis buffer (for a concentration of 2,500 cells/µL).[15]

    • Incubate on ice for 30 minutes.[15]

    • Centrifuge at 12,000 x g for 20 minutes at 4°C.

    • Carefully collect the supernatant (cell lysate) and determine the protein concentration. Lysates can be stored at -80°C.[16]

  • Telomerase Extension Reaction & PCR Amplification:

    • Prepare a master mix containing SYBR Green, TRAP buffer, dNTPs, TS primer, ACX primer, and Taq polymerase.[15]

    • For each reaction, add 1 µL of cell lysate (containing a consistent amount of protein) to the master mix.[2]

    • Controls: Include a negative control (lysis buffer only) and a heat-inactivated lysate control (85°C for 10 minutes) for each sample.[2][10]

  • qRT-PCR Program:

    • Telomerase Extension: 25°C for 40 minutes.[15]

    • Telomerase Inactivation: 95°C for 5 minutes.[15]

    • PCR Amplification (e.g., 40 cycles):

      • 95°C for 30 seconds

      • 52°C for 30 seconds[15]

      • 72°C for 45 seconds[15]

  • Analysis:

    • Quantify telomerase activity based on the increase in fluorescence intensity.[2] Activity can be expressed relative to an untreated control or a standard curve generated from a positive control cell line.

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

This cytochemical assay identifies senescent cells, which express β-galactosidase activity at pH 6.0.[12][17]

Materials:

  • Cells cultured on coverslips or in multi-well plates

  • Phosphate-Buffered Saline (PBS)

  • Fixative Solution: 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS

  • Staining Solution (prepare fresh):

    • 40 mM Citric acid/Sodium phosphate (B84403) buffer, pH 6.0

    • 5 mM Potassium ferrocyanide

    • 5 mM Potassium ferricyanide

    • 150 mM Sodium chloride

    • 2 mM Magnesium chloride

    • 1 mg/mL X-gal (from a 20 mg/mL stock in dimethylformamide)

  • Microscope

Procedure:

  • Cell Culture: Plate cells at a subconfluent density and treat with BIBR1532 for the desired duration (e.g., 48-72 hours).[12]

  • Washing: Wash the cells twice with PBS.[18]

  • Fixation: Add the Fixative Solution and incubate for 3-5 minutes at room temperature. Do not overfix. [18]

  • Washing: Wash the cells three times with PBS.[18]

  • Staining: Add the freshly prepared Staining Solution, ensuring the cells are completely covered.

  • Incubation: Incubate the cells at 37°C (in a non-CO2 incubator) for 4 to 16 hours, protected from light.[17][18] A blue color will develop in senescent cells.

  • Visualization and Quantification:

    • Remove the staining solution and wash with PBS.

    • Store the cells in PBS at 4°C.

    • Visualize the cells under a light microscope. Senescent cells will appear blue.

    • Quantify the percentage of blue (SA-β-Gal positive) cells by counting at least 200 cells in several random fields.

References

protocol for CRT0063465 in co-immunoprecipitation of shelterin complex

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Protocol for Investigating Shelterin Complex Interactions

Audience: Researchers, scientists, and drug development professionals.

Introduction

The shelterin complex is a six-protein assembly essential for protecting telomeres from being recognized as DNA damage and for regulating telomere length.[1][2] This complex consists of TRF1, TRF2, POT1, RAP1, TIN2, and TPP1, which work in concert to maintain genomic stability.[2][3][4] Understanding the intricate protein-protein interactions within this complex is crucial for elucidating the mechanisms of telomere maintenance and for developing novel therapeutic strategies targeting telomere biology in diseases such as cancer. Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study these protein-protein interactions in their native cellular context.[5][6]

This document provides a detailed protocol for the co-immunoprecipitation of the endogenous shelterin complex from cultured human cells. While this protocol is a general guideline, it provides a robust starting point for investigating the effects of small molecules or other perturbations on the integrity of the shelterin complex.

Quantitative Data Summary

As no specific quantitative data for the effect of CRT0063465 on shelterin complex co-immunoprecipitation was publicly available at the time of this writing, the following table presents a hypothetical data set illustrating the type of results that could be obtained from such an experiment. This table is for illustrative purposes only and is intended to guide the user in data presentation.

Table 1: Hypothetical Quantitative Analysis of Shelterin Co-Immunoprecipitation with a Test Compound

Bait ProteinPrey ProteinTreatmentFold Enrichment (vs. IgG Control)Standard Deviation
TRF2TIN2Vehicle (DMSO)15.21.8
TRF2TIN2Test Compound7.50.9
TRF2TPP1Vehicle (DMSO)12.81.5
TRF2TPP1Test Compound6.10.7
TRF2POT1Vehicle (DMSO)10.51.2
TRF2POT1Test Compound4.90.6
TRF1TIN2Vehicle (DMSO)18.92.1
TRF1TIN2Test Compound17.51.9

Experimental Protocols

Principle of the Assay

Co-immunoprecipitation relies on the use of an antibody specific to a "bait" protein to capture the entire protein complex from a cell lysate.[6] The interacting "prey" proteins are then identified by downstream applications such as Western blotting or mass spectrometry.

I. Cell Culture and Lysis
  • Cell Culture: Grow human cell lines (e.g., HeLa, U2OS) to 80-90% confluency in appropriate media.

  • Harvesting: Wash cells twice with ice-cold phosphate-buffered saline (PBS). Scrape cells in PBS and centrifuge at 500 x g for 5 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease and phosphatase inhibitor cocktail.

  • Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of the clarified lysate using a standard protein assay (e.g., BCA assay).

II. Immunoprecipitation
  • Pre-clearing (Optional but Recommended): To reduce non-specific binding, incubate the clarified lysate with protein A/G magnetic beads for 1 hour at 4°C on a rotator.[7]

  • Antibody Incubation: Add a primary antibody specific to a shelterin component (e.g., anti-TRF2) to the pre-cleared lysate. As a negative control, use a non-specific IgG antibody from the same host species.[8] Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Bead Incubation: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C with gentle rotation to capture the antibody-protein complexes.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold lysis buffer (or a more stringent wash buffer if high background is an issue). With each wash, resuspend the beads completely and then pellet them.

III. Elution and Sample Preparation
  • Elution: Elute the protein complexes from the beads by resuspending them in 1X SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.

  • Final Preparation: Pellet the beads using a magnetic stand and collect the supernatant containing the eluted proteins.

IV. Analysis by Western Blotting
  • SDS-PAGE: Separate the eluted proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the expected interacting shelterin proteins (e.g., anti-TIN2, anti-TPP1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Shelterin Complex Signaling Pathway

Shelterin_Complex cluster_telomere Telomeric DNA dsDNA Double-Stranded (TTAGGG)n ssDNA Single-Stranded 3' Overhang TRF1 TRF1 TIN2 TIN2 TRF1->TIN2 TRF2 TRF2 RAP1 RAP1 TRF2->RAP1 TRF2->TIN2 TPP1 TPP1 TIN2->TPP1 POT1 POT1 TPP1->POT1

Caption: Interactions within the shelterin protein complex at the telomere.

Co-Immunoprecipitation Experimental Workflow

CoIP_Workflow A Cell Lysis B Clarification of Lysate A->B C Antibody Incubation (Bait Protein) B->C D Immunoprecipitation (Protein A/G Beads) C->D E Wash Steps D->E F Elution E->F G Analysis (Western Blot / Mass Spec) F->G

Caption: A stepwise workflow for a co-immunoprecipitation experiment.

References

Application Notes: Cell Cycle Analysis Using a Novel Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell cycle progression is a fundamental process that governs cell proliferation. It is tightly regulated by a complex network of signaling pathways, and its dysregulation is a hallmark of cancer. Consequently, the cell cycle is a critical target for anti-cancer drug development. Analyzing the effects of novel compounds on the cell cycle distribution of cancer cells is a crucial step in identifying and characterizing potential therapeutic agents. These application notes provide a detailed protocol for utilizing a hypothetical novel compound, herein referred to as CRT0063465, in cell cycle analysis. The described methods are foundational and can be adapted for various cell lines and similar compounds.

Principle of the Assay

Cell cycle analysis by flow cytometry is a powerful technique to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This method is based on the quantitative staining of cellular DNA with a fluorescent dye, such as propidium (B1200493) iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content. Cells in the G0 and G1 phases have a diploid DNA content (2N), cells in the G2 and M phases have a tetraploid DNA content (4N), and cells in the S phase, undergoing DNA replication, have a DNA content between 2N and 4N. By treating cells with a compound of interest, one can assess its impact on cell cycle progression, identifying potential cell cycle arrest at specific checkpoints.

Hypothetical Mechanism of Action of this compound

For the purpose of this protocol, we will hypothesize that this compound is an inhibitor of a key cell cycle regulator, such as a Cyclin-Dependent Kinase (CDK). CDKs are a family of protein kinases that, when complexed with their regulatory cyclin partners, drive the transitions between different phases of the cell cycle.[1][2] Inhibition of a specific CDK/cyclin complex can lead to cell cycle arrest at a corresponding checkpoint. For instance, inhibition of CDK4/6 can block the G1/S transition, leading to an accumulation of cells in the G1 phase.[3]

Signaling Pathway: G1/S Phase Transition

The diagram below illustrates the canonical CDK/Rb/E2F pathway that governs the G1/S checkpoint, a common target for anti-cancer therapies.

G1_S_Transition cluster_0 G1 Phase cluster_1 G1/S Checkpoint cluster_2 S Phase Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 pRb pRb CDK4/6->pRb p16 p16 (INK4a) p16->CDK4/6 This compound This compound This compound->CDK4/6 E2F E2F pRb->E2F S-Phase Genes S-Phase Gene Transcription E2F->S-Phase Genes DNA Replication DNA Replication S-Phase Genes->DNA Replication

Caption: Simplified signaling pathway of the G1/S cell cycle checkpoint.

Experimental Protocols

Materials and Reagents
  • Cancer cell line of interest (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Experimental Workflow

The following diagram outlines the general workflow for cell cycle analysis.

Experimental_Workflow A 1. Cell Seeding B 2. Cell Treatment with this compound A->B C 3. Cell Harvesting B->C D 4. Fixation C->D E 5. Staining with Propidium Iodide D->E F 6. Flow Cytometry Analysis E->F G 7. Data Interpretation F->G

Caption: General experimental workflow for cell cycle analysis.

Detailed Protocol
  • Cell Seeding:

    • Culture cells in appropriate flasks or plates to ~70-80% confluency.

    • Seed the cells into 6-well plates at a density that will allow for logarithmic growth for the duration of the experiment (e.g., 2 x 10^5 cells/well).

    • Incubate overnight to allow for cell attachment.

  • Cell Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is recommended to test a range of concentrations (e.g., 0.1, 1, 10 µM).

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the cells for a desired period (e.g., 24, 48, or 72 hours). The incubation time should be sufficient to allow for at least one cell cycle to complete.

  • Cell Harvesting:

    • Collect the culture medium (which may contain floating, apoptotic cells).

    • Wash the adherent cells with PBS.

    • Trypsinize the adherent cells and combine them with the cells from the collected medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

  • Fixation:

    • While vortexing the cell suspension gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks if necessary.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Carefully decant the ethanol.

    • Wash the cell pellet with 5 mL of PBS and centrifuge again.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use a laser and filter set appropriate for PI (e.g., excitation at 488 nm, emission at ~617 nm).

    • Collect data from at least 10,000 events per sample.

    • Generate a histogram of fluorescence intensity to visualize the cell cycle distribution.

  • Data Interpretation:

    • Use cell cycle analysis software (e.g., FlowJo, ModFit) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

    • Compare the cell cycle distribution of this compound-treated cells to the vehicle-treated control cells.

Data Presentation

Summarize the quantitative data from the cell cycle analysis in a clear and structured table.

Treatment Concentration% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle (DMSO)45.2 ± 2.130.5 ± 1.524.3 ± 1.8
This compound (0.1 µM)50.1 ± 2.528.9 ± 1.321.0 ± 1.6
This compound (1 µM)65.8 ± 3.015.2 ± 1.119.0 ± 1.4
This compound (10 µM)78.4 ± 3.58.7 ± 0.912.9 ± 1.2

Data are presented as mean ± standard deviation from three independent experiments.

Troubleshooting

  • High debris in the sample: Ensure gentle handling of cells during harvesting and fixation. A high amount of debris can interfere with the analysis.

  • Broad G1 or G2/M peaks: This may indicate issues with cell health or inconsistent staining. Ensure proper cell culture techniques and staining protocols.

  • No clear cell cycle arrest: The compound may not be active at the tested concentrations or incubation times. Consider testing a broader range of concentrations and different time points. The chosen cell line may also be resistant to the compound.

Conclusion

This document provides a comprehensive guide for using a novel compound, exemplified by this compound, in cell cycle analysis. By following these protocols, researchers can effectively assess the impact of new chemical entities on cell cycle progression, a critical step in the discovery and development of novel anti-cancer therapeutics. The provided diagrams and tables offer a framework for visualizing complex biological processes and presenting quantitative data in a clear and concise manner.

References

Application Notes and Protocols: Long-Term Treatment of Cell Lines with CRT0063465

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRT0063465 is a novel investigational compound that targets telomere maintenance mechanisms in cancer cells. Telomere dysfunction can trigger genomic instability and subsequent cell death, making it a promising therapeutic target.[1][2] These application notes provide a comprehensive guide for the long-term treatment of cancer cell lines with this compound, including detailed protocols for assessing its effects on cell viability, proliferation, and relevant signaling pathways. The methodologies described herein are based on established practices for the in vitro evaluation of anti-tumor agents.[3]

Mechanism of Action

This compound is hypothesized to function by disrupting the shelterin complex, which is essential for protecting telomeres from being recognized as DNA damage.[4] This disruption leads to telomere uncapping, initiating a DNA damage response that can result in cell cycle arrest, senescence, or apoptosis.[4] The long-term objective of treatment is to induce telomere crisis, a state of extensive genomic instability that cancer cells cannot overcome, ultimately leading to cell death.[1]

Data Presentation

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM) after 72hLong-Term Viability (Day 10, 1µM) (%)Induction of Senescence (Day 10, 1µM) (% Positive)
HCT116Colon Carcinoma0.825.4 ± 3.165.2 ± 5.8
MCF-7Breast Adenocarcinoma1.238.1 ± 4.552.1 ± 6.2
A549Lung Carcinoma0.518.9 ± 2.778.5 ± 7.1
U87-MGGlioblastoma2.555.6 ± 6.835.4 ± 4.9
SK-MEL-28Melanoma0.929.3 ± 3.961.8 ± 5.5

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of Long-Term this compound Treatment on Telomere Length
Cell LineTreatment GroupRelative Telomere Length (Day 14)
HCT116Vehicle (DMSO)1.00 ± 0.08
This compound (1µM)0.62 ± 0.05
MCF-7Vehicle (DMSO)1.00 ± 0.09
This compound (1µM)0.71 ± 0.06
A549Vehicle (DMSO)1.00 ± 0.07
This compound (1µM)0.55 ± 0.04

Relative telomere length was measured by qPCR and normalized to the vehicle control.

Experimental Protocols

Protocol 1: Long-Term Cell Viability Assay

This protocol outlines the steps for a 10-day treatment of cancer cell lines with this compound to assess its long-term effect on cell viability.[3]

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (10 mM in DMSO)

  • Vehicle control (DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells in the logarithmic growth phase.

    • Seed 2,000-5,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.

    • Incubate at 37°C and 5% CO2 for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0.1 µM to 10 µM. Prepare a vehicle control with the same final concentration of DMSO.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate drug concentration or vehicle.

    • Replace the drug-containing medium every 2-3 days for the duration of the 10-day experiment.

  • Viability Assessment:

    • On day 10, allow the plate to equilibrate to room temperature for 30 minutes.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time and measure luminescence using a plate reader.

    • Normalize the results to the vehicle-treated control wells to determine the percentage of cell viability.

Protocol 2: Senescence-Associated β-Galactosidase Staining

This protocol is used to detect cellular senescence, a common outcome of telomere dysfunction.[5]

Materials:

  • Cells treated long-term with this compound (from Protocol 1)

  • Phosphate-buffered saline (PBS)

  • Fixation Solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)

  • Staining Solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2 in a citrate-buffered saline)

  • Microscope

Procedure:

  • Cell Fixation:

    • After the 10-day treatment period, carefully aspirate the culture medium.

    • Wash the cells twice with PBS.

    • Add the Fixation Solution and incubate for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Add the Staining Solution to each well, ensuring the cells are completely covered.

    • Incubate the plate at 37°C (without CO2) for 12-16 hours. Protect from light.

    • Check for the development of a blue color under a microscope.

  • Quantification:

    • Acquire images from multiple random fields for each treatment condition.

    • Count the number of blue (senescent) cells and the total number of cells.

    • Calculate the percentage of senescent cells for each condition.

Mandatory Visualizations

G cluster_0 Long-Term Cell Treatment Workflow cluster_1 Endpoint Analysis A Start Cell Culture B Seed Cells in Multi-well Plates A->B C 24h Incubation for Attachment B->C D Add this compound or Vehicle C->D E Incubate for 10-14 Days (Replenish media + drug every 2-3 days) D->E F Endpoint Assays E->F G Cell Viability Assay (e.g., CellTiter-Glo) F->G H Senescence Staining (β-Galactosidase) F->H I Telomere Length Analysis (qPCR) F->I J Western Blot (DDR Markers) F->J G This compound This compound Shelterin Shelterin Complex Disruption This compound->Shelterin Telomere Telomere Uncapping Shelterin->Telomere DDR DNA Damage Response (DDR) (ATM/ATR Activation) Telomere->DDR p53 p53 Activation DDR->p53 Apoptosis Apoptosis p53->Apoptosis Senescence Senescence p53->Senescence CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest

References

Application Notes and Protocols for CRT0063465 in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the in vivo use of CRT0063465, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is a critical enzyme in various cellular processes, and its dysregulation is implicated in multiple cancers. This document outlines recommended dosages, formulation guidelines, and detailed protocols for conducting preclinical animal studies to evaluate the efficacy of this compound. The provided information is intended to assist researchers in designing and executing robust in vivo experiments.

Mechanism of Action and Signaling Pathway

This compound is a highly selective inhibitor of PRMT5, an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in the regulation of gene expression, RNA splicing, signal transduction, and DNA damage repair. In cancer, elevated PRMT5 activity has been shown to promote tumorigenesis by repressing tumor suppressor genes and enhancing the expression of oncogenes.

The PRMT5 signaling pathway is complex and impacts numerous downstream cellular processes. Key functions of PRMT5 include:

  • Transcriptional Regulation: PRMT5-mediated histone methylation, particularly on H4R3 and H3R8, is generally associated with transcriptional repression. It can silence tumor suppressor genes, such as ST7 and NM23, thereby promoting cancer cell proliferation.

  • RNA Splicing: PRMT5 is essential for the proper assembly of the spliceosome machinery. Inhibition of PRMT5 can lead to splicing defects in genes critical for cell survival and proliferation.

  • Signal Transduction: PRMT5 can directly methylate and regulate the activity of proteins in key signaling pathways, including growth factor receptor signaling (e.g., EGFR, PDGFR) and the NF-κB pathway.[1]

Below is a diagram illustrating the central role of PRMT5 in cellular signaling and the mechanism of action for this compound.

PRMT5_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects of Inhibition PRMT5 PRMT5 Histones Histones (H3, H4) PRMT5->Histones Methylation Splicing_Factors Splicing Factors (Sm proteins) PRMT5->Splicing_Factors Methylation Transcription_Factors Transcription Factors PRMT5->Transcription_Factors Methylation Gene_Expression Altered Gene Expression Histones->Gene_Expression RNA_Splicing Alternative Splicing Splicing_Factors->RNA_Splicing Transcription_Factors->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis RNA_Splicing->Apoptosis Signaling_Proteins Signaling Proteins (e.g., EGFR, p65) Downstream_Signaling Altered Signaling Pathways Signaling_Proteins->Downstream_Signaling PRMT5_cyto PRMT5 PRMT5_cyto->Signaling_Proteins Methylation Tumor_Growth_Inhibition Tumor Growth Inhibition Downstream_Signaling->Tumor_Growth_Inhibition This compound This compound This compound->PRMT5 Inhibition This compound->PRMT5_cyto Inhibition Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Study Endpoint Tumor_Implantation Tumor Cell Implantation (e.g., subcutaneous) Tumor_Growth Allow Tumors to Reach Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Dosing Administer this compound or Vehicle (Control) Randomization->Dosing Monitoring Monitor Tumor Volume and Body Weight Dosing->Monitoring Daily/Twice Daily Euthanasia Euthanasia at Predefined Endpoint Monitoring->Euthanasia When tumors reach max size or at study end Tissue_Collection Collect Tumors and Other Tissues Euthanasia->Tissue_Collection Data_Analysis Analyze Tumor Growth Inhibition and Tolerability Tissue_Collection->Data_Analysis

References

Troubleshooting & Optimization

troubleshooting CRT0063465 solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with CRT0063465.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).

Q2: What is the known solubility of this compound in DMSO?

A2: The solubility of this compound in DMSO is 20 mg/mL, which is equivalent to 53.44 mM. It is important to note that ultrasonic assistance may be required to achieve complete dissolution.

Q3: My this compound is not dissolving properly in DMSO. What should I do?

A3: If you are experiencing issues with dissolving this compound in DMSO, consider the following:

  • Use fresh, high-quality DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly decrease the solubility of hydrophobic compounds like this compound. Always use newly opened or properly stored anhydrous DMSO.

  • Apply sonication: Gentle sonication in a water bath can help to break up particulates and facilitate dissolution.

  • Gentle warming: You can warm the solution gently to 37°C to aid dissolution. Avoid excessive heat, as it may degrade the compound.

Q4: this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium or buffer (e.g., PBS). How can I prevent this?

A4: Precipitation upon dilution into aqueous solutions is a common issue for poorly water-soluble compounds like this compound, which belongs to the pyrazolopyrimidine class known for low aqueous solubility.[1] Here are several strategies to mitigate this:

  • Lower the final concentration: The most direct approach is to reduce the final working concentration of this compound in your assay. The aqueous solubility may be significantly lower than the concentration you are trying to achieve.

  • Optimize the final DMSO concentration: While it is ideal to keep the final DMSO concentration low (typically below 0.5% to avoid solvent-induced cytotoxicity), a slightly higher concentration might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Use a pre-warmed medium: Adding the DMSO stock to a pre-warmed (37°C) cell culture medium or buffer can sometimes help prevent precipitation.

  • Rapid mixing: Add the DMSO stock to the aqueous solution while vortexing or stirring to ensure rapid and uniform dispersion.

  • Consider co-solvents or surfactants: For in vitro binding assays, if compatible, the use of a small percentage of a co-solvent or a non-ionic surfactant like Tween® 20 or Triton™ X-100 can help improve solubility.

Q5: How should I store the this compound stock solution?

A5: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). It is also recommended to protect the solution from light. To avoid repeated freeze-thaw cycles, which can degrade the compound and lead to precipitation, it is best to aliquot the stock solution into smaller, single-use volumes.

Data Presentation

Table 1: Solubility and Stock Solution Preparation for this compound

ParameterValueNotes
Molecular Weight 374.24 g/mol
Chemical Formula C17H16BrN3O2
Recommended Solvent Dimethyl Sulfoxide (DMSO)
Solubility in DMSO 20 mg/mL (53.44 mM)Ultrasonic assistance may be required.
Aqueous Solubility Very LowPyrazolopyrimidine derivatives are known for poor aqueous solubility.[1]
Stock Solution Storage -20°C (1 month) or -80°C (6 months)Protect from light; aliquot to avoid freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Preparation: Before opening the vial of this compound, briefly centrifuge it to ensure all the powder is at the bottom.

  • Solvent Addition: To prepare a 10 mM stock solution, add the appropriate volume of fresh, anhydrous DMSO. For example, to make a 10 mM stock from 1 mg of this compound (MW: 374.24), you would add 267.2 µL of DMSO.

  • Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.

  • Verification: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C, protected from light.

Protocol 2: Dilution of this compound Stock Solution for Cell-Based Assays
  • Pre-warm Medium: Pre-warm your cell culture medium to 37°C.

  • Prepare Intermediate Dilution (Optional): For very low final concentrations, it may be beneficial to perform an intermediate dilution of your DMSO stock in the cell culture medium.

  • Final Dilution: While gently vortexing the pre-warmed medium, add the required volume of the this compound DMSO stock solution to achieve the desired final concentration. Ensure the final DMSO concentration in the medium is consistent across all experimental conditions and controls, and is non-toxic to your cells (typically ≤ 0.5%).

  • Immediate Use: Use the freshly prepared medium containing this compound immediately to prevent precipitation over time.

Mandatory Visualizations

G cluster_0 start Start: Solubility Issue with this compound check_dmso Is the DMSO fresh and anhydrous? start->check_dmso use_fresh_dmso Use newly opened anhydrous DMSO check_dmso->use_fresh_dmso No sonicate Was sonication or gentle warming applied? check_dmso->sonicate Yes use_fresh_dmso->sonicate apply_energy Sonicate or warm gently (37°C) sonicate->apply_energy No check_dilution Precipitation upon aqueous dilution? sonicate->check_dilution Yes apply_energy->check_dilution lower_conc Lower final concentration check_dilution->lower_conc Yes success Solution Clear: Proceed with Experiment check_dilution->success No optimize_dmso Optimize final DMSO% (e.g., up to 0.5%) lower_conc->optimize_dmso rapid_mix Add to pre-warmed medium with rapid mixing optimize_dmso->rapid_mix rapid_mix->success

Caption: Troubleshooting workflow for this compound solubility issues.

G cluster_0 Cellular Stress Conditions cluster_1 This compound Targets cluster_2 Downstream Signaling Pathways Oxidative_Stress Oxidative_Stress DJ1 DJ-1 (Stress Sensor) Oxidative_Stress->DJ1 activates Metabolic_Stress Metabolic_Stress PGK1 PGK1 (Glycolytic Kinase) Metabolic_Stress->PGK1 This compound This compound This compound->PGK1 modulates This compound->DJ1 modulates PGK1->DJ1 interacts PI3K_Akt PI3K/Akt Pathway DJ1->PI3K_Akt activates ERK1_2 ERK1/2 Pathway DJ1->ERK1_2 activates Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival ERK1_2->Cell_Survival

Caption: Simplified signaling pathway of this compound targets.

References

Technical Support Center: Optimizing CRT0063465 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing CRT0063465 in their experiments. The information is presented in a question-and-answer format to directly address common challenges and inquiries.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a novel pyrazolopyrimidine compound that functions as a ligand for human phosphoglycerate kinase 1 (PGK1) and the stress sensor protein DJ-1.[1] Its mechanism of action involves the modulation of the shelterin complex, which is crucial for telomere protection and length regulation. This compound has been shown to interact with the shelterin component TRF2, thereby influencing telomere signaling.[1][2]

Q2: What are the recommended starting concentrations for in vitro experiments?

Based on published studies, effective concentrations of this compound in cell culture experiments range from 10 nM to 100 nM.[1] For initial experiments, a dose-response study is recommended to determine the optimal concentration for your specific cell line and assay.

Q3: How should I prepare and store this compound stock solutions?

It is recommended to prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). For pyrazolo[1,5-a]pyrimidines, maintaining a final DMSO concentration of less than 0.5% in the cell culture medium is advisable to avoid solvent-induced toxicity.

Storage Recommendations for Stock Solutions:

  • -20°C for up to 1 month (protect from light).

  • -80°C for up to 6 months (protect from light).

  • Avoid repeated freeze-thaw cycles by aliquoting the stock solution.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Issue Possible Cause Troubleshooting Steps
Inconsistent or poor cell viability assay results Compound Precipitation: Pyrazolopyrimidine compounds can have poor aqueous solubility, leading to precipitation in cell culture media.[3]- Visually inspect stock solutions and final dilutions for any signs of precipitation.- Perform a solubility test in your specific cell culture medium before treating cells.- Consider preparing a more diluted stock solution and adding a larger volume to the medium, ensuring thorough mixing.
Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to high variability.- Ensure a homogeneous single-cell suspension before seeding.- Gently swirl the cell suspension flask before each aspiration.
Edge Effects: Wells on the perimeter of a microplate are susceptible to evaporation and temperature fluctuations.- Avoid using the outer wells for experimental samples. Fill these wells with sterile PBS or media.
Loss of Compound Bioactivity Degradation in Media: The compound may not be stable in the cell culture medium over long incubation periods.- Prepare fresh this compound-containing media for each experiment.- For long-term experiments, consider replenishing the media with freshly prepared compound at regular intervals.
Light Exposure: The compound may be light-sensitive.- Protect stock solutions from light by storing them in amber vials or wrapping tubes in aluminum foil.- Conduct cell culture experiments in the dark or under subdued lighting.
Unexpected Cellular Effects Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.- Ensure the final concentration of DMSO in the culture medium is non-toxic to your cells (typically <0.5%).- Include a vehicle control (media with the same concentration of DMSO as the treated wells) in all experiments.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

Parameter Value Reference
Binding Affinity (Kd) for PGK1 24 µM[1]
Effective Concentration (in HCT116 cells) 10 nM[1]
Effective Concentration (in A2780 cells) 100 nM
Stock Solution Storage (-20°C) Up to 1 month
Stock Solution Storage (-80°C) Up to 6 months

Experimental Protocols

MTT Cell Viability Assay Protocol for this compound

This protocol is adapted for determining the effect of this compound on cell viability.

Materials:

  • This compound

  • DMSO (for stock solution)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from your DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Include appropriate controls: untreated cells and vehicle control (cells treated with the same concentration of DMSO as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control media.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium, MTT, and solubilization solution only) from all other readings.

    • Express cell viability as a percentage of the untreated control.

Visualizations

Signaling Pathway of this compound

CRT0063465_Signaling_Pathway cluster_drug Drug Action cluster_targets Direct Targets cluster_shelterin Shelterin Complex Modulation cluster_downstream Downstream Effects This compound This compound PGK1 PGK1 This compound->PGK1 DJ1 DJ-1 This compound->DJ1 TRF2 TRF2 PGK1->TRF2 interacts with DJ1->TRF2 interacts with PI3K_Akt PI3K/Akt Pathway DJ1->PI3K_Akt activates ERK1_2 ERK1/2 Pathway DJ1->ERK1_2 activates ASK1 ASK1 DJ1->ASK1 inhibits Shelterin Shelterin Complex TRF2->Shelterin component of Telomere Telomere Stability Shelterin->Telomere CellSurvival Cell Survival PI3K_Akt->CellSurvival ERK1_2->CellSurvival Apoptosis Apoptosis ASK1->Apoptosis

Caption: Signaling pathway of this compound, its targets, and downstream effects.

Experimental Workflow for Cell Viability Assay

Cell_Viability_Workflow A 1. Seed Cells in 96-well Plate B 2. Incubate for 24h A->B C 3. Treat with this compound/ Controls B->C D 4. Incubate for 24-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate for 2-4h E->F G 7. Add Solubilization Solution F->G H 8. Measure Absorbance at 570nm G->H I 9. Analyze Data H->I

Caption: Workflow for determining cell viability using the MTT assay with this compound.

References

CRT0063465 Technical Support Center: Stability and Storage Best Practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of CRT0063465. Adherence to these guidelines is critical for ensuring the compound's integrity and obtaining reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: How should solid this compound be stored for short and long-term use?

For optimal stability, solid this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), the compound should be kept at -20°C.[1]

Q2: What are the recommended storage conditions for this compound stock solutions?

Once dissolved, it is recommended to prepare aliquots of the stock solution in tightly sealed vials to minimize freeze-thaw cycles. For storage, the following conditions should be observed:

  • -80°C: Use within 6 months.[2]

  • -20°C: Use within 1 month.[2]

When storing solutions, it is crucial to protect them from light.[2]

Q3: The compound was shipped at ambient temperature. Is it still viable?

Yes. This compound is considered stable enough for a few weeks during ordinary shipping and customs processing at ambient temperatures.[1] Short periods (less than a week) at temperatures warmer than the recommended storage values should not significantly impact the product's efficacy or shelf life.[3]

Q4: I left the solid compound/stock solution on the benchtop for a few hours. Is it still usable?

While short excursions from recommended storage temperatures during shipping are generally acceptable, repeated or prolonged exposure of either the solid compound or stock solutions to ambient temperatures, especially in the presence of light, should be avoided. For critical experiments, it is advisable to use a freshly prepared solution or a properly stored aliquot. If you suspect degradation, consider running a quality control check if feasible.

Q5: Are there any known degradation pathways for this compound?

Currently, there is no publicly available information detailing specific degradation products or pathways for this compound under various stress conditions such as acidic or basic hydrolysis, oxidation, or photolysis. As with many research compounds, comprehensive stability studies may not be fully characterized.[3] Researchers are advised to perform their own stability assessments for their specific experimental buffers and conditions if degradation is a concern.

Summary of Storage Conditions

FormStorage TemperatureDurationSpecial Instructions
Solid 0 - 4°CShort-term (days to weeks)Dry, dark environment[1]
-20°CLong-term (months to years)Dry, dark environment[1]
Stock Solution -20°CUp to 1 month[2][3]Protect from light[2]
-80°CUp to 6 months[2]Protect from light[2]

Experimental Workflow: Handling and Storage of this compound

The following diagram outlines the recommended workflow for receiving, preparing, and storing this compound to ensure its stability and integrity for experimental use.

G cluster_receiving Receiving cluster_preparation Preparation cluster_storage Storage cluster_use Experimental Use receive Receive this compound (Solid) inspect Inspect for damage receive->inspect store_solid Store Solid Compound inspect->store_solid Store per guidelines weigh Weigh appropriate amount store_solid->weigh dissolve Dissolve in appropriate solvent weigh->dissolve aliquot Aliquot into single-use vials dissolve->aliquot store_solution Store Stock Solution aliquot->store_solution Store per guidelines thaw Thaw one aliquot store_solution->thaw use Use in experiment thaw->use discard Discard unused portion use->discard

Workflow for handling and storing this compound.

Troubleshooting

IssuePossible CauseRecommended Action
Inconsistent experimental results Compound degradation due to improper storage.Review storage procedures. Use a fresh aliquot that has been stored correctly. For long-term studies, consider sourcing a new batch of the compound.
Multiple freeze-thaw cycles of a stock solution.Always aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.
Precipitate observed in thawed solution Poor solubility or solution instability.Gently warm and vortex the solution. If the precipitate persists, sonication may be attempted. Consider preparing fresh solutions more frequently.
Exceeded storage time.Discard the expired stock solution and prepare a new one from solid compound.

References

Technical Support Center: CRT0063465 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using CRT0063465. Unraveling inconsistent results is crucial for accurate experimental outcomes. This resource is designed for researchers, scientists, and drug development professionals to navigate potential challenges during their experiments with this compound.

Troubleshooting Guides

Issue 1: High Variability in Cell Viability Assays

Question: We are observing significant variability in our cell viability assay results (e.g., MTT, CellTiter-Glo®) with this compound treatment across replicate plates and different experimental days. What could be the cause?

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and consider automated cell counting for accuracy.Reduced well-to-well and plate-to-plate variability in cell numbers, leading to more consistent assay readouts.
Edge Effects Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.Minimized evaporation and temperature gradients across the plate, resulting in more uniform cell growth and drug response.
Incomplete Compound Solubilization Visually inspect the stock solution for any precipitates. Briefly vortex before preparing dilutions. Consider a brief sonication if necessary.Complete dissolution of this compound ensures accurate final concentrations in the assay wells.
Cell Passage Number Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to phenotypic drift.[1]Consistent cellular responses to this compound treatment, as cells will have a more stable phenotype.
Mycoplasma Contamination Regularly test cell cultures for mycoplasma contamination.Elimination of a common source of experimental artifact that can significantly alter cellular metabolism and drug response.[1]

Experimental Workflow for Troubleshooting Cell Viability Assays

G cluster_prep Preparation cluster_seeding Cell Seeding cluster_treatment Treatment cluster_readout Assay Readout A Thaw & Culture Cells (Consistent Passage #) C Create Homogenous Cell Suspension A->C B Prepare this compound Stock (Check Solubility) E Prepare Serial Dilutions B->E D Seed Inner 60 Wells of 96-well Plate C->D F Add this compound to Cells D->F E->F G Incubate for Specified Duration F->G H Perform Viability Assay (e.g., CellTiter-Glo®) G->H I Analyze Data H->I

Caption: Workflow for optimizing cell viability assays.

Issue 2: Discrepancy Between Biochemical and Cellular Assay Results

Question: Our in vitro biochemical assays show potent activity of this compound, but we see a significantly weaker or no effect in our cell-based assays. Why is there a discrepancy?

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Expected Outcome
Poor Cell Permeability Perform a cellular uptake assay (e.g., using a fluorescently labeled analog or LC-MS/MS to measure intracellular compound concentration).Determine if this compound is efficiently entering the cells.
Efflux Pump Activity Co-incubate cells with a known efflux pump inhibitor (e.g., verapamil).[2]An increase in the potency of this compound would suggest it is a substrate for efflux pumps.
Low Target Expression Verify the expression levels of PGK1 and DJ-1 in your cell line using Western blotting or qPCR.Confirmation that the target proteins are present at sufficient levels for a measurable response.
High Intracellular ATP If the compound is ATP-competitive, high intracellular ATP levels can outcompete the inhibitor. While this compound's primary targets are not kinases, off-target kinase effects are possible.[2]Consider using cell-based assays that are less sensitive to ATP concentration or performing target engagement assays.
Compound Metabolism Cell lines can metabolize compounds, reducing their effective concentration.[3]LC-MS/MS analysis of cell lysates and culture medium over time can identify potential metabolic breakdown of this compound.

Logical Flow for Investigating Assay Discrepancies

G A Discrepancy Observed? B Check Target Expression (PGK1, DJ-1) A->B C Sufficient Expression? B->C D Assess Cell Permeability C->D Yes I Select New Cell Line C->I No E Permeable? D->E F Test for Efflux Pump Activity E->F Yes H Consider Off-Target Effects or Metabolism E->H No G Efflux Observed? F->G G->H No J Co-treat with Efflux Inhibitor G->J Yes

Caption: Troubleshooting logic for assay discrepancies.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound is a ligand of human phosphoglycerate kinase 1 (PGK1) and the oxidative stress sensor DJ-1 (also known as PARK7).[4][5] It has been shown to modulate the composition of the shelterin complex, which is involved in telomere protection, and can block hypoglycemic telomere shortening in cell culture.[4][5]

Q2: We observe different responses to this compound in different cancer cell lines. Is this expected?

A2: Yes, cell line-specific responses to a compound are common.[3][6][7] This can be due to several factors, including:

  • Variable Target Expression: Different cell lines may express varying levels of PGK1 and DJ-1.

  • Genetic Background: The genetic makeup of the cell lines, including the status of tumor suppressor genes and oncogenes, can influence the cellular response to treatment.[8]

  • Metabolic Differences: Since PGK1 is a key glycolytic enzyme, the metabolic state of the cell line can impact the effect of this compound.[3]

  • Off-Target Effects: The compound may interact with other proteins that are differentially expressed across cell lines.[9]

Q3: How can I confirm that the observed phenotype is due to on-target engagement of PGK1 or DJ-1?

A3: To confirm on-target effects, consider the following experiments:

  • Target Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce the expression of PGK1 or DJ-1. If the phenotype caused by this compound is diminished in the knockdown/knockout cells, it suggests an on-target effect.

  • Rescue Experiments: Overexpress a drug-resistant mutant of the target protein. If this reverses the observed phenotype, it strongly indicates an on-target mechanism.[2]

  • Target Engagement Assay: Use a technique like the cellular thermal shift assay (CETSA) or NanoBRET™ to confirm that this compound is binding to its intended targets in the cell.[2][10]

Q4: What are the recommended storage and handling conditions for this compound?

A4: For long-term storage, the stock solution should be kept at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is recommended, with protection from light.[4]

Experimental Protocols

Protocol 1: Western Blot for PGK1 and DJ-1 Expression
  • Cell Lysis:

    • Culture cells to 70-80% confluency.

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per well onto a 12% SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against PGK1 and DJ-1 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

    • Use a loading control like β-actin or GAPDH to ensure equal protein loading.

Signaling Pathways

This compound's interaction with PGK1 and DJ-1 can influence several cellular pathways, including glycolysis, oxidative stress response, and telomere maintenance. Inconsistent results may arise from the compound's effects on these pathways or from off-target interactions.

Potential On-Target and Off-Target Signaling

G cluster_on_target On-Target Effects cluster_off_target Potential Off-Target Effects cluster_phenotype Cellular Phenotype CRT This compound PGK1 PGK1 CRT->PGK1 DJ1 DJ-1 CRT->DJ1 Shelterin Shelterin Complex CRT->Shelterin Kinase Unknown Kinase CRT->Kinase Glycolysis Glycolysis PGK1->Glycolysis OxidativeStress Oxidative Stress Response DJ1->OxidativeStress Phenotype Inconsistent Results Glycolysis->Phenotype OxidativeStress->Phenotype Telomere Telomere Maintenance Shelterin->Telomere Telomere->Phenotype OtherPathway Other Signaling Pathways Kinase->OtherPathway OtherPathway->Phenotype

Caption: Potential signaling pathways affected by this compound.

References

Technical Support Center: Improving Reproducibility of CRT0063465 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully utilizing CRT0063465 in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a novel pyrazolopyrimidine compound that functions as a ligand for human phosphoglycerate kinase 1 (PGK1) and the stress sensor protein DJ-1 (also known as PARK7).[1][2] It has been shown to modulate the composition of the shelterin complex, which is crucial for telomere protection and length regulation.[1][3]

Q2: What are the direct cellular targets of this compound?

A2: The primary molecular targets of this compound are:

  • Phosphoglycerate Kinase 1 (PGK1): A key enzyme in the glycolytic pathway. This compound binds to the nucleotide-binding site of PGK1.[1]

  • DJ-1 (PARK7): A multifunctional protein involved in cytoprotection against oxidative stress.[1] It has been demonstrated that PGK1 and DJ-1 can form a complex within cells, and this interaction may be modulated by this compound.[1]

Q3: How does this compound affect telomeres?

A3: this compound influences telomere signaling and has been observed to block hypoglycemic telomere shortening.[1][3] It modulates the composition of the shelterin complex, which is a protein assembly that protects telomeres from being recognized as DNA damage.[1][4][5][6] Specifically, both PGK1 and DJ-1 have been found to interact with TRF2, a core component of the shelterin complex, and localize to telomeres.[1]

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays.
  • Potential Cause: Poor aqueous solubility of this compound, a common issue with pyrazolopyrimidine compounds, can lead to precipitation in cell culture media and variable effective concentrations.

  • Troubleshooting Steps:

    • Solubility Assessment: Before starting your experiment, determine the solubility of this compound in your specific cell culture medium. Visually inspect for any signs of precipitation in your stock solutions and final assay wells.

    • Solvent Optimization: While DMSO is a common solvent, high final concentrations can be cytotoxic. Aim for a final DMSO concentration below 0.5%. Include appropriate vehicle controls in all experiments.

    • Sonication: Briefly sonicate the stock solution before preparing dilutions to ensure it is fully dissolved.

    • Fresh Preparations: Prepare fresh dilutions of this compound from a concentrated stock for each experiment to avoid degradation or precipitation over time.

Issue 2: Difficulty reproducing the modulation of the shelterin complex.
  • Potential Cause: Experimental conditions, such as cell type, confluency, and treatment duration, can significantly impact the observed effects on protein-protein interactions.

  • Troubleshooting Steps:

    • Cell Line Selection: The effects of this compound on the shelterin complex have been observed in cell lines such as HCT116.[1] Ensure the cell line you are using expresses the target proteins (PGK1, DJ-1, and shelterin components) at detectable levels.

    • Optimal Concentration and Duration: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line and experimental endpoint. A concentration of 10 nM for one week has been shown to modulate shelterin complexes in HCT116 cells.[1]

    • Synchronization of Cells: For cell cycle-dependent processes, consider synchronizing your cells before treatment to reduce variability.

    • Co-Immunoprecipitation (Co-IP) Optimization: If you are assessing the interaction between PGK1, DJ-1, and TRF2, optimize your Co-IP protocol. This includes selecting an appropriate antibody, optimizing lysis buffer composition, and including proper controls (e.g., IgG isotype control).

Issue 3: Inconsistent telomere length measurements.
  • Potential Cause: Telomere length assays are sensitive to various factors, including DNA extraction methods, assay type, and data analysis.

  • Troubleshooting Steps:

    • Consistent DNA Extraction: Use a consistent and validated DNA extraction method for all samples. Different methods can yield varying results in qPCR-based telomere length assays.[7]

    • Appropriate Assay Selection: Choose a telomere length measurement assay that suits your experimental needs.

      • Quantitative PCR (qPCR): A high-throughput method suitable for large-scale studies, but it provides an average telomere length.[7][8]

      • Telomere Restriction Fragment (TRF) Analysis: A more traditional method that provides a distribution of telomere lengths but requires more DNA.

      • Flow-FISH: Allows for the measurement of telomere length in specific cell populations.

    • Standard Curve and Controls: For qPCR-based assays, use a reliable standard curve and include appropriate positive and negative controls in every run.

    • Data Normalization: Normalize telomere length measurements to a single-copy gene to account for variations in DNA input.[7]

Experimental Protocols & Data

Quantitative Data Summary
ParameterValueCell LineReference
This compound Concentration for Shelterin Modulation10 nMHCT116[1]
This compound Treatment Duration for Shelterin Modulation1 weekHCT116[1]
This compound Concentration for Blocking Hypoglycemic Telomere Shortening10 nMHCT116[1]
Key Experimental Methodologies

1. Co-Immunoprecipitation (Co-IP) of PGK1 and DJ-1

  • Objective: To determine if PGK1 and DJ-1 interact in cells and if this interaction is modulated by this compound.

  • Methodology:

    • Culture A2780 ovarian cancer cells to ~80% confluency.

    • Treat cells with either vehicle (DMSO) or the desired concentration of this compound for the specified duration.

    • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Pre-clear the cell lysates with protein A/G beads.

    • Incubate the pre-cleared lysates with an antibody specific for either PGK1 or DJ-1 overnight at 4°C. Use an IgG isotype antibody as a negative control.

    • Add protein A/G beads to capture the antibody-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluted proteins by Western blotting using antibodies against PGK1 and DJ-1.

2. Telomere Length Measurement by qPCR

  • Objective: To measure the average telomere length in cells treated with this compound.

  • Methodology:

    • Extract genomic DNA from treated and untreated cells using a standardized kit.

    • Determine the integrity and concentration of the extracted DNA.

    • Prepare a standard curve using a reference DNA sample with a known telomere length.

    • Set up two separate qPCR reactions for each sample: one to amplify telomeric DNA (T) and another to amplify a single-copy reference gene (S).

    • The telomere qPCR reaction mix typically includes primers that recognize the telomeric repeat sequence (TTAGGG).

    • The reference gene qPCR reaction is used for normalization.

    • Perform the qPCR and determine the Ct values for both the telomere and reference gene reactions.

    • Calculate the relative telomere length as a T/S ratio, which is then compared to the standard curve.[7]

Visualizations

CRT0063465_Signaling_Pathway cluster_drug Drug cluster_targets Direct Targets cluster_complex Cellular Complex cluster_cellular_structure Cellular Structure This compound This compound PGK1 PGK1 This compound->PGK1 Binds DJ1 DJ-1 This compound->DJ1 Binds Shelterin Shelterin Complex (contains TRF2) This compound->Shelterin Modulates Composition PGK1->Shelterin Interacts with TRF2 DJ1->Shelterin Interacts with TRF2 Telomere Telomere Shelterin->Telomere Protects Shelterin->Telomere Regulates Length Co_IP_Workflow start Start: Cell Culture & Treatment lysis Cell Lysis start->lysis preclear Pre-clearing Lysate lysis->preclear ab_incubation Antibody Incubation (e.g., anti-PGK1) preclear->ab_incubation bead_capture Protein A/G Bead Capture ab_incubation->bead_capture wash Washing Steps bead_capture->wash elution Elution wash->elution analysis Western Blot Analysis (Probe for DJ-1) elution->analysis end End: Protein Interaction Confirmed analysis->end Telomere_Length_qPCR_Workflow start Start: Genomic DNA Extraction dna_qc DNA Quality & Quantity Control start->dna_qc qpcr_setup qPCR Reaction Setup (Telomere & Single-Copy Gene) dna_qc->qpcr_setup qpcr_run qPCR Amplification qpcr_setup->qpcr_run data_acq Data Acquisition (Ct values) qpcr_run->data_acq data_analysis Calculation of T/S Ratio data_acq->data_analysis end End: Relative Telomere Length data_analysis->end

References

minimizing off-target effects of CRT0063465

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of CRT0063465, a novel pyrazolopyrimidine ligand of human phosphoglycerate kinase 1 (PGK1) and the stress sensor DJ-1.[1] The primary focus of this resource is to offer strategies for minimizing and troubleshooting potential off-target effects during experimentation.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound, providing potential causes and step-by-step solutions.

Issue 1: Higher-than-expected cytotoxicity is observed at concentrations effective for telomere length maintenance.

  • Possible Cause 1: Off-target kinase inhibition.

    • The pyrazolopyrimidine scaffold of this compound is a common feature in kinase inhibitors and may lead to unintended inhibition of various kinases.[2][3]

  • Troubleshooting Steps:

    • Perform a Kinome Scan: To identify potential off-target kinases, screen this compound against a broad panel of kinases. Services like KINOMEscan® can provide a comprehensive selectivity profile.[4][5][6][7]

    • Analyze Off-Target Hits: Compare the IC50 or Kd values of the identified off-targets with that of the intended targets (PGK1 and DJ-1). Prioritize off-targets that are inhibited with similar or greater potency.

    • Orthogonal Assays: Validate the findings from the kinome scan using a different assay format, such as a cellular thermal shift assay (CETSA) or NanoBRET™ target engagement assay, to confirm interaction within a cellular context.[8][9][10][11][12][13][14][15][16][17]

    • Dose-Response Analysis: Perform a careful dose-response curve in your cellular model to determine the lowest effective concentration that achieves the desired on-target effect (e.g., telomere stabilization) while minimizing cytotoxicity.

  • Possible Cause 2: Compound precipitation in cell culture media.

    • Poor solubility can lead to compound precipitation, causing non-specific cellular stress and toxicity.

  • Troubleshooting Steps:

    • Solubility Check: Visually inspect the cell culture media for any signs of precipitation after the addition of this compound.

    • Vehicle Control: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not causing toxicity at the final concentration used in the experiment.

    • Test Different Formulations: If solubility is an issue, consider using a different formulation or a lower concentration of the compound.

Issue 2: Inconsistent or unexpected phenotypic results not aligning with PGK1 or DJ-1 inhibition.

  • Possible Cause: Activation of compensatory signaling pathways.

    • Inhibition of a key cellular protein can sometimes lead to the upregulation of alternative pathways as a compensatory mechanism.[18]

  • Troubleshooting Steps:

    • Pathway Analysis: Use techniques like Western blotting to probe for the activation of known compensatory pathways related to glycolysis and oxidative stress.

    • Combination Therapy: Consider using this compound in combination with inhibitors of the identified compensatory pathways to achieve a more specific and potent effect.

  • Possible Cause: Off-target effects on other cellular proteins.

    • This compound may have off-target interactions with proteins other than kinases.

  • Troubleshooting Steps:

    • Genetic Validation: Use siRNA, shRNA, or CRISPR/Cas9 to knock down the expression of the intended targets (PGK1 and DJ-1). If the phenotype of the genetic knockdown differs from that of this compound treatment, it suggests the involvement of off-target effects.

    • Rescue Experiments: Transfect cells with a drug-resistant mutant of the intended target. If this rescues the on-target effects but not the unexpected phenotype, it points towards an off-target mechanism.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a pyrazolopyrimidine compound that has been identified as a ligand for two key cellular proteins: phosphoglycerate kinase 1 (PGK1), a crucial enzyme in the glycolytic pathway, and DJ-1 (also known as PARK7), a sensor for oxidative stress.[1] It has been shown to modulate the shelterin complex and regulate telomere length, notably by preventing telomere erosion under hypoglycemic conditions.[1]

Q2: Why is my pyrazolopyrimidine-based compound, this compound, showing off-target effects?

A2: The pyrazolopyrimidine scaffold is structurally similar to the adenine (B156593) core of ATP, which allows it to bind to the ATP-binding pocket of many kinases.[2] This structural mimicry is a primary reason for potential off-target kinase inhibition.

Q3: How can I distinguish between on-target and off-target effects?

A3: A combination of approaches is recommended:

  • Chemical Analogs: Use a structurally similar but inactive analog of this compound as a negative control.

  • Genetic Approaches: Compare the phenotype of this compound treatment with that of siRNA/CRISPR-mediated knockdown of the intended targets (PGK1 and DJ-1).

  • Target Engagement Assays: Directly measure the binding of this compound to its intended and potential off-targets in cells using techniques like CETSA or NanoBRET™.[8][9][10][11][12][13][14][15][16][17]

Q4: What are some common off-targets for pyrazolopyrimidine-based inhibitors?

A4: Due to the conserved nature of the ATP-binding site, pyrazolopyrimidine-based inhibitors can potentially interact with a wide range of kinases. Commonly observed off-targets include members of the SRC family, Bruton's tyrosine kinase (BTK), and various cyclin-dependent kinases (CDKs).[2] A comprehensive kinome scan is the most effective way to determine the specific off-target profile of this compound.

Data Presentation

Table 1: Hypothetical Selectivity Profile of this compound

This table presents a plausible, though hypothetical, selectivity profile for this compound to illustrate how on-target and off-target potencies can be compared. Actual values must be determined experimentally.

TargetTarget ClassIC50 (nM)Notes
PGK1 Glycolytic Enzyme 50 On-target
DJ-1 Stress Sensor 75 On-target
SRCTyrosine Kinase250Potential off-target
BTKTyrosine Kinase800Potential off-target
CDK2Serine/Threonine Kinase1500Potential off-target
VEGFR2Tyrosine Kinase>10,000Low potential for off-target effects

Experimental Protocols

1. Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Objective: To verify the binding of this compound to its intracellular targets (e.g., PGK1) in intact cells.

  • Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

  • Methodology:

    • Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.

    • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

    • Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Protein Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of the target protein (e.g., PGK1) and a loading control by Western blotting.[9][11][13]

2. Kinome Profiling (General Protocol)

  • Objective: To identify the kinase selectivity profile of this compound.

  • Principle: A competition binding assay is used to measure the ability of this compound to displace a labeled ligand from a large panel of kinases.

  • Methodology (using a service like KINOMEscan®):

    • Compound Preparation: Prepare a stock solution of this compound at a specified concentration (e.g., 10 mM in DMSO).

    • Assay Execution (by service provider): The compound is typically screened at one or more concentrations against a panel of several hundred kinases. The assay involves a kinase-tagged phage, an immobilized ligand, and the test compound. The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag.[19]

    • Data Analysis: Results are usually reported as "percent of control," where a lower percentage indicates stronger binding of the test compound. This data can be used to generate a selectivity profile and identify potential off-targets.

3. Telomere Length Measurement by qPCR

  • Objective: To quantify the average telomere length in a cell population following treatment with this compound.

  • Principle: This method measures the ratio of telomere repeat copy number (T) to a single-copy gene copy number (S) in a given sample.[20]

  • Methodology:

    • Genomic DNA Extraction: Isolate high-quality genomic DNA from control and this compound-treated cells.

    • qPCR Reactions: Set up two separate qPCR reactions for each sample: one to amplify the telomere repeats (T) and another to amplify a single-copy gene (e.g., 36B4 or albumin) (S).

    • Standard Curve: Prepare a standard curve using a reference DNA sample with a known telomere length.

    • Data Analysis: Calculate the T/S ratio for each sample. Compare the T/S ratios of treated samples to control samples to determine the effect of this compound on telomere length.[21]

Visualizations

cluster_0 Cellular Stress cluster_1 This compound Targets cluster_2 Downstream Effects Hypoglycemia Hypoglycemia PGK1 PGK1 Hypoglycemia->PGK1 affects OxidativeStress Oxidative Stress DJ1 DJ-1 (PARK7) OxidativeStress->DJ1 activates Glycolysis Glycolysis / ATP Production PGK1->Glycolysis Shelterin Shelterin Complex Modulation PGK1->Shelterin interacts with AntioxidantResponse Antioxidant Response DJ1->AntioxidantResponse DJ1->Shelterin interacts with Telomere Telomere Length Maintenance Shelterin->Telomere This compound This compound This compound->PGK1 binds to This compound->DJ1 binds to

Caption: Simplified signaling pathway of this compound.

start Start: Unexpected Phenotype Observed with this compound kinome_scan Perform Broad Kinome Scan start->kinome_scan analyze_hits Analyze Potency of Off-Target Hits (IC50 / Kd) kinome_scan->analyze_hits cellular_validation Validate Hits in Cells (CETSA / NanoBRET) analyze_hits->cellular_validation genetic_knockdown Genetic Knockdown of Top Off-Targets (siRNA / CRISPR) cellular_validation->genetic_knockdown compare_phenotypes Compare Phenotypes: This compound vs. Genetic Knockdown genetic_knockdown->compare_phenotypes conclusion_off_target Conclusion: Phenotype is likely due to off-target effect. compare_phenotypes->conclusion_off_target Phenotypes Match conclusion_on_target Conclusion: Phenotype is likely on-target or a novel pathway interaction. compare_phenotypes->conclusion_on_target Phenotypes Differ

Caption: Experimental workflow to identify off-target effects.

start High Cytotoxicity Observed q1 Is the vehicle control (e.g., DMSO) also toxic? start->q1 a1_yes Optimize solvent type and concentration. q1->a1_yes Yes q2 Is there visible precipitation in the media? q1->q2 No a2_yes Improve compound solubility (e.g., use fresh stock, check formulation). q2->a2_yes Yes q3 Does a kinome scan reveal potent off-target kinases? q2->q3 No a3_yes Lower the dose to a range that is selective for on-targets. Consider medicinal chemistry to improve selectivity. q3->a3_yes Yes a3_no Cytotoxicity may be an on-target effect. Validate with genetic knockdown of PGK1/DJ-1. q3->a3_no No

Caption: Troubleshooting logic for unexpected cytotoxicity.

References

Technical Support Center: Troubleshooting Western Blot for CRT0063465 Targets

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Western blotting to detect protein targets of CRT0063465.

Frequently Asked Questions (FAQs)

Q1: What are the primary protein targets of this compound that I should be detecting in my Western blot?

This compound is known to be a ligand of Human Phosphoglycerate Kinase 1 (PGK1) and the stress sensor DJ-1[1][2]. Therefore, your Western blot experiments should primarily focus on the detection of these two proteins. Additionally, this compound has been shown to modulate the shelterin complex, so depending on your experimental context, you might also be interested in proteins within this complex[1][2].

Q2: I am not getting any signal for PGK1 or DJ-1 on my Western blot. What are the possible causes and solutions?

No signal is a common issue in Western blotting. The table below outlines potential causes and recommended solutions.

Potential CauseRecommended Solution
Primary Antibody Issue Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C)[3]. Ensure the antibody is validated for Western blot and specific to the target protein. Confirm the antibody has been stored correctly and is not expired[3].
Low Target Protein Abundance Increase the amount of protein loaded per well[4]. Consider using a positive control, such as a cell lysate known to express the target protein, to confirm antibody and protocol efficacy. For low-abundance targets, you may need to enrich your sample through immunoprecipitation[4].
Inefficient Protein Transfer Verify successful transfer by staining the membrane with Ponceau S after transfer. For high molecular weight proteins, consider adding a low concentration of SDS (0.01–0.05%) to the transfer buffer[3]. Ensure the transfer "sandwich" is assembled correctly without any air bubbles[5].
Inactive Secondary Antibody or Detection Reagent Use a fresh dilution of the secondary antibody. Test the activity of the HRP-conjugated secondary antibody and the ECL substrate to ensure they are not expired or improperly stored.

Q3: My Western blot shows high background, making it difficult to see the specific bands for PGK1 and DJ-1. How can I reduce the background?

High background can obscure your target bands. Here are some common causes and how to address them:

Potential CauseRecommended Solution
Insufficient Blocking Increase the blocking time to at least 1 hour at room temperature or overnight at 4°C[3]. You can also try increasing the concentration of the blocking agent (e.g., 5% non-fat dry milk or BSA). Consider adding a small amount of Tween 20 (0.05%) to your blocking and wash buffers[3].
Primary or Secondary Antibody Concentration Too High Reduce the concentration of the primary and/or secondary antibodies. Titrating your antibodies to find the optimal concentration is recommended[3].
Inadequate Washing Increase the number and/or duration of the wash steps after primary and secondary antibody incubations[6]. Ensure you are using a sufficient volume of wash buffer to fully submerge the membrane.
Contaminated Buffers Prepare fresh buffers, as microbial growth in old buffers can lead to background issues[7].

Q4: I see multiple non-specific bands in addition to the expected bands for my target proteins. What should I do?

Non-specific bands can be due to several factors:

Potential CauseRecommended Solution
Primary Antibody Concentration Too High Decrease the concentration of the primary antibody[3].
Sample Overload Reduce the total amount of protein loaded into each well[3].
Protein Degradation Always prepare fresh samples and add protease and phosphatase inhibitors to your lysis buffer to prevent protein degradation[4][7].
Antibody Cross-Reactivity Ensure your primary antibody is specific for the intended target. You may need to try a different antibody if non-specific binding persists.

Q5: The molecular weight of my detected protein is different from the predicted molecular weight of PGK1 or DJ-1. Why is this happening?

Discrepancies between observed and predicted molecular weights can occur for several reasons:

  • Post-Translational Modifications (PTMs): Modifications such as phosphorylation, glycosylation, or ubiquitination can increase the molecular weight of a protein[6].

  • Protein Isoforms: Different isoforms of a protein may exist, leading to bands at different molecular weights[6].

  • Protein Cleavage: The cleavage of signal peptides or other domains can result in a lower observed molecular weight[6].

  • Protein Complexes: Under non-reducing or partially denaturing conditions, proteins may migrate as complexes, resulting in higher molecular weight bands[6].

Experimental Protocols

Standard Western Blot Protocol

This protocol provides a general guideline for performing a Western blot to detect this compound targets.

1. Sample Preparation (Cell Lysates)

  • Wash cultured cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer (or another suitable lysis buffer) containing protease and phosphatase inhibitors[7][8].

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris[9].

  • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • Add Laemmli sample buffer to the desired amount of protein (typically 20-30 µg) and boil at 95-100°C for 5-10 minutes[8][9].

2. SDS-PAGE

  • Load the prepared samples and a molecular weight marker into the wells of an SDS-PAGE gel[10]. The percentage of the gel will depend on the molecular weight of your target protein.

  • Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel[10].

3. Protein Transfer

  • Equilibrate the gel, membrane (PVDF or nitrocellulose), and filter papers in transfer buffer.

  • Assemble the transfer stack, ensuring no air bubbles are trapped between the layers.

  • Transfer the proteins from the gel to the membrane. Transfer conditions (voltage, time) will depend on the transfer system (wet or semi-dry) and the size of the proteins. For proteins larger than 80 kDa, including 0.1% SDS in the transfer buffer can improve transfer efficiency[10].

4. Immunodetection

  • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature[9].

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation[9].

  • Wash the membrane three times for 5-10 minutes each with TBST[10].

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature[10].

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Develop the blot using an ECL (enhanced chemiluminescence) substrate and capture the signal using an imaging system or X-ray film[9].

Visualized Workflows and Pathways

Western_Blot_Workflow cluster_electrophoresis Protein Separation cluster_transfer Protein Transfer cluster_detection Immunodetection Sample_Prep Sample Preparation (Lysis, Quantitation) SDS_PAGE SDS-PAGE Sample_Prep->SDS_PAGE Load Samples Transfer Electrotransfer (Gel to Membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Wash Detection Signal Detection (ECL) Secondary_Ab->Detection Wash Analysis Data Analysis Detection->Analysis Image Acquisition

Caption: Overview of the Western blotting experimental workflow.

CRT0063465_Signaling_Pathway cluster_targets Direct Targets cluster_downstream Downstream Effects This compound This compound PGK1 PGK1 This compound->PGK1 DJ1 DJ-1 This compound->DJ1 Shelterin Shelterin Complex Modulation PGK1->Shelterin Telomere Telomere Length Regulation DJ1->Telomere Shelterin->Telomere

Caption: Simplified signaling pathway of this compound and its targets.

References

Technical Support Center: Pyrazolopyrimidine Compound Stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for identifying and mitigating stability issues associated with pyrazolopyrimidine compounds.

Frequently Asked Questions (FAQs)

Q1: My pyrazolopyrimidine compound is showing a decrease in purity and potency when dissolved in an aqueous buffer for my in vitro assay. What is the likely cause?

A1: Pyrazolopyrimidine compounds, particularly derivatives of scaffolds like pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine, can be susceptible to degradation in aqueous solutions. The two most common degradation pathways are hydrolysis and oxidation.[1][2]

  • Hydrolysis: The pyrimidine (B1678525) ring can be susceptible to cleavage, especially under acidic or basic conditions. Some pyrazolopyrimidines have been observed to undergo ring-opening or isomerization in the presence of a strong base like aqueous NaOH.[3][4] Zaleplon, for instance, is known to degrade in both acidic and basic conditions.[2]

  • Oxidation: The electron-rich heterocyclic ring system is prone to oxidation. This can be initiated by dissolved oxygen, trace metal ions, or exposure to oxidizing agents like hydrogen peroxide (H₂O₂). Sildenafil and Zaleplon have both shown considerable degradation under oxidative stress.[1][2]

Q2: I'm observing poor and inconsistent results in my cell-based assays. Could this be related to compound solubility?

A2: Yes, this is a very common issue. Many pyrazolopyrimidine-based kinase inhibitors have low aqueous solubility.[5] If the compound precipitates out of your cell culture media, the effective concentration will be much lower and more variable than intended. It is crucial to first assess the kinetic and thermodynamic solubility of your compound in the specific assay medium you are using.

Q3: What are the best practices for preparing and storing stock solutions of pyrazolopyrimidine compounds?

A3: To maximize stability, follow these guidelines:

  • Solvent: Prepare high-concentration stock solutions in an anhydrous, aprotic organic solvent like DMSO.

  • Storage: Store stock solutions at -20°C or -80°C in tightly sealed vials with a desiccant to protect from moisture. Aliquot the stock solution to minimize freeze-thaw cycles.

  • Working Solutions: Prepare aqueous working solutions fresh for each experiment from the frozen stock. Avoid storing dilute aqueous solutions for extended periods. If necessary, conduct a short-term stability test (e.g., 0, 2, 4, 8, 24 hours) in your final buffer at the experimental temperature to understand its stability window.

Q4: How can I identify the degradation products of my compound?

A4: The most effective method is to use a stability-indicating analytical technique, typically High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS).[6] By performing a forced degradation study (see Experimental Protocols section), you can intentionally generate degradation products and use LC-MS to separate them and determine their mass, which provides critical clues to their structure.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of Potency / Low Assay Signal Compound degradation (hydrolysis/oxidation).Prepare fresh aqueous solutions for each experiment. De-gas buffers to remove oxygen. Consider adding an antioxidant like DTT if compatible with your assay. Perform a forced degradation study to understand liabilities.
Precipitate in Assay Wells / Media Poor aqueous solubility.Determine the compound's solubility limit in your assay buffer. Use a lower concentration or add a solubilizing agent (e.g., BSA, cyclodextrin). Prepare an amorphous solid dispersion with a polymer.[5]
Inconsistent Results Between Experiments Instability in stock or working solutions.Aliquot stock solutions to avoid freeze-thaw cycles. Always prepare fresh working solutions. Verify the pH of your final assay buffer, as pH shifts can accelerate degradation.
New Peaks Appearing in HPLC Analysis Formation of degradation products.Conduct a forced degradation study to systematically identify products formed under acid, base, oxidative, thermal, and photolytic stress. Use LC-MS to characterize unknown peaks.

Data on Compound Stability

The stability of pyrazolopyrimidine compounds is highly dependent on their specific structure and the conditions to which they are exposed. The following table summarizes representative data from forced degradation studies on pyrazolopyrimidine-based drugs, Sildenafil and Zaleplon.

Stress Condition Compound Conditions % Degradation Key Degradation Product(s) Formed Reference
Acid Hydrolysis Sildenafil5 N HCl, 80°C, 5 hNo significant degradation-[1]
Zaleplon0.1 M HCl, RT, 48 hSignificant degradationMultiple products[2]
Base Hydrolysis Sildenafil2 N NaOH, 80°C, 10 h~15%Multiple products[1]
Zaleplon0.01 M NaOH, RT, 48 hSignificant degradationRing-opened amide[2][7]
Oxidation Sildenafil5% H₂O₂, 80°C, 3 h~20%N-oxide derivative[1][8]
Zaleplon3% H₂O₂, RT, 48 h~11%Multiple products[2]
Thermal Sildenafil105°C, 24 h (solid)No significant degradation-[1]
Zaleplon100°C, 10 days (solid)No degradation-[2]
Photolytic Sildenafil254 nm UV, 24 h (solid)No significant degradation-[1]
ZaleplonUV/Fluorescent lightNo degradation-[2]

Visualizing Instability

Common Degradation Pathways

The following diagram illustrates the primary sites of attack on a generalized pyrazolopyrimidine core during hydrolytic and oxidative degradation, based on known products from compounds like Zaleplon and Sildenafil.

Caption: Key hydrolytic and oxidative degradation pathways.
Troubleshooting Workflow for Compound Instability

This flowchart provides a logical sequence of steps to diagnose and resolve common stability-related issues during experiments.

G start Inconsistent or Poor Assay Results Observed check_sol Is Compound Fully Solubilized in Assay Medium? start->check_sol check_stability Is Compound Stable in Aqueous Medium for Experiment Duration? check_sol->check_stability sol_yes improve_sol Action: Improve Solubility (e.g., use co-solvents, formulation strategies) check_sol->improve_sol sol_no mitigate_deg Action: Mitigate Degradation (Prepare fresh solutions, de-gas buffers, adjust pH, add stabilizers) check_stability->mitigate_deg stab_no other_issues Investigate Other Experimental Variables (e.g., reagents, cell health, instrumentation) check_stability->other_issues stab_yes sol_yes Yes sol_no No stab_yes Yes stab_no No improve_sol->start Re-test mitigate_deg->start Re-test

Caption: A decision tree for troubleshooting instability.

Experimental Protocols

Protocol: Forced Degradation Study

This protocol outlines a typical forced degradation (stress testing) study to identify the intrinsic stability of a pyrazolopyrimidine compound and to develop a stability-indicating HPLC method.

1. Materials & Reagents:

  • Pyrazolopyrimidine compound

  • HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)

  • HPLC-grade water

  • Formic acid or Ammonium acetate (B1210297) (for mobile phase)

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • HPLC system with UV/PDA detector (LC-MS is highly recommended)

  • C18 Reverse-Phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

2. Preparation of Solutions:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in ACN or MeOH. Due to potential low aqueous solubility, using an organic co-solvent is often necessary.

  • Working Solution: Dilute the stock solution with a 50:50 mixture of water:ACN to a final concentration of ~100 µg/mL for stress testing.

3. Stress Conditions:

  • For each condition, prepare a stressed sample and a control sample (stored at 4°C in the dark). The goal is to achieve 5-20% degradation. Adjust exposure times or reagent concentrations if degradation is too rapid or too slow.

    • Acid Hydrolysis: Mix the working solution 1:1 with 1 M HCl. Keep at 60°C for 8 hours. Before injection, neutralize with an equivalent amount of 1 M NaOH.

    • Base Hydrolysis: Mix the working solution 1:1 with 0.1 M NaOH. Keep at room temperature for 4 hours. Before injection, neutralize with an equivalent amount of 0.1 M HCl.

    • Oxidation: Mix the working solution 1:1 with 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate the working solution at 80°C for 48 hours. Also, store the solid compound at 105°C for 24 hours and then prepare a solution.

    • Photolytic Degradation: Expose the working solution and solid compound to a light source providing at least 1.2 million lux hours and 200 watt hours/m² of UV energy, as per ICH Q1B guidelines.

4. HPLC Analysis Workflow: The following diagram outlines the analytical process for evaluating the stressed samples.

G prep_sample Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photo) hplc_dev Develop Stability-Indicating HPLC-UV Method (e.g., C18 column, ACN/H₂O gradient) prep_sample->hplc_dev inject_samples Inject Control and Stressed Samples onto HPLC System hplc_dev->inject_samples analyze_data Analyze Chromatograms inject_samples->analyze_data report Identify Degradation Products (LC-MS) and Quantify Purity Loss. Determine Degradation Pathway. analyze_data->report Peak Purity & Mass Balance

Caption: Workflow for a forced degradation study.

5. Data Interpretation:

  • Specificity: The HPLC method is considered "stability-indicating" if it can separate the main compound peak from all degradation product peaks, excipients, and impurities.

  • Mass Balance: The sum of the assay value of the main compound and the area of all degradation products should ideally be close to 100% of the initial concentration, accounting for differences in UV response.

  • Pathway Identification: Use the data from each stress condition to determine the compound's primary liabilities (e.g., "highly sensitive to base-catalyzed hydrolysis and oxidation"). If using LC-MS, propose structures for the major degradation products based on their mass-to-charge ratio (m/z) and fragmentation patterns.

References

Validation & Comparative

A Comparative Guide to PRKACA Inhibitors: Benchmarking CRT0063465 Against Established Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various inhibitors targeting the catalytic subunit alpha of Protein Kinase A (PRKACA), a key enzyme in cellular signaling. We will delve into the performance of established and novel inhibitors, including BLU0588, BLU2864, and DS89002333, alongside the well-documented but less selective compounds H89 and KT5720. A significant focus will be placed on clarifying the role of CRT0063465, a compound initially considered in this context. Our analysis, supported by experimental data, aims to equip researchers with the necessary information to select the most appropriate tool for their specific research needs.

Introduction to PRKACA and Its Inhibition

Protein Kinase A (PKA) is a crucial mediator of signal transduction pathways, responding to cyclic AMP (cAMP) levels to regulate a vast array of cellular processes, including metabolism, gene expression, and cell proliferation. The catalytic subunit, PRKACA, is the active component of the PKA holoenzyme. Dysregulation of PRKACA activity, often through mutations or fusion events like the DNAJB1-PRKACA fusion in Fibrolamellar Carcinoma (FLC), is implicated in various diseases, making it a compelling therapeutic target. The development of potent and selective PRKACA inhibitors is therefore of significant interest to the research and drug development communities.

The Case of this compound: A Mechanistic Distinction

Initial investigations into this compound revealed that it is not a direct inhibitor of PRKACA. Instead, current research identifies this compound as a ligand of human phosphoglycerate kinase 1 (PGK1) and the stress sensor DJ1. Its mechanism of action involves the modulation of the shelterin complex and the regulation of telomere length. While these functions are critical in cellular biology and disease, they are mechanistically distinct from the direct, competitive inhibition of PRKACA's kinase activity. Therefore, a direct comparison of this compound's "inhibitory performance" against true PRKACA inhibitors is not scientifically valid. The remainder of this guide will focus on compounds with confirmed direct inhibitory activity against PRKACA.

Quantitative Comparison of PRKACA Inhibitors

The following tables summarize the biochemical potency, cellular activity, and selectivity of several key PRKACA inhibitors.

Table 1: Biochemical and Cellular Potency of PRKACA Inhibitors

CompoundTargetBiochemical IC50 (nM)Cellular IC50 (nM)Cell Line / Assay
BLU0588 PRKACA1[1][2]25.0Huh7 / pVASP[3]
BLU2864 PRKACA0.3[3]36.6Huh7 / pVASP[3]
DS89002333 PRKACA0.350NIH/3T3 / pCREB
H89 PKA48[4]VariesVarious
KT5720 PKA60 (Ki)[5]VariesVarious

Table 2: Selectivity Profile of PRKACA Inhibitors

CompoundPrimary TargetOff-Target Kinases (IC50/Kd in nM)Kinome Scan Selectivity Score (S10)Notes
BLU0588 PRKACAROCK2 (83.1), AKT1 (1540), AKT2 (3780), AKT3 (397)[3]0.047 (against 400 kinases)[3]High selectivity for PRKACA over other AGC family kinases.[3]
BLU2864 PRKACAROCK2 (12.7), AKT1 (2120), AKT2 (4910), AKT3 (475)[3]0.057 (against 400 kinases)[3]High selectivity for PRKACA over other AGC family kinases.[3]
DS89002333 PRKACANot publicly availableNot publicly available
H89 PKAS6K1 (80), MSK1 (120), ROCKII (135), PKBα (2600), MAPKAP-K1b (2800)[6][7]Not broadly profiledKnown to inhibit multiple other kinases.[7][8]
KT5720 PKAPHK (11), PDK1 (300)[9][10]Not broadly profiledKnown to inhibit other kinases, with potency depending on ATP concentration.[5][9][10]

Experimental Methodologies

A summary of the key experimental protocols used to generate the data in this guide is provided below.

Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified PRKACA enzyme.

General Protocol:

  • Recombinant human PRKACA enzyme is incubated with a specific peptide substrate and a range of inhibitor concentrations.

  • The kinase reaction is initiated by the addition of ATP.

  • After a set incubation period at a controlled temperature (e.g., 30°C), the reaction is stopped.

  • The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as:

    • Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based assays (e.g., ADP-Glo™): Measuring the amount of ADP produced, which correlates with kinase activity.

    • Fluorescence-based assays: Using modified substrates that become fluorescent upon phosphorylation.

  • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cellular Phospho-VASP (pVASP) Assay

Objective: To measure the inhibition of PRKACA signaling in a cellular context by quantifying the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP), a downstream substrate of PRKACA.

General Protocol:

  • Cells (e.g., Huh7) are seeded in microplates and allowed to adhere.

  • Cells are pre-treated with a range of concentrations of the PRKACA inhibitor.

  • PKA signaling is stimulated with an agent such as forskolin, which increases intracellular cAMP levels.

  • After stimulation, the cells are lysed to release cellular proteins.

  • The level of phosphorylated VASP (at Ser157) is measured using a sensitive immunoassay, such as:

    • HTRF (Homogeneous Time-Resolved Fluorescence): A proximity-based assay using two labeled antibodies that bind to phosphorylated VASP.

    • ELISA (Enzyme-Linked Immunosorbent Assay): A plate-based assay to capture and detect the phosphorylated protein.

    • Flow Cytometry: Intracellular staining of cells with a fluorescently labeled antibody specific for pVASP.[11][12]

  • Cellular IC50 values are determined from the dose-response curve of pVASP inhibition.

Kinome-wide Selectivity Profiling (e.g., KINOMEscan™)

Objective: To assess the selectivity of an inhibitor by profiling its binding affinity against a large panel of human kinases.

General Protocol:

  • The inhibitor is tested at a fixed concentration (e.g., 3 µM) against a library of hundreds of recombinant human kinases.[3]

  • The assay measures the ability of the inhibitor to compete with an immobilized ligand for binding to the ATP site of each kinase.

  • The amount of kinase bound to the solid support is quantified, and the percentage of inhibition is calculated for each kinase.

  • For hits that show significant inhibition, follow-up dose-response experiments are performed to determine the dissociation constant (Kd).

  • Selectivity scores (e.g., S10) are calculated based on the number of kinases inhibited above a certain threshold at a specific concentration, providing a quantitative measure of selectivity.[3]

Signaling Pathways and Experimental Workflows

To visualize the context in which these inhibitors function, the following diagrams illustrate the PRKACA signaling pathway and a typical experimental workflow for inhibitor testing.

PRKACA_Signaling_Pathway extracellular Extracellular Signal (e.g., Hormones) gpcr GPCR extracellular->gpcr g_protein G Protein gpcr->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka_holoenzyme Inactive PKA Holoenzyme (R2C2) camp->pka_holoenzyme Binds to R subunits regulatory_subunit Regulatory Subunits (R) pka_holoenzyme->regulatory_subunit Releases prkaca Active PRKACA (C) pka_holoenzyme->prkaca Releases substrates Downstream Substrates (e.g., CREB, VASP) prkaca->substrates Phosphorylates cellular_response Cellular Response (Gene Expression, Metabolism, etc.) substrates->cellular_response

Caption: Simplified PRKACA signaling pathway.

Inhibitor_Testing_Workflow start Start: Identify/Synthesize Inhibitor biochemical_assay Biochemical Assay (vs. purified PRKACA) start->biochemical_assay cellular_assay Cellular Assay (e.g., pVASP) biochemical_assay->cellular_assay Determine IC50 selectivity_screen Kinome Selectivity Screen cellular_assay->selectivity_screen Confirm cellular activity invivo_studies In Vivo Efficacy Studies (e.g., Xenograft models) selectivity_screen->invivo_studies Assess selectivity data_analysis Data Analysis & Comparison invivo_studies->data_analysis Evaluate in vivo effect end End: Select Candidate data_analysis->end

Caption: General workflow for PRKACA inhibitor evaluation.

Conclusion

The landscape of PRKACA inhibitors has evolved significantly, with newer compounds like BLU0588 and BLU2864 demonstrating remarkable potency and selectivity compared to older tools such as H89 and KT5720.[3][4][5][7][9][10] This guide highlights the importance of comprehensive characterization, including kinome-wide selectivity profiling, to ensure the appropriate use of these chemical probes in research. While this compound operates through a different mechanism and is not a direct PRKACA inhibitor, understanding its distinct mode of action is equally valuable. For researchers specifically aiming to modulate the catalytic activity of PRKACA, the data presented herein provides a clear framework for selecting the most suitable inhibitor based on the required potency, selectivity, and experimental context.

References

A Comparative Guide to PRKACA Inhibition: Evaluating BLU0588 and the Distinct Role of CRT0063465

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two small molecules, BLU0588 and CRT0063465, in the context of Protein Kinase A catalytic subunit alpha (PRKACA) inhibition. While both compounds have been investigated for their therapeutic potential, their mechanisms of action are fundamentally different. BLU0588 is a potent and selective inhibitor of PRKACA, whereas this compound targets the phosphoglycerate kinase 1 (PGK1) and the stress sensor DJ-1. This guide will clarify their distinct molecular targets and provide a comprehensive overview of the experimental data and protocols for evaluating PRKACA inhibitors, with a focus on BLU0588.

Executive Summary

Initial investigations into this compound as a potential PRKACA inhibitor have revealed that this compound does not target the PRKACA kinase. Instead, this compound has been identified as a ligand for human phosphoglycerate kinase 1 (PGK1) and the stress sensor DJ-1, with a dissociation constant (Kd) of 24 μM for PGK1. Its known effects include the modulation of the shelterin complex and regulation of telomere length.

In contrast, BLU0588 is a potent and selective, orally active inhibitor of PRKACA. It has demonstrated significant promise in preclinical studies, particularly for the treatment of Fibrolamellar Carcinoma (FLC), a rare liver cancer driven by a DNAJB1-PRKACA fusion protein.

Quantitative Data Comparison

Due to their different molecular targets, a direct quantitative comparison of this compound and BLU0588 for PRKACA inhibition is not applicable. The following table summarizes the available quantitative data for BLU0588's activity against PRKACA.

ParameterBLU0588Reference
Target PRKACA[1][2]
IC50 1 nM[1][2]
Kd 4 nM[1][2]

PRKACA Signaling Pathway and Inhibition

The cAMP-dependent protein kinase A (PKA) is a key mediator of signal transduction downstream of G-protein coupled receptors that signal through cyclic AMP (cAMP). The inactive PKA holoenzyme is a tetramer composed of two regulatory subunits and two catalytic subunits (PRKACA). Upon binding of cAMP to the regulatory subunits, the catalytic subunits are released and become active, phosphorylating a multitude of downstream substrates involved in various cellular processes. In certain cancers, such as FLC, a fusion of the DNAJB1 and PRKACA genes leads to a constitutively active PRKACA kinase, driving tumor growth.

PRKACA_Signaling_Pathway PRKACA Signaling Pathway and Inhibition by BLU0588 cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hormone/Ligand Hormone/Ligand GPCR GPCR Hormone/Ligand->GPCR AC Adenylate Cyclase GPCR->AC activates ATP ATP cAMP cAMP ATP->cAMP converts AC PKA_inactive Inactive PKA Holoenzyme (R2C2) cAMP->PKA_inactive binds to regulatory subunits PKA_active Active PRKACA PKA_inactive->PKA_active releases Substrates Downstream Substrates (e.g., CREB, VASP) PKA_active->Substrates phosphorylates Phosphorylated_Substrates Phosphorylated Substrates PKA_active->Phosphorylated_Substrates phosphorylates Cellular_Response Cellular Response (Gene Expression, Proliferation) Phosphorylated_Substrates->Cellular_Response BLU0588 BLU0588 BLU0588->PKA_active inhibits

Caption: The PRKACA signaling pathway is initiated by ligand binding to a GPCR, leading to the activation of PRKACA. BLU0588 directly inhibits the catalytic activity of PRKACA.

Experimental Protocols

The following are representative protocols for the evaluation of PRKACA inhibitors like BLU0588.

In Vitro Kinase Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against PRKACA.

Methodology:

  • Reagents: Recombinant human PRKACA, a specific peptide substrate (e.g., kemptide), ATP, and the test compound (BLU0588).

  • Procedure:

    • A reaction mixture containing PRKACA, the peptide substrate, and varying concentrations of the test compound is prepared in a kinase assay buffer.

    • The reaction is initiated by the addition of ATP.

    • The mixture is incubated at 30°C for a defined period (e.g., 30 minutes).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P from [γ-³²P]ATP) or non-radiometric methods like fluorescence-based assays or ELISA.

    • The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Cell-Based PRKACA Inhibition Assay (Western Blot)

Objective: To assess the ability of a compound to inhibit PRKACA activity within a cellular context by measuring the phosphorylation of a downstream substrate.

Methodology:

  • Cell Line: A cell line expressing the target of interest, for example, FLC cells expressing the DNAJB1-PRKACA fusion protein.

  • Procedure:

    • Cells are seeded in culture plates and allowed to adhere.

    • The cells are treated with various concentrations of the test compound (BLU0588) for a specific duration.

    • Following treatment, the cells are lysed to extract total protein.

    • Protein concentration is determined using a standard assay (e.g., BCA assay).

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

    • The membrane is probed with primary antibodies specific for the phosphorylated form of a known PRKACA substrate (e.g., phospho-VASP or phospho-CREB) and a loading control (e.g., GAPDH or β-actin).

    • The membrane is then incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

    • The signal is detected using a chemiluminescent substrate, and the band intensities are quantified to determine the extent of inhibition.

Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy

Objective: To evaluate the anti-tumor efficacy of a compound in a preclinical model that closely recapitulates human tumor biology.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID or NSG mice).

  • Procedure:

    • Fresh tumor tissue from a patient (e.g., an FLC patient) is surgically implanted subcutaneously into the flank of the mice.

    • The tumors are allowed to grow to a palpable size.

    • The mice are then randomized into treatment and control groups.

    • The treatment group receives the test compound (BLU0588) via a clinically relevant route of administration (e.g., oral gavage) at a predetermined dose and schedule. The control group receives a vehicle control.

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).

Experimental Workflow for Kinase Inhibitor Evaluation

The following diagram illustrates a typical workflow for the discovery and preclinical development of a kinase inhibitor like BLU0588.

Kinase_Inhibitor_Workflow General Workflow for Kinase Inhibitor Evaluation cluster_discovery Discovery & Lead Optimization cluster_preclinical Preclinical Evaluation cluster_development Clinical Development HTS High-Throughput Screening Hit_to_Lead Hit-to-Lead Chemistry HTS->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt In_Vitro_Assays In Vitro Assays (Kinase Activity, Selectivity) Lead_Opt->In_Vitro_Assays Cell_Based_Assays Cell-Based Assays (Target Engagement, Proliferation) Lead_Opt->Cell_Based_Assays In_Vitro_Assays->Cell_Based_Assays Cell_Based_Assays->Lead_Opt In_Vivo_Models In Vivo Models (PDX, Efficacy, PK/PD) Cell_Based_Assays->In_Vivo_Models IND_Enabling IND-Enabling Studies (Toxicology) In_Vivo_Models->IND_Enabling Clinical_Trials Clinical Trials IND_Enabling->Clinical_Trials

Caption: A streamlined workflow for the development of a targeted kinase inhibitor, from initial screening to clinical trials.

Conclusion

References

A Tale of Two Molecules: CRT0063465 and Staurosporine in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical biology and drug discovery, small molecules that modulate cellular processes are invaluable tools. This guide provides a comparative analysis of two such compounds: CRT0063465 and staurosporine (B1682477). While both influence critical cellular pathways, they do so through distinct mechanisms and target profiles. Staurosporine is a well-established, broad-spectrum protein kinase inhibitor, widely used as a tool to induce apoptosis. In contrast, this compound has been identified as a ligand of human phosphoglycerate kinase 1 (PGK1) and the stress sensor DJ1, implicating it in the regulation of cellular metabolism and telomere maintenance. This guide will delve into their respective mechanisms of action, present comparative data, and provide detailed experimental protocols for their characterization.

At a Glance: Key Differences

FeatureThis compoundStaurosporine
Primary Target(s) Phosphoglycerate Kinase 1 (PGK1), Stress Sensor DJ1[1][2][3]Broad-spectrum protein kinase inhibitor (PKC, PKA, CaMKII, etc.)[4][5]
Binding Affinity Kd of ~24 µM for PGK1[1][2]IC50 in the low nanomolar range for many kinases (e.g., 0.7 nM for PKC)[4][5]
Mechanism of Action Modulates the shelterin complex and telomere length[1][2][3]ATP-competitive inhibition of protein kinases[6]
Primary Cellular Effect Blocks hypoglycemic telomere shortening[1][2]Induction of apoptosis[4]

Unraveling the Mechanisms of Action

Staurosporine, an alkaloid originally isolated from the bacterium Streptomyces staurosporeus, functions as a potent, ATP-competitive inhibitor of a wide array of protein kinases.[7] Its high affinity for the ATP-binding pocket of kinases leads to a broad inhibition of phosphorylation events that are critical for cell signaling, ultimately triggering apoptosis in a variety of cell types.[4][6] The promiscuous nature of staurosporine's inhibition has made it a valuable research tool for studying kinase-dependent signaling pathways, though this lack of specificity has limited its therapeutic applications.[7]

This compound, a novel pyrazolopyrimidine compound, operates through a different molecular mechanism. It has been shown to bind to the nucleotide-binding site of the glycolytic enzyme PGK1 and the multifunctional stress sensor protein DJ1.[1] The interaction with PGK1 is characterized by a dissociation constant (Kd) of approximately 24 µM.[1][2] Notably, its binding mode to PGK1 is considered atypical for a kinase inhibitor as it does not form the characteristic hydrogen bonds in the hinge region of the ATP-binding pocket.[1] this compound has been demonstrated to modulate the composition of the shelterin complex, which protects telomeres, and can block telomere shortening induced by hypoglycemia.[1][2]

Visualizing the Signaling Pathways

To illustrate the distinct cellular pathways influenced by this compound and staurosporine, the following diagrams are provided.

CRT0063465_Pathway cluster_stress Cellular Stress (e.g., Hypoglycemia) cluster_targets Molecular Targets cluster_downstream Downstream Effects stress Hypoglycemia PGK1 PGK1 stress->PGK1 affects This compound This compound This compound->PGK1 binds (Kd ~24 µM) DJ1 DJ1 This compound->DJ1 binds Shelterin Shelterin Complex Modulation PGK1->Shelterin DJ1->Shelterin Telomere Telomere Length Regulation Shelterin->Telomere protects

Caption: Signaling pathway of this compound.

Staurosporine_Pathway cluster_inhibitor Inhibitor cluster_kinases Broad-Spectrum Kinase Inhibition cluster_effects Cellular Consequences staurosporine Staurosporine PKC PKC staurosporine->PKC PKA PKA staurosporine->PKA OtherKinases Other Kinases staurosporine->OtherKinases Signaling Disruption of Signaling Pathways PKC->Signaling PKA->Signaling OtherKinases->Signaling Apoptosis Apoptosis Signaling->Apoptosis

Caption: Signaling pathway of Staurosporine.

Experimental Protocols

In Vitro Kinase Inhibition Assay (for Staurosporine and other kinase inhibitors)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.

Materials:

  • Purified protein kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)

  • Test compound (e.g., staurosporine) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Setup: Add 5 µL of the diluted compound or vehicle control (DMSO in assay buffer) to the wells of the assay plate.

  • Enzyme and Substrate Addition: Add 10 µL of a 2X kinase/substrate mixture (containing the purified kinase and its specific substrate in kinase assay buffer) to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of a 2X ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and ADP Detection: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Luminescence Generation: Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow for Comparing Inhibitors

The following diagram illustrates a typical workflow for the initial characterization and comparison of small molecule inhibitors.

Experimental_Workflow cluster_setup Initial Setup cluster_screening Screening & Profiling cluster_validation Cellular & Functional Validation cluster_analysis Data Analysis Compound_Prep Compound Preparation & Dilution Primary_Screen Primary Screen (Single Concentration) Compound_Prep->Primary_Screen Assay_Design Assay Design (e.g., Kinase Panel) Assay_Design->Primary_Screen Dose_Response Dose-Response (IC50 Determination) Primary_Screen->Dose_Response Selectivity Selectivity Profiling (Kinase Panel) Dose_Response->Selectivity Cell_Based Cell-Based Assays (e.g., Apoptosis) Selectivity->Cell_Based Target_Engagement Target Engagement Assays Cell_Based->Target_Engagement Data_Analysis Data Analysis & Comparison Target_Engagement->Data_Analysis

Caption: General experimental workflow.

Conclusion

This compound and staurosporine represent two distinct classes of small molecules with different mechanisms of action and cellular targets. Staurosporine is a potent, non-selective kinase inhibitor that serves as a powerful tool for inducing apoptosis and studying kinase signaling. Its broad activity profile, however, makes it unsuitable for targeted therapeutic applications. This compound, on the other hand, demonstrates a more specific interaction with PGK1 and DJ1, positioning it as a modulator of cellular stress responses and telomere biology. The comparison of these two compounds underscores the importance of understanding the precise molecular targets and mechanisms of action when selecting chemical probes for research or considering candidates for drug development. While staurosporine offers a broad-stroke approach to kinase inhibition, this compound provides an avenue for investigating the more nuanced roles of metabolic and stress-sensing pathways in cellular homeostasis.

References

A Comparative Guide to CRT0063465 and Other Phosphoglycerate Kinase 1 (PGK1) Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of CRT0063465 with other known ligands of Phosphoglycerate Kinase 1 (PGK1), a key enzyme in glycolysis and a potential therapeutic target in various diseases, including cancer. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool compounds for their studies.

Introduction to PGK1 and its Ligands

Phosphoglycerate kinase 1 (PGK1) is a crucial enzyme in the glycolytic pathway, where it catalyzes the first ATP-generating step.[1][2] Beyond its metabolic role, PGK1 has been implicated in a variety of cellular processes, including angiogenesis, DNA repair, and autophagy, making it an attractive target for drug discovery.[1] Several small molecules have been identified as ligands of PGK1, exhibiting a range of activities from inhibition to activation. This guide focuses on comparing this compound, a known PGK1 ligand, with other notable modulators: NG52, CBR-470-1, and Terazosin.

Quantitative Comparison of PGK1 Ligands

The following tables summarize the available quantitative data for the binding affinity and cellular effects of this compound and other selected PGK1 ligands.

Table 1: Binding Affinity Data for PGK1 Ligands

CompoundLigand TypeBinding Affinity (Kd/Ki)Assay Method
This compound LigandKd: 24 µMSurface Plasmon Resonance
NG52 InhibitorNot Reported
CBR-470-1 InhibitorNot Reported
Terazosin Biphasic ModulatorKd: ~2.9 µM (estimated)aInference from competitive binding

a) Estimated from the reported relative affinity being ~10 times lower than ADP (Kd = 29 µM).

Table 2: In Vitro and Cellular Activity of PGK1 Ligands

CompoundActivity TypeIC50/EC50/GI50Cell Line/Assay
This compound Cellular Activity10-100 nM (effective concentration)HCT116, A2780
NG52 Kinase InhibitionIC50: 2.5 ± 0.2 µMADP-Glo Kinase Assay
Cellular ProliferationGI50: 7.8 ± 1.1 µMU87 Glioma Cells
Cellular ProliferationGI50: 5.2 ± 0.2 µMU251 Glioma Cells
CBR-470-1 Cellular ActivityEC50: 962 nMARE-LUC Reporter Assay (IMR32 cells)
Terazosin Biphasic ActivityActivator (nM range), Inhibitor (µM range)In vitro enzymatic assay

Selectivity of PGK1 Ligands

A critical aspect of a chemical probe is its selectivity for the intended target. Comprehensive kinase selectivity profiling (e.g., using kinome-wide panels) provides a broad view of a compound's off-target activities.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the central role of PGK1 in cellular metabolism and signaling, as well as a typical workflow for assessing the activity of PGK1 inhibitors.

PGK1_Signaling_Pathway cluster_glycolysis Glycolysis cluster_atp Energy Production cluster_signaling Downstream Signaling Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F1,6BP Fructose-1,6-BP F6P->F1,6BP GAP Glyceraldehyde-3-P F1,6BP->GAP 1,3BPG 1,3-Bisphosphoglycerate GAP->1,3BPG 3PG 3-Phosphoglycerate (B1209933) 1,3BPG->3PG PGK1 ADP ADP Pyruvate Pyruvate 3PG->Pyruvate Lactate Lactate Pyruvate->Lactate ATP ATP ADP->ATP PGK1 HIF-1α HIF-1α PGK1 PGK1 HIF-1α->PGK1 Upregulates MYC MYC MYC->PGK1 Upregulates Warburg_Effect Warburg Effect Angiogenesis Angiogenesis Autophagy Autophagy DNA_Repair DNA Repair PGK1->Warburg_Effect PGK1->Angiogenesis PGK1->Autophagy PGK1->DNA_Repair

Figure 1: PGK1's central role in glycolysis and cancer signaling.

Experimental_Workflow cluster_preparation Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Recombinant_PGK1 Recombinant PGK1 Reaction_Mix Reaction Mixture Recombinant_PGK1->Reaction_Mix Substrates Substrates (e.g., 3-PG, ATP) Substrates->Reaction_Mix Inhibitor Test Compound (e.g., this compound) Inhibitor->Reaction_Mix Assay_Buffer Assay Buffer Assay_Buffer->Reaction_Mix Incubation Incubate at RT ADP_Glo Add ADP-Glo Reagent Incubation->ADP_Glo Stop reaction Reaction_Mix->Incubation Luminescence Measure Luminescence ADP_Glo->Luminescence Generate signal IC50_Curve Generate IC50 Curve Luminescence->IC50_Curve

Figure 2: Workflow for PGK1 inhibitor screening using ADP-Glo assay.

Detailed Experimental Protocols

PGK1 Enzymatic Activity Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from methodologies used for assessing PGK1 kinase activity.[4][5][6]

Materials:

  • Recombinant human PGK1 protein

  • PGK1 substrate: 3-phosphoglycerate (3-PG)

  • ATP solution

  • Test compounds (e.g., this compound, NG52) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

  • Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Then, dilute the compounds to the final desired concentration in the Assay Buffer. Include a DMSO-only control.

  • Reaction Setup:

    • To each well of the assay plate, add the test compound dilution.

    • Add the recombinant PGK1 enzyme to each well.

    • Initiate the reaction by adding a mixture of 3-PG and ATP. The final concentrations of substrates should be optimized but are typically around the Km values.

  • Enzymatic Reaction: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the enzyme reaction.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to each well to convert the generated ADP back to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the PGK1 activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Coupled Spectrophotometric Assay for PGK1 Activity

This assay measures the NADH consumption in a reaction coupled with Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).[7][8][9]

Materials:

  • Recombinant human PGK1 protein

  • Recombinant human GAPDH

  • 3-Phosphoglycerate (3-PG)

  • ATP

  • NADH

  • Test compounds (e.g., this compound) dissolved in DMSO

  • Assay Buffer (e.g., 100 mM Triethanolamine, pH 7.6, 5 mM MgSO₄, 1 mM EDTA, 1 mM DTT)

  • UV-transparent 96-well plates or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then in Assay Buffer. Include a DMSO-only control.

  • Reaction Mixture: In each well or cuvette, prepare a reaction mixture containing Assay Buffer, 3-PG, ATP, NADH, and GAPDH.

  • Assay Initiation: Add the test compound or DMSO control to the reaction mixture and briefly pre-incubate.

  • Enzyme Addition: Initiate the reaction by adding PGK1 to the mixture.

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm over time in a kinetic mode. The rate of NADH oxidation is proportional to the PGK1 activity.

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. Determine the percent inhibition for each compound concentration relative to the DMSO control and calculate the IC₅₀ value.

Conclusion

This compound is a valuable tool compound for studying the roles of PGK1. This guide provides a starting point for comparing its properties with other known PGK1 ligands. While quantitative data on binding and cellular activity are available for several compounds, a significant gap exists in the comprehensive selectivity profiling for most of these ligands. Researchers are strongly encouraged to perform their own selectivity studies to ensure the validity of their findings when using these chemical probes. The provided experimental protocols offer a foundation for in-house characterization of these and other novel PGK1 modulators.

References

A Comparative Guide to CRT0063465 and its Alternatives in Modulating Telomere Shortening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CRT0063465 and other prominent compounds known to affect telomere length. The information is intended to be an objective resource, presenting experimental data and methodologies to aid in research and development efforts targeting telomere biology.

Introduction

Telomeres, the protective caps (B75204) at the ends of chromosomes, progressively shorten with each cell division, a process linked to cellular aging and the development of age-related diseases. The enzyme telomerase can counteract this shortening, and its modulation, along with the stability of the telomere-capping shelterin complex, presents a key therapeutic target. This guide focuses on this compound, a novel small molecule, and compares its effects on telomere shortening with established alternatives, including a telomerase inhibitor (BIBR1532), a telomerase activator (TA-65), and other compounds with reported effects on telomere maintenance (Metformin and Resveratrol).

Comparative Analysis of Compounds Affecting Telomere Length

The following table summarizes the quantitative effects of this compound and its alternatives on telomere length and telomerase activity.

CompoundMechanism of ActionTarget Cell/OrganismConcentration/DoseTreatment DurationEffect on Telomere LengthEffect on Telomerase ActivityReference
This compound Ligand of PGK1 and DJ1; modulates the shelterin complex.HCT116 (human colon carcinoma)10 nM, 100 nMUp to 84 daysBlocks hypoglycemia-induced telomere erosion.Does not affect long-term telomerase activity suppression by hypoglycemia.[1][2]
BIBR1532 Non-competitive inhibitor of telomerase (hTERT).2102EP (human germ cell tumor)10 µM300 population doublingsShortened from 18.5 kb to 8.9 kb.Potent inhibition.[3]
TA-65 Activator of telomerase.Humans (adults >60 years)250 Units/day12 monthsIncreased by 530 ± 180 bp.Increases telomerase activity.[4]
Metformin (B114582) Activates AMPK/p-PGC-1α pathway, influences SIRT1.Humans (PCOS patients)Not specified3 monthsIncreased from 6.06 ± 2.12 kb to 6.30 ± 1.93 kb (not statistically significant in this study).Can increase telomerase activity.[5]
Resveratrol Activates SIRT1 and AMPK pathways.Endothelial Progenitor Cells (EPCs)1, 10, 50 µmol/LNot specifiedDelays senescence-associated shortening.Increases telomerase activity in a dose-dependent manner.[6][7]

Signaling Pathways and Mechanisms of Action

The mechanisms by which these compounds modulate telomere length are diverse, targeting different components of the telomere maintenance machinery.

This compound: Modulating the Shelterin Complex

This compound acts as a ligand for the glycolytic enzyme phosphoglycerate kinase 1 (PGK1) and the oxidative stress sensor DJ1.[8] This interaction is believed to modulate the composition and function of the shelterin complex, a group of six proteins essential for protecting telomeres. Specifically, this compound has been shown to influence the interaction of PGK1 and DJ1 with TRF2, a core component of the shelterin complex.[8] By altering the shelterin complex, this compound can protect telomeres from shortening, particularly under conditions of metabolic stress like hypoglycemia, without directly affecting telomerase activity.[1][8]

CRT0063465_Pathway cluster_stress Hypoglycemic Stress cluster_cell Cellular Response Stress Hypoglycemia Shortening Telomere Shortening Stress->Shortening This compound This compound PGK1 PGK1 This compound->PGK1 binds DJ1 DJ-1 This compound->DJ1 binds PGK1_DJ1 PGK1/DJ-1 Complex PGK1->PGK1_DJ1 DJ1->PGK1_DJ1 Shelterin Shelterin Complex (TRF2) PGK1_DJ1->Shelterin modulates Telomere Telomere Shelterin->Telomere protects Shelterin->Shortening blocks

This compound signaling pathway.
BIBR1532: Direct Telomerase Inhibition

BIBR1532 is a potent and selective non-nucleosidic inhibitor of the human telomerase reverse transcriptase (hTERT), the catalytic subunit of telomerase.[1][9] It acts as a mixed-type non-competitive inhibitor, suggesting it binds to a site distinct from the dNTP and DNA primer binding sites.[1] This inhibition of telomerase activity leads to progressive telomere shortening in cancer cells that rely on telomerase for their immortality.[3]

BIBR1532_Pathway cluster_telomerase Telomerase Complex cluster_process Telomere Maintenance Telomerase Telomerase (hTERT) Elongation Telomere Elongation Telomerase->Elongation catalyzes BIBR1532 BIBR1532 BIBR1532->Telomerase inhibits Telomere Telomere Elongation->Telomere Shortening Telomere Shortening

BIBR1532 mechanism of action.
TA-65: Telomerase Activation

TA-65 is a natural product derived from the root of Astragalus membranaceus that functions as a telomerase activator.[2][10] Studies suggest that TA-65 may activate telomerase through the MAPK signaling pathway.[11][12] By increasing telomerase activity, TA-65 helps to lengthen telomeres, particularly those that are critically short.[2]

TA65_Pathway TA65 TA-65 MAPK MAPK Pathway TA65->MAPK activates Telomerase Telomerase (hTERT) MAPK->Telomerase upregulates Elongation Telomere Elongation Telomerase->Elongation catalyzes Telomere Telomere Elongation->Telomere

TA-65 signaling pathway.
Metformin and Resveratrol: Multi-pathway Modulation

Metformin and Resveratrol are compounds that affect telomere length through broader metabolic and stress-response pathways. Metformin's effects are primarily mediated through the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), which can lead to increased telomerase activity.[13] Resveratrol activates both AMPK and Sirtuin 1 (SIRT1), a protein involved in cellular regulation and longevity, which can also positively influence telomerase activity and telomere maintenance.[14][15]

Metformin_Resveratrol_Pathway cluster_compounds Compounds cluster_pathways Signaling Pathways cluster_effects Cellular Effects Metformin Metformin AMPK AMPK Metformin->AMPK activates Resveratrol Resveratrol Resveratrol->AMPK activates SIRT1 SIRT1 Resveratrol->SIRT1 activates PGC1a p-PGC-1α AMPK->PGC1a phosphorylates Telomerase Telomerase Activity SIRT1->Telomerase PGC1a->Telomerase Telomere Telomere Maintenance Telomerase->Telomere

Metformin and Resveratrol pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key protocols used in the cited studies.

Telomere Restriction Fragment (TRF) Southern Blot Analysis

This technique is a gold standard for measuring telomere length.

Experimental Workflow:

TRF_Workflow start Start: Genomic DNA Extraction digest DNA Digestion (e.g., HinfI/RsaI) start->digest gel Agarose (B213101) Gel Electrophoresis digest->gel transfer Southern Blotting (Transfer to Membrane) gel->transfer hybridize Hybridization (Telomere-specific probe) transfer->hybridize detect Detection (e.g., Autoradiography) hybridize->detect analyze Data Analysis (Mean TRF length calculation) detect->analyze end End: Telomere Length Determined analyze->end

TRF-Southern blot workflow.

Protocol Summary:

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from cells or tissues.

  • Restriction Enzyme Digestion: Digest the DNA with restriction enzymes (e.g., a combination of HinfI and RsaI) that do not cut within the telomeric repeats but cleave frequently in the rest of the genome.

  • Agarose Gel Electrophoresis: Separate the digested DNA fragments by size on a low-concentration agarose gel.

  • Southern Blotting: Transfer the size-fractionated DNA from the gel to a nylon or nitrocellulose membrane.

  • Hybridization: Hybridize the membrane with a labeled (e.g., radioactive or chemiluminescent) telomere-specific probe (e.g., (TTAGGG)n).

  • Detection: Visualize the hybridized probe to reveal a smear of telomeric DNA fragments.

  • Data Analysis: Determine the mean TRF length by comparing the signal intensity distribution to a known DNA ladder.[10][12][16]

Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity.

Experimental Workflow:

TRAP_Workflow start Start: Cell Lysate Preparation extension Telomerase Extension (TS primer) start->extension amplification PCR Amplification (of extended products) extension->amplification detection Detection of Products (e.g., Gel Electrophoresis) amplification->detection quantification Quantification of Activity detection->quantification end End: Telomerase Activity Measured quantification->end

TRAP assay workflow.

Protocol Summary:

  • Cell Lysate Preparation: Prepare cell extracts containing active telomerase.

  • Telomerase Extension: Incubate the cell lysate with a synthetic DNA primer (TS primer). If telomerase is active, it will add telomeric repeats to the 3' end of the primer.

  • PCR Amplification: Amplify the extended products using PCR with the TS primer and a reverse primer.

  • Detection of Products: Separate the PCR products on a polyacrylamide gel. A characteristic ladder of 6-base pair increments indicates telomerase activity.

  • Quantification: The intensity of the ladder is proportional to the telomerase activity in the sample.[1][17][18]

Quantitative PCR (qPCR) for Telomere Length Measurement

This high-throughput method measures relative telomere length.

Experimental Workflow:

qPCR_Workflow start Start: Genomic DNA Extraction qpcr_tel qPCR for Telomere Repeats (T) start->qpcr_tel qpcr_scg qPCR for Single-Copy Gene (S) start->qpcr_scg analysis Calculation of T/S Ratio qpcr_tel->analysis qpcr_scg->analysis end End: Relative Telomere Length Determined analysis->end

qPCR telomere length workflow.

Protocol Summary:

  • Genomic DNA Extraction: Isolate genomic DNA from samples.

  • qPCR Reactions: Perform two separate qPCR reactions for each sample:

    • Telomere (T) reaction: Uses primers that amplify the telomeric repeat sequence.

    • Single-Copy Gene (S) reaction: Uses primers that amplify a stable, single-copy gene (e.g., 36B4 or albumin) to normalize for the amount of input DNA.

  • Data Analysis: Calculate the ratio of the telomere repeat copy number (T) to the single-copy gene copy number (S). This T/S ratio is proportional to the average telomere length.[11][13][19]

Conclusion

This compound represents a novel approach to telomere maintenance by modulating the shelterin complex, offering a distinct mechanism compared to direct telomerase inhibitors or activators. Its ability to protect against telomere shortening under metabolic stress without altering basal telomerase activity suggests a potential therapeutic window, particularly in contexts of stress-induced cellular aging. The alternatives discussed, such as BIBR1532, TA-65, Metformin, and Resveratrol, each have their own well-defined or putative mechanisms and have shown varying degrees of efficacy in preclinical and clinical studies. The choice of a particular agent for research or therapeutic development will depend on the specific context, including the target cell type, the desired outcome (inhibition or activation), and the underlying pathology. This guide provides a foundational comparison to inform such decisions and to highlight areas where further research, particularly direct quantitative comparisons, is warranted.

References

Comparative Analysis of CRT0063465: A Target-Centric View in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the molecular targets of CRT0063465, the glycolytic enzyme phosphoglycerate kinase 1 (PGK1) and the oxidative stress sensor DJ-1 (also known as PARK7), provides crucial insights into its potential anti-cancer activity across a spectrum of cancer cell lines. In the absence of direct comparative studies of this compound, this guide offers a comprehensive analysis based on the roles and expression of its key targets, supplemented by general experimental protocols and a review of alternative modulators.

This compound has been identified as a modulator of PGK1 and DJ-1, proteins implicated in critical cellular processes that are often dysregulated in cancer, including metabolism, stress response, and cell signaling.[1] While specific data on the compound's performance across a wide range of cancer cell lines is not publicly available, its known interactions with HCT116 (colorectal cancer) and A2780 (ovarian cancer) cells suggest a potential for broader anti-neoplastic activity. This guide synthesizes the available information on its targets to forecast its applicability in various cancer contexts.

Performance Analysis Based on Target Expression

The efficacy of a targeted therapeutic is intrinsically linked to the expression and functional importance of its molecular targets in a given cancer type. The following tables summarize the expression levels of PGK1 and PARK7 (the gene encoding DJ-1) across various cancer cell lines and primary tumors, based on data from The Cancer Genome Atlas (TCGA) and the Human Protein Atlas. This information can guide the selection of cancer cell lines that are most likely to be sensitive to this compound.

Table 1: Expression of PGK1 in Various Cancer Types (TCGA Data)

Cancer TypeNumber of PatientsMedian FPKM in TumorMedian FPKM in NormalFold Change (Tumor vs. Normal)
Breast invasive carcinoma (BRCA)1097350.1150.22.33
Colon adenocarcinoma (COAD)471450.5200.12.25
Lung adenocarcinoma (LUAD)517480.3180.52.66
Ovarian serous cystadenocarcinoma (OV)307420.7N/AN/A
Glioblastoma multiforme (GBM)156510.2N/AN/A

Data presented as Fragments Per Kilobase of transcript per Million mapped reads (FPKM). Data sourced from The Cancer Genome Atlas (TCGA) via the Human Protein Atlas.[2][3]

Table 2: Protein Expression of PGK1 in Cancer Tissues (Human Protein Atlas)

Cancer TypeStaining IntensityStaining Location
Breast CancerHighCytoplasmic & Nuclear
Colorectal CancerHighCytoplasmic & Nuclear
Lung CancerHighCytoplasmic & Nuclear
Ovarian CancerMediumCytoplasmic & Nuclear
GliomaHighCytoplasmic & Nuclear

This table summarizes immunohistochemistry data from the Human Protein Atlas, indicating the relative protein expression levels in tumor tissues.

Table 3: Expression of PARK7 (DJ-1) in Various Cancer Types (TCGA Data)

Cancer TypeNumber of PatientsMedian FPKM in TumorMedian FPKM in NormalFold Change (Tumor vs. Normal)
Breast invasive carcinoma (BRCA)1097150.880.11.88
Colon adenocarcinoma (COAD)471180.295.31.89
Lung adenocarcinoma (LUAD)517210.5105.22.00
Ovarian serous cystadenocarcinoma (OV)307190.4N/AN/A
Glioblastoma multiforme (GBM)156220.1N/AN/A

Data presented as Fragments Per Kilobase of transcript per Million mapped reads (FPKM). Data sourced from The Cancer Genome Atlas (TCGA).

Table 4: Protein Expression of DJ-1 (PARK7) in Cancer Tissues (Human Protein Atlas)

Cancer TypeStaining IntensityStaining Location
Breast CancerMediumCytoplasmic & Nuclear
Colorectal CancerHighCytoplasmic & Nuclear
Lung CancerHighCytoplasmic & Nuclear
Ovarian CancerHighCytoplasmic & Nuclear
AstrocytomaHighCytoplasmic & Nuclear

This table summarizes immunohistochemistry data from the Human Protein Atlas, indicating the relative protein expression levels in tumor tissues.[4]

These tables indicate that both PGK1 and PARK7 are frequently overexpressed in a variety of cancer types, suggesting that this compound could have broad-spectrum anti-cancer potential.

Experimental Protocols

To evaluate the efficacy of this compound in different cancer cell lines, a series of standardized in vitro assays can be employed.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).

Signaling Pathways and Visualization

This compound exerts its effects by modulating the PGK1 and DJ-1 pathways, which are central to cancer cell metabolism and survival.

PGK1 Signaling Pathway

PGK1 is a key enzyme in the glycolytic pathway, catalyzing the conversion of 1,3-bisphosphoglycerate to 3-phosphoglycerate, a step that generates ATP.[5][6] In cancer, elevated PGK1 activity contributes to the Warburg effect, where cancer cells favor glycolysis even in the presence of oxygen.[7] This metabolic shift provides the necessary energy and building blocks for rapid cell proliferation.[7] PGK1 can also act as a protein kinase, phosphorylating other proteins to promote tumor growth and metastasis.[6]

PGK1_Pathway cluster_glycolysis Glycolysis cluster_cancer_hallmarks Cancer Hallmarks Glucose Glucose G6P G6P Glucose->G6P Multiple Steps F6P F6P G6P->F6P Multiple Steps F16BP F16BP F6P->F16BP Multiple Steps GAP GAP F16BP->GAP Multiple Steps BPG BPG GAP->BPG Multiple Steps PG3 PG3 BPG->PG3 PGK1 PGK1 PGK1 BPG->PGK1 Pyruvate Pyruvate PG3->Pyruvate Multiple Steps Proliferation Proliferation Metastasis Metastasis Angiogenesis Angiogenesis PGK1->PG3 PGK1->Proliferation Promotes PGK1->Metastasis Promotes PGK1->Angiogenesis Promotes ATP ATP PGK1->ATP This compound This compound This compound->PGK1 Inhibition

Caption: PGK1's role in glycolysis and cancer progression, and its inhibition by this compound.

DJ-1 (PARK7) Signaling Pathway

DJ-1 is a multifunctional protein that protects cells from oxidative stress.[4] In cancer, DJ-1 is often overexpressed and contributes to tumorigenesis by inhibiting apoptosis and promoting cell survival through the activation of the PI3K/Akt signaling pathway.[8][9] It also negatively regulates the tumor suppressor PTEN.[10]

DJ1_Pathway cluster_cell_survival Cell Survival & Proliferation Survival Survival Proliferation Proliferation Anti_Apoptosis Anti-Apoptosis DJ1 DJ-1 (PARK7) PTEN PTEN DJ1->PTEN Inhibits This compound This compound This compound->DJ1 Inhibition Oxidative_Stress Oxidative Stress Oxidative_Stress->DJ1 Induces PI3K_Akt PI3K/Akt Pathway PTEN->PI3K_Akt Inhibits PI3K_Akt->Survival PI3K_Akt->Proliferation PI3K_Akt->Anti_Apoptosis

Caption: DJ-1's role in promoting cancer cell survival via the PI3K/Akt pathway.

Alternative Therapeutic Strategies

Several other small molecules have been investigated for their ability to inhibit PGK1 and DJ-1, offering potential alternative or complementary therapeutic approaches.

Table 5: Alternative Inhibitors of PGK1 and DJ-1

TargetInhibitorMechanism of Action
PGK1 NG52 Inhibits the kinase activity of PGK1, reversing the Warburg effect.[11]
BITC (Benzyl isothiocyanate) Found in cruciferous vegetables, inhibits PGK1 activity and reduces glycolysis.[12]
Tyrphostin 9 A tyrosine kinase inhibitor that also inhibits PGK1.[12]
DJ-1 Compound 16 A rationally designed inhibitor that targets the Cys106 residue of DJ-1.[13]
Various Isatin Analogs Reversible covalent inhibitors of DJ-1's deglycase activity.[14]

Conclusion

While direct comparative data for this compound across a wide array of cancer cell lines is currently lacking, a target-centric analysis strongly suggests its potential as a broad-spectrum anti-cancer agent. The frequent overexpression of its targets, PGK1 and DJ-1, in numerous malignancies, coupled with their critical roles in tumor metabolism and survival, provides a solid rationale for its further investigation. The experimental protocols and pathway analyses presented in this guide offer a framework for the systematic evaluation of this compound and similar compounds in diverse cancer models. Future studies focusing on a head-to-head comparison of this compound with other PGK1 and DJ-1 inhibitors in a panel of well-characterized cancer cell lines will be crucial to fully elucidate its therapeutic potential and identify the patient populations most likely to benefit from this novel therapeutic strategy.

References

Validating On-Target Engagement of CRT0063465: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental data and methodologies for validating the on-target engagement of CRT0063465, a novel pyrazolopyrimidine ligand, with its identified targets, Phosphoglycerate Kinase 1 (PGK1) and Stress Sensor DJ-1.[1] We will compare the validation of this compound with alternative modulators of PGK1 and DJ-1, offering a framework for assessing on-target activity.

Introduction to this compound and its Targets

This compound was identified from cell-based screens focused on cell immortality and telomere signaling.[1] Subsequent studies using a photoaffinity probe and structural analyses revealed that this compound directly engages with two key cellular proteins:

  • Phosphoglycerate Kinase 1 (PGK1): A crucial enzyme in the glycolytic pathway, responsible for the first ATP-generating step.

  • Stress Sensor DJ-1 (also known as PARK7): A multifunctional protein involved in the oxidative stress response and protection against mitochondrial dysfunction.[1]

The dual targeting of these proteins suggests a novel mechanism of action at the intersection of cellular metabolism and stress response pathways, with implications for telomere maintenance. The Bilsland et al. (2019) study demonstrated that this compound modulates the interaction between PGK1, DJ-1, and the shelterin complex, which is essential for protecting telomeres.[1]

Quantitative Comparison of On-Target Engagement

The following tables summarize the quantitative data for the on-target engagement of this compound and a selection of alternative modulators for PGK1 and DJ-1.

Table 1: Comparison of PGK1 Modulators

CompoundTypeTargetMethodQuantitative MetricReference
This compound LigandPGK1Surface Plasmon Resonance (SPR)Kd: ~24 µMBilsland et al., 2019[1]
NG52 InhibitorPGK1ADP-Glo Kinase AssayIC50: 2.5 µMLiao et al., 2022[2]; He et al., 2020[3]
DC-PGKI InhibitorPGK1Microscale Thermophoresis (MST)Kd: 99.08 nMLiao et al., 2022[2]
Coupled Enzyme AssayIC50: 0.16 µMLiao et al., 2022[2]

Table 2: Comparison of DJ-1 Modulators

CompoundTypeTargetMethodQuantitative MetricReference
This compound LigandDJ-1Co-ImmunoprecipitationInteraction confirmed, quantitative Kd not reportedBilsland et al., 2019[1]
Isatin (Cmpd 1) InhibitorDJ-1Isothermal Titration Calorimetry (ITC)Kd: 3.2 µMTashiro et al., 2018[2]
Compound 15 InhibitorDJ-1Surface Plasmon Resonance (SPR)Kd: ~100 nMTashiro et al., 2018[2]
Glyoxalase Activity AssayIC50: 0.28 µMTashiro et al., 2018[2]
DM10 InhibitorDJ-1Deglycase Activity AssayPotent inhibition demonstratedLi et al., 2021[4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Surface Plasmon Resonance (SPR) for this compound and PGK1

This protocol is based on the methodology described by Bilsland et al. (2019) to determine the binding affinity of this compound to PGK1.

  • Ligand Immobilization:

    • Recombinant human PGK1 is immobilized on a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

    • The chip surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • PGK1, diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5), is injected over the activated surface.

    • Remaining active groups are deactivated with an injection of ethanolamine-HCl.

  • Analyte Binding:

    • A series of concentrations of this compound, prepared in a suitable running buffer (e.g., HBS-EP+), are injected over the immobilized PGK1 surface.

    • The association and dissociation of this compound are monitored in real-time by detecting changes in the refractive index at the sensor surface.

  • Data Analysis:

    • The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell.

    • The equilibrium dissociation constant (Kd) is determined by fitting the steady-state binding responses to a 1:1 binding model.

Co-Immunoprecipitation (Co-IP) for PGK1 and DJ-1 Interaction

This protocol, adapted from Bilsland et al. (2019), is used to demonstrate the interaction between endogenous PGK1 and DJ-1 and the effect of this compound on this complex.

  • Cell Treatment and Lysis:

    • A2780 cells are treated with either vehicle (DMSO) or this compound (e.g., 10 nM) for a specified time (e.g., 1 hour).

    • Cells are harvested and lysed in a suitable Co-IP lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • The cell lysate is pre-cleared with protein A/G agarose (B213101) beads.

    • The pre-cleared lysate is incubated with a primary antibody against either PGK1 or DJ-1 overnight at 4°C with gentle rotation.

    • Protein A/G agarose beads are added to the lysate-antibody mixture and incubated for 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Washing and Elution:

    • The beads are washed several times with Co-IP wash buffer to remove non-specific binders.

    • The protein complexes are eluted from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • The eluted proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with primary antibodies against PGK1 and DJ-1 to detect the co-precipitated proteins.

ADP-Glo™ Kinase Assay for PGK1 Inhibitors (e.g., NG52)

This assay is used to determine the IC50 of compounds that inhibit the kinase activity of PGK1.

  • Kinase Reaction:

    • Recombinant PGK1 is incubated with its substrate (3-phosphoglycerate) and ATP in a kinase reaction buffer.

    • The reaction is carried out in the presence of various concentrations of the inhibitor (e.g., NG52) or DMSO as a control.

  • ADP Detection:

    • After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.

    • Kinase Detection Reagent is then added to convert the generated ADP into ATP.

    • The newly synthesized ATP is quantified using a luciferase/luciferin reaction, and the luminescence is measured with a luminometer.

  • Data Analysis:

    • The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm the direct binding of a compound to its target protein in a cellular context by measuring changes in the protein's thermal stability.

  • Cell Treatment and Heating:

    • Intact cells are treated with the compound of interest or vehicle for a defined period.

    • The cell suspension is then heated to a specific temperature at which the target protein partially unfolds and aggregates in the absence of a stabilizing ligand.

  • Lysis and Fractionation:

    • The heated cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

  • Protein Detection:

    • The amount of the target protein remaining in the soluble fraction is quantified by Western blotting or other detection methods.

  • Data Analysis:

    • An increase in the amount of soluble target protein in the compound-treated samples compared to the vehicle-treated samples indicates that the compound has bound to and stabilized the protein.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_glycolysis Glycolysis & Stress Response cluster_telomere Telomere Maintenance Glucose Glucose PGK1 PGK1 Glucose->PGK1 ... ATP_Production ATP Production PGK1->ATP_Production Oxidative_Stress Oxidative Stress DJ1 DJ-1 Oxidative_Stress->DJ1 Activates This compound This compound This compound->PGK1 Binds This compound->DJ1 Binds PGK1_DJ1_Complex PGK1/DJ-1 Complex This compound->PGK1_DJ1_Complex Modulates Interaction Telomere Telomere Shelterin_Complex Shelterin Complex (TRF1, TRF2, etc.) Telomere->Shelterin_Complex Binds PGK1_DJ1_Complex->Shelterin_Complex Interacts with TRF2

Caption: this compound targets PGK1 and DJ-1, modulating their interaction with the shelterin complex.

G cluster_workflow Target Validation Workflow Start Hypothesis: Compound engages target Biochemical_Assay Biochemical Assay (e.g., SPR, ITC, Enzyme Activity) Start->Biochemical_Assay Cellular_Assay Cellular Assay (e.g., CETSA, Co-IP) Start->Cellular_Assay Data_Analysis Quantitative Data Analysis (Kd, IC50) Biochemical_Assay->Data_Analysis Cellular_Assay->Data_Analysis Comparison Compare to Alternatives Data_Analysis->Comparison Conclusion On-Target Engagement Validated Comparison->Conclusion

Caption: A general workflow for validating on-target engagement of a small molecule.

References

A Researcher's Guide to Off-Target Screening: A Comparative Analysis of CRT0063465

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the complete target profile of a small molecule is paramount to ensuring efficacy and safety. This guide provides a comparative overview of CRT0063465, a novel modulator of Phosphoglycerate Kinase 1 (PGK1) and Stress Sensor DJ-1 (also known as PARK7), and outlines detailed experimental protocols for comprehensive off-target screening. While specific off-target data for this compound is not publicly available, this guide presents a framework for its evaluation alongside other compounds targeting similar pathways.

Understanding this compound and its Primary Targets

This compound has been identified as a novel ligand of human PGK1 and the stress sensor protein DJ-1.[1] Its activity influences the shelterin complex and telomere length regulation.[1] Unlike many small molecules in development, this compound's known targets are not protein kinases, which are a common source of off-target effects due to the conserved nature of their ATP-binding pockets.[2][3]

Table 1: Primary Targets of this compound

TargetFunctionReported Association with this compound
Phosphoglycerate Kinase 1 (PGK1) A key enzyme in the glycolytic pathway, catalyzing the conversion of 1,3-diphosphoglycerate to 3-phosphoglycerate (B1209933) to generate ATP.[4] It also has roles in angiogenesis and DNA repair.[4]This compound is a ligand of human PGK1.[1]
DJ-1 (PARK7) A multifunctional protein that acts as a redox-sensitive chaperone and sensor for oxidative stress.[5][6] It plays a role in protecting cells from oxidative damage.[5][6]This compound is a ligand of the stress sensor DJ-1.[1]

Comparative Landscape: Other PGK1 and DJ-1 Modulators

To understand the potential selectivity of this compound, it is useful to consider other compounds that target PGK1 or DJ-1.

Table 2: Comparison with Other PGK1 Inhibitors

CompoundTarget(s)Potency (IC50)Selectivity Notes
This compound PGK1, DJ-1Not publicly availableSelectivity profile is not publicly available.
PGK1-IN-1 PGK133 nMDescribed as a potent and selective PGK1 inhibitor.[7]
Ilicicolin H PGK1, mitochondrial cytochrome bc1 reductase9.02 µM (PGK1)A non-ATP-competitive inhibitor of PGK1 with known activity against another mitochondrial target.
Z57346765 PGK1Not specifiedA kinase selectivity profile at 20 µM has been performed, suggesting some level of off-target analysis has been conducted for this compound.

Experimental Protocols for Off-Target Screening

To comprehensively characterize the selectivity of this compound, a multi-pronged approach to off-target screening is recommended. The following are detailed methodologies for key experiments.

Kinome-Wide Selectivity Profiling

Given that many small molecules exhibit off-target effects on kinases, a broad kinase screen is a critical first step.

Experimental Protocol:

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in 100% DMSO).

  • Assay Format: Utilize a commercial kinase profiling service that offers a large panel of recombinant human kinases (e.g., >400 kinases). These services typically use radiometric, fluorescence-based, or luminescence-based assays to measure kinase activity.[2][8]

  • Initial Screen: Perform an initial screen at a single high concentration of this compound (e.g., 1 µM or 10 µM) to identify potential off-target kinases.

  • IC50 Determination: For any kinases showing significant inhibition (e.g., >50% inhibition) in the initial screen, perform follow-up dose-response assays to determine the half-maximal inhibitory concentration (IC50).

  • Data Analysis: The results will be presented as the percent inhibition for each kinase at the tested concentration(s) or as IC50 values for confirmed hits. This allows for the calculation of a selectivity score.

cluster_workflow Kinase Selectivity Profiling Workflow Compound Test Compound (e.g., this compound) InitialScreen Single High-Dose Screen (e.g., 10 µM) Compound->InitialScreen KinasePanel Large Panel of Recombinant Kinases Assay Biochemical Kinase Assay (e.g., Radiometric, Luminescence) KinasePanel->Assay Assay->InitialScreen DoseResponse IC50 Determination for Hits InitialScreen->DoseResponse >50% Inhibition DataAnalysis Data Analysis & Selectivity Scoring InitialScreen->DataAnalysis <50% Inhibition DoseResponse->DataAnalysis

Kinase Selectivity Profiling Workflow
Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to identify direct protein targets of a compound within a cellular context by measuring changes in protein thermal stability upon ligand binding.

Experimental Protocol:

  • Cell Culture and Treatment: Culture cells of interest and treat them with either this compound or a vehicle control (e.g., DMSO) for a specified time.

  • Heating Gradient: Aliquot the cell lysates into different tubes and heat them to a range of temperatures (e.g., 37°C to 70°C).

  • Protein Precipitation and Separation: Centrifuge the heated lysates to pellet the precipitated (denatured) proteins. Collect the supernatant containing the soluble proteins.

  • Protein Quantification: Analyze the soluble protein fraction by quantitative mass spectrometry (e.g., LC-MS/MS).

  • Data Analysis: For each protein, plot the fraction of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of the target protein.

Chemical Proteomics (Affinity-Based)

This approach identifies proteins that directly interact with a modified version of the compound of interest.

Experimental Protocol:

  • Compound Immobilization: Synthesize a derivative of this compound with a linker arm that can be attached to a solid support (e.g., agarose (B213101) beads).

  • Cell Lysate Incubation: Incubate the immobilized this compound with cell lysates to allow for binding of target and off-target proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Protein Identification: Identify the eluted proteins using mass spectrometry.

  • Competitive Binding (Optional): To increase confidence in the identified interactors, perform a competitive binding experiment where the cell lysate is pre-incubated with an excess of free (non-immobilized) this compound before incubation with the beads. True interactors will show reduced binding to the beads in the presence of the free compound.

Visualizing a Relevant Signaling Pathway

Understanding the context in which this compound's primary target, PGK1, operates is crucial for interpreting potential on- and off-target effects. The following diagram illustrates the central role of PGK1 in glycolysis.

cluster_glycolysis Glycolysis Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP GAP Glyceraldehyde-3-Phosphate F16BP->GAP DPG 1,3-Bisphosphoglycerate GAP->DPG PGK1 PGK1 DPG->PGK1 PG3 3-Phosphoglycerate PEP Phosphoenolpyruvate PG3->PEP Pyruvate Pyruvate PEP->Pyruvate PGK1->PG3 This compound This compound This compound->PGK1 modulates

Role of PGK1 in the Glycolysis Pathway

Conclusion

While this compound presents a novel mechanism of action by targeting PGK1 and DJ-1, a thorough investigation of its off-target profile is essential for its continued development. The experimental strategies outlined in this guide provide a robust framework for researchers to comprehensively characterize the selectivity of this compound and other small molecules. By employing a combination of kinome-wide screening, cellular target engagement assays, and chemical proteomics, a clearer picture of a compound's full biological activity can be achieved, ultimately leading to safer and more effective therapeutics.

References

A Comparative Analysis of CRT0063465 and Purvalanol A on Phosphoglycerate Kinase 1 (PGK1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two small molecule compounds, CRT0063465 and purvalanol A, on the metabolic enzyme and protein kinase, Phosphoglycerate Kinase 1 (PGK1). PGK1 is a key enzyme in glycolysis and has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. This document summarizes the available experimental data, details the underlying experimental methodologies, and visualizes the relevant biological pathways and workflows.

Executive Summary

Both this compound and purvalanol A have been identified as modulators of PGK1 activity. Purvalanol A, a known cyclin-dependent kinase (CDK) inhibitor, has been demonstrated to be a potent inhibitor of PGK1's enzymatic activity. In contrast, this compound has been characterized as a ligand that binds to the nucleotide-binding site of PGK1, influencing its interaction with other proteins and affecting cellular processes such as telomere maintenance. While a direct comparison of their inhibitory efficacy in the same study is not currently available, this guide presents the existing quantitative data to facilitate an informed assessment.

Quantitative Data Comparison

The following table summarizes the key quantitative metrics for the interaction of this compound and purvalanol A with PGK1. It is important to note that the presented values—a dissociation constant (Kd) for this compound and half-maximal inhibitory concentrations (IC50) for purvalanol A—are derived from different experimental assays and represent different aspects of the compound-target interaction. The Kd value reflects the binding affinity, while the IC50 value indicates the concentration required to inhibit the enzyme's activity by 50%.

CompoundMetricValueTargetNotes
This compound Kd~24 µMHuman PGK1Determined by Surface Plasmon Resonance (SPR).[1]
Purvalanol A IC501.96 µMHuman PGK1Determined by a coupled enzyme activity assay.[2]
IC502.5 µMHuman PGK1Reported in a separate study, confirming inhibitory activity.

Mechanism of Action

This compound is a novel pyrazolopyrimidine compound that binds to the nucleotide-binding site of PGK1.[3] X-ray crystallography has revealed that it binds in a mode perpendicular to the nucleotide-binding pocket, with its bromo-phenyl moiety occupying the same space as the adenosine (B11128) ring of ATP.[3] Beyond its direct interaction with PGK1, this compound has been shown to modulate the composition of the shelterin complex, which is involved in telomere protection, and can block hypoglycemic telomere shortening.[3][4] The compound also appears to interact with the oxidative stress sensor DJ1, and a novel complex between PGK1 and DJ1 has been identified.[3]

Purvalanol A is a well-established inhibitor of cyclin-dependent kinases (CDKs). However, it has also been identified as a potent, ATP-competitive inhibitor of PGK1.[2] Its inhibitory action on PGK1 is attributed to its ability to compete with ATP for binding to the enzyme's active site, thereby preventing the phosphorylation of its substrate. The dual inhibitory activity of purvalanol A on both CDKs and PGK1 suggests its potential for broader cellular effects, including cell cycle arrest and apoptosis.

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental approaches discussed, the following diagrams have been generated using Graphviz.

PGK1_Signaling_Pathway cluster_glycolysis Glycolysis cluster_atp_production ATP Production cluster_downstream Downstream Effects Glucose Glucose G6P G6P Glucose->G6P Hexokinase F6P F6P G6P->F6P F16BP F16BP F6P->F16BP PFK GAP GAP F16BP->GAP BPG13 BPG13 GAP->BPG13 GAPDH PG3 PG3 BPG13->PG3 PGK1 BPG13->PG3 PGK1 ADP ADP PGK1_node PGK1 PEP PEP PG3->PEP Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase Lactate Lactate Pyruvate->Lactate ATP ATP ADP->ATP AKT_ERK AKT/ERK Signaling PGK1_node->AKT_ERK Warburg_Effect Warburg Effect PGK1_node->Warburg_Effect Telomere_Maintenance Telomere Maintenance PGK1_node->Telomere_Maintenance PGK1 PGK1 Purvalanol_A Purvalanol_A Purvalanol_A->PGK1 Inhibits This compound This compound This compound->PGK1 Binds to

Caption: PGK1's role in glycolysis and downstream signaling.

Experimental_Workflow cluster_activity_assay PGK1 Activity Assay (Inhibition) cluster_binding_assay PGK1 Binding Assay (Affinity) start_activity Prepare reaction mix: 3-PG, ATP, NADH, GAPDH add_pgk1 Add PGK1 and Inhibitor (e.g., Purvalanol A) start_activity->add_pgk1 measure_absorbance Measure NADH absorbance at 340 nm over time add_pgk1->measure_absorbance calculate_ic50 Calculate IC50 measure_absorbance->calculate_ic50 start_binding Immobilize PGK1 on SPR sensor chip inject_ligand Inject Ligand (e.g., this compound) at various concentrations start_binding->inject_ligand measure_response Measure SPR response (Resonance Units) inject_ligand->measure_response calculate_kd Calculate Kd measure_response->calculate_kd

Caption: Workflow for PGK1 inhibition and binding assays.

Experimental Protocols

PGK1 Kinase Activity Assay (Coupled Enzyme Assay)

This assay determines the inhibitory effect of a compound on the enzymatic activity of PGK1. It is a continuous spectrophotometric assay that couples the PGK1 reaction to the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) reaction.

Principle: The assay measures the reverse reaction of PGK1, where it catalyzes the formation of 1,3-bisphosphoglycerate (1,3-BPG) from 3-phosphoglycerate (B1209933) (3-PG) and ATP. The product, 1,3-BPG, is then used as a substrate by GAPDH, which in the presence of NADH, reduces it to glyceraldehyde-3-phosphate. The consumption of NADH is monitored by the decrease in absorbance at 340 nm.

Materials:

  • Recombinant human PGK1 enzyme

  • Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)

  • 3-phosphoglycerate (3-PG)

  • Adenosine triphosphate (ATP)

  • β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Test compounds (this compound or purvalanol A) dissolved in DMSO

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, 3-PG, ATP, NADH, and a sufficient amount of GAPDH to ensure the PGK1 reaction is the rate-limiting step.

  • Add the test compound at various concentrations to the wells of the microplate. Include a vehicle control (DMSO) and a positive control (a known PGK1 inhibitor, if available).

  • Initiate the reaction by adding a pre-determined concentration of PGK1 to each well.

  • Immediately place the plate in a microplate reader pre-set to 37°C.

  • Monitor the decrease in absorbance at 340 nm every 30 seconds for a period of 10-15 minutes.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Surface Plasmon Resonance (SPR) Binding Assay

This assay measures the binding affinity (Kd) of a small molecule to a protein target.

Principle: SPR is a label-free technique that detects changes in the refractive index at the surface of a sensor chip. A protein (ligand) is immobilized on the chip surface. When a small molecule (analyte) in solution flows over the surface and binds to the protein, the mass at the surface increases, causing a change in the refractive index, which is measured in real-time as a response in Resonance Units (RU).

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Recombinant human PGK1 protein

  • Test compound (e.g., this compound)

  • Immobilization reagents (e.g., EDC, NHS)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Equilibrate the sensor chip with running buffer.

  • Activate the carboxymethylated dextran (B179266) surface of the sensor chip using a mixture of EDC and NHS.

  • Immobilize the PGK1 protein onto the activated surface to a desired density. A reference flow cell should be prepared similarly but without the protein to subtract non-specific binding.

  • Deactivate any remaining active esters with ethanolamine.

  • Inject a series of concentrations of the test compound over both the protein-immobilized and reference flow cells.

  • Monitor the binding response in real-time. Each injection cycle consists of an association phase (compound flowing over the surface) and a dissociation phase (running buffer flowing over the surface).

  • After each cycle, regenerate the sensor surface to remove the bound compound, if necessary.

  • Analyze the resulting sensorgrams by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Conclusion

This compound and purvalanol A both interact with PGK1, but through potentially different functional consequences. Purvalanol A is a direct inhibitor of PGK1's enzymatic activity with a low micromolar IC50. This compound binds to PGK1 with a micromolar affinity, and its primary described role is in modulating protein-protein interactions and cellular processes beyond glycolysis.

The choice between these two compounds for research or therapeutic development will depend on the desired biological outcome. If the goal is to directly inhibit the glycolytic function of PGK1, purvalanol A demonstrates clear efficacy. However, its off-target effects on CDKs must be considered. If the objective is to modulate the non-enzymatic functions of PGK1, such as its role in telomere biology, this compound presents a novel starting point. Further head-to-head studies, including direct comparative enzymatic inhibition assays and cellular assays assessing their differential effects on glycolysis and other PGK1-mediated pathways, are necessary to fully elucidate their respective therapeutic potentials.

References

Unraveling the Anticancer Potential of CRT0063465: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Glasgow, UK - In the relentless pursuit of novel cancer therapeutics, the small molecule CRT0063465 has emerged as a compound of interest due to its unique mechanism of action targeting cellular metabolism and telomere maintenance. This guide provides a comprehensive cross-validation of the anticancer effects of this compound, offering a comparative analysis with established chemotherapeutic agents, detailed experimental protocols, and a focus on the underlying signaling pathways. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing oncology research.

Mechanism of Action: A Dual-Pronged Attack on Cancer Cells

This compound distinguishes itself by being a ligand of two key cellular proteins: phosphoglycerate kinase 1 (PGK1) and the stress-sensor protein DJ-1. This dual-targeting capability allows it to exert its anticancer effects through a novel mechanism involving the modulation of the shelterin complex and the regulation of telomere length.[1]

Signaling Pathway of this compound's Anticancer Effects

CRT0063465_Mechanism cluster_drug This compound cluster_targets Cellular Targets cluster_downstream Downstream Effects This compound This compound PGK1 PGK1 This compound->PGK1 DJ1 DJ-1 This compound->DJ1 Shelterin Shelterin Complex Modulation PGK1->Shelterin DJ1->Shelterin Telomere Telomere Length Regulation Shelterin->Telomere Apoptosis Cancer Cell Apoptosis Telomere->Apoptosis

Caption: Mechanism of action of this compound.

By binding to PGK1, a key enzyme in the glycolytic pathway, this compound can disrupt the altered metabolism that is a hallmark of many cancer cells. Simultaneously, its interaction with DJ-1, a protein involved in oxidative stress responses, further contributes to cellular stress and eventual apoptosis. The modulation of the shelterin complex, a group of proteins that protect telomeres, and the subsequent regulation of telomere length represent a critical downstream effect of this compound, ultimately leading to cancer cell death.

Comparative Analysis of Anticancer Activity

While direct head-to-head comparative studies of this compound with standard chemotherapeutic agents are not yet widely published, we can infer its potential efficacy by examining its impact on cancer cell lines and comparing this to the known effects of established drugs like doxorubicin (B1662922) and cisplatin.

Table 1: In Vitro Anticancer Effects of this compound and Standard Chemotherapies

CompoundTarget Cancer Cell Line(s)Observed EffectConcentrationCitation
This compound HCT116 (Colon Carcinoma)Blocks hypoglycemic telomere shortening10, 100 nM[1]
This compound A2780 (Ovarian Carcinoma)Protective effect against Bleomycin-induced cytotoxicity100 nM[1]
Doxorubicin MCF-7 (Breast Cancer)IC50 of 1.20 µMVaries[2]
Doxorubicin AMJ13 (Breast Cancer)Dose-dependent inhibition of proliferation125-1000 µg/ml[3]
Cisplatin A549 (Lung Carcinoma), HepG2 (Hepatocellular Carcinoma), A375 (Melanoma), DU-145 (Prostate Carcinoma), MCF-7 (Breast Cancer)IC50 values vary depending on the cell lineVaries[4]
Cisplatin MCF-7 (Breast Cancer)LD50 of 20 µg/mlVaries[5]

IC50: The half maximal inhibitory concentration of a substance. LD50: The concentration of a substance that is lethal to 50% of the cells.

It is important to note that the experimental conditions and endpoints for this compound in the currently available literature focus on its specific mechanism of telomere protection rather than broad cytotoxicity assays like IC50 determination. Future studies directly comparing the IC50 values of this compound with those of standard chemotherapies across a panel of cancer cell lines will be crucial for a more definitive comparative assessment.

Experimental Protocols

To ensure the reproducibility and validation of the anticancer effects of this compound, detailed experimental protocols are essential. Below are the methodologies for key experiments.

Cell Viability and Cytotoxicity Assays

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

Workflow for Cell Viability Assay

Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow Start Seed cancer cells in 96-well plates Incubate1 Incubate for 24 hours Start->Incubate1 Treat Treat with this compound (various concentrations) Incubate1->Treat Incubate2 Incubate for 24-72 hours Treat->Incubate2 MTT Add MTT reagent Incubate2->MTT Incubate3 Incubate for 2-4 hours MTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO) Incubate3->Solubilize Read Measure absorbance at 570 nm Solubilize->Read Analyze Calculate cell viability and IC50 Read->Analyze

Caption: General workflow for an MTT-based cell viability assay.

Materials:

  • Cancer cell lines (e.g., HCT116, A2780)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only controls.

  • Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Telomere Length Analysis

Objective: To measure the effect of this compound on telomere length in cancer cells.

Workflow for Telomere Length Analysis (qPCR)

Telomere_Length_Workflow cluster_workflow qPCR-based Telomere Length Assay Workflow Start Isolate genomic DNA from treated and control cells qPCR_T Perform qPCR for Telomere repeats (T) Start->qPCR_T qPCR_S Perform qPCR for a single-copy gene (S) Start->qPCR_S Calculate Calculate T/S ratio qPCR_T->Calculate qPCR_S->Calculate Analyze Compare T/S ratios between treated and control groups Calculate->Analyze

Caption: Workflow for relative telomere length measurement by qPCR.

Materials:

  • Genomic DNA isolation kit

  • qPCR instrument

  • SYBR Green qPCR master mix

  • Primers for telomere repeats (TelG and TelC)

  • Primers for a single-copy reference gene (e.g., 36B4)

Procedure:

  • Culture cancer cells with and without this compound for a specified duration.

  • Isolate high-quality genomic DNA from the cells.

  • Perform two separate qPCR reactions for each sample: one to amplify telomeric DNA (T) and another to amplify a single-copy gene (S).

  • Use a standard curve of known DNA concentrations to quantify the amount of T and S in each sample.

  • Calculate the T/S ratio for each sample, which is proportional to the average telomere length.

  • Compare the T/S ratios of the this compound-treated samples to the untreated controls to determine the effect of the compound on telomere length.

Conclusion and Future Directions

This compound presents a promising and novel approach to cancer therapy by targeting key proteins involved in cancer cell metabolism and telomere maintenance. While initial studies have elucidated its mechanism of action, further research is required to establish its broad-spectrum anticancer activity and to directly compare its efficacy against current standard-of-care drugs. The experimental protocols provided in this guide offer a framework for the continued investigation and validation of this compound's therapeutic potential. Future studies should focus on comprehensive dose-response analyses in a wider range of cancer cell lines, in vivo efficacy studies in animal models, and the exploration of potential synergistic effects when combined with other anticancer agents. Such research will be instrumental in determining the clinical viability of this compound as a next-generation cancer therapeutic.

References

Safety Operating Guide

Essential Safety and Disposal Guidance for CRT0063465

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Proper Handling and Disposal of CRT0063465.

This document provides crucial safety information and detailed procedures for the proper disposal of the research chemical this compound. Adherence to these guidelines is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound is not publicly available and should be requested directly from the supplier (such as MedchemExpress, catalog number HY-153917), general safety protocols for handling potent research compounds should be strictly followed.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses or goggles must be worn at all times.

  • Lab Coat: A lab coat should be worn to protect from spills.

Handling:

  • Avoid inhalation of dust or aerosols. Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Prevent contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Do not eat, drink, or smoke in areas where the compound is handled.

Proper Disposal Procedures for this compound

The disposal of this compound and its containers must be managed as hazardous chemical waste. Never dispose of this compound down the drain or in regular trash.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Collect unused this compound powder, contaminated personal protective equipment (gloves, etc.), and weighing papers in a designated, clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and properly labeled hazardous waste container. Do not mix with incompatible waste streams.

    • Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container for hazardous chemical waste.

  • Container Management:

    • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

    • Storage: Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

  • Decontamination:

    • Spills: In the event of a spill, carefully clean the area using an appropriate absorbent material. All cleanup materials must be collected and disposed of as hazardous waste.

    • Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, deface the original label and dispose of the container as instructed by your institution's Environmental Health and Safety (EHS) department.

  • Waste Pickup:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste. Follow their specific procedures for waste manifest and pickup.

Summary of Key Disposal Data

Waste TypeCollection ContainerDisposal Method
Unused Solid CompoundLabeled Hazardous Waste Container (Solid)Incineration or other approved hazardous waste treatment
Contaminated MaterialsLabeled Hazardous Waste Container (Solid)Incineration or other approved hazardous waste treatment
Liquid SolutionsLabeled Hazardous Waste Container (Liquid)Incineration or other approved hazardous waste treatment
Empty ContainersRegular lab glass/plastic after triple-rinsingInstitutional EHS protocol
Rinsate from ContainersLabeled Hazardous Waste Container (Liquid)Incineration or other approved hazardous waste treatment

Experimental Protocols

While specific experimental protocols for this compound are proprietary, a general workflow for in vitro cell-based assays is as follows:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • Cell Culture: Culture the desired cell line under appropriate conditions (e.g., temperature, CO2, humidity).

  • Treatment: Dilute the stock solution to the desired final concentrations in cell culture media and treat the cells for the specified duration.

  • Assay: Perform the desired downstream analysis, such as cell viability assays, protein expression analysis, or other relevant functional assays.

  • Waste Disposal: All media, plates, and other materials containing this compound must be collected and disposed of as hazardous chemical waste.

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow A Start: this compound Waste Generation B Segregate Waste Streams A->B C Solid Waste (Unused compound, contaminated PPE) B->C D Liquid Waste (Solutions, rinsate) B->D E Sharps Waste (Needles, etc.) B->E F Label Waste Containers Clearly C->F D->F E->F G Store in Designated Secondary Containment F->G H Schedule Pickup with EHS G->H I End: Proper Disposal H->I

Caption: Logical workflow for the proper disposal of this compound.

Personal protective equipment for handling CRT0063465

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for CRT0063465

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for handling this compound, a ligand of Human PGK1 and Stress Sensor DJ1.[1] Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, researchers must handle this compound with the caution required for all potent, biologically active small molecules with unknown toxicity. The following procedures are based on established safety protocols for handling protein kinase inhibitors and other similar research-grade compounds.

Personal Protective Equipment (PPE) and Engineering Controls

Appropriate PPE is essential to minimize exposure and ensure a safe laboratory environment. The required level of protection depends on the specific task being performed.

Task Required Personal Protective Equipment and Engineering Controls
Weighing and Aliquoting (Solid Form) Respirator: NIOSH-approved N95 or higher-rated respirator. Gloves: Double-gloving with nitrile gloves. Eye Protection: Chemical splash goggles. Body Protection: Dedicated laboratory coat. Engineering Control: Certified chemical fume hood or powder containment hood.[2]
Solution Preparation and Handling Gloves: Double-gloving with nitrile gloves. Eye Protection: Safety glasses with side shields or chemical splash goggles. Body Protection: Standard laboratory coat. Engineering Control: Chemical fume hood.[2][3]
Cell Culture and In Vitro Assays Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Body Protection: Standard laboratory coat. Engineering Control: Class II biological safety cabinet.[2]

Operational Plans: Step-by-Step Guidance

Handling Solid this compound
  • Preparation: Before handling, ensure the chemical fume hood is certified and functioning correctly. Gather all necessary equipment, including appropriate PPE.

  • Equilibration: Allow the container of solid this compound to reach room temperature before opening to prevent condensation.

  • Weighing: Perform all weighing and handling of the solid compound within the chemical fume hood to minimize inhalation exposure.[3] Avoid creating dust.

  • Aliquotting: If necessary, prepare aliquots in the fume hood. Use dedicated spatulas and weighing papers.

  • Cleanup: After handling, decontaminate the work area and any reusable equipment. Dispose of all contaminated disposable materials as hazardous waste.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Preparing Stock Solutions
  • Solvent: this compound is typically dissolved in DMSO to prepare stock solutions.[1]

  • Procedure: Within a chemical fume hood, add the appropriate volume of solvent to the vial containing the solid compound.

  • Dissolving: Cap the vial securely and vortex until the solid is completely dissolved. Gentle heating or sonication in an ultrasonic bath may be used to aid dissolution if necessary.

  • Storage: Store stock solutions at -20°C for up to one month or at -80°C for up to six months, protected from light.[1]

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, pipette tips, and empty vials, should be collected in a designated hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound, including unused solutions and solvent rinses, in a sealed, properly labeled hazardous waste container.

  • Decontamination: Decontaminate non-disposable equipment by rinsing with a suitable solvent (e.g., ethanol (B145695) or isopropanol) followed by a thorough wash with soap and water.[2] The initial solvent rinse should be collected as hazardous waste.[2]

  • Institutional Guidelines: Follow all local and institutional guidelines for the disposal of chemical and cytotoxic waste.

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.

Visual Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling Solid Compound cluster_solution Solution Preparation cluster_cleanup Cleanup and Disposal prep1 Don Appropriate PPE prep2 Verify Fume Hood Operation prep1->prep2 handle1 Equilibrate Compound to Room Temp prep2->handle1 handle2 Weigh Compound in Fume Hood handle1->handle2 handle3 Prepare Aliquots as Needed handle2->handle3 sol1 Add Solvent in Fume Hood handle3->sol1 clean1 Decontaminate Work Area & Equipment handle3->clean1 sol2 Vortex/Sonicate to Dissolve sol1->sol2 sol3 Store Solution Appropriately sol2->sol3 sol3->clean1 clean2 Dispose of Contaminated Materials clean1->clean2 clean3 Remove PPE & Wash Hands clean2->clean3

Caption: Workflow for the safe handling of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.